Technical Documentation Center

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester
  • CAS: 870007-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (CAS 870007-39-9)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic compound of interest in sy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted analytical characterization data. The guide also explores potential applications based on the characteristics of structurally related molecules.

Introduction and Chemical Profile

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted benzene derivative featuring a tert-butyl group, an ethoxy group, and a methyl ester functionality. The specific arrangement of these groups on the aromatic ring suggests its potential as a versatile building block in organic synthesis and as a scaffold in the design of novel bioactive molecules. The sterically hindering tert-butyl group can influence the molecule's conformation and interactions with biological targets, while the ethoxy and methyl ester groups provide sites for further chemical modification.

Physicochemical Properties
PropertyValueSource/Method
CAS Number 870007-39-9-
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred from related compounds
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, ethyl acetate, methanol); Insoluble in waterInferred from structure

Proposed Synthesis

A robust and logical synthetic route to 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can be envisioned in a three-step sequence starting from commercially available 2-hydroxy-4-tert-butylbenzoic acid. This pathway involves:

  • Protection of the carboxylic acid via esterification.

  • Etherification of the phenolic hydroxyl group to an ethoxy group.

  • Esterification of the carboxylic acid to the final methyl ester.

A more direct approach involves the etherification of a pre-existing methyl ester, which will be detailed below.

Synthetic Workflow Diagram

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Williamson Ether Synthesis start 4-tert-Butyl-2-hydroxybenzoic acid product1 Methyl 4-tert-butyl-2-hydroxybenzoate start->product1 Reflux reagent1 Methanol (excess) Sulfuric Acid (cat.) reagent1->product1 product2 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester product1->product2 Reflux in Acetone reagent2 Ethyl iodide Potassium carbonate reagent2->product2

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-tert-butyl-2-hydroxybenzoate (Fischer Esterification) [2][3][4][5][6]

  • To a solution of 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 4-tert-butyl-2-hydroxybenzoate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (Williamson Ether Synthesis) [1][7][8][9][10]

  • Dissolve methyl 4-tert-butyl-2-hydroxybenzoate (1.0 eq) in acetone (10 volumes).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) and ethyl iodide (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir vigorously for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy[11]
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, the methyl ester, and the tert-butyl group. Based on data for a structurally similar compound, 2-(4-tert-butyl-2-ethoxybenzamido)pyridine-1-oxide[11], the aromatic protons are expected in the range of δ 7.0-8.2 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H
~7.1-7.3dd1HAr-H
~7.0-7.1d1HAr-H
~4.1-4.3q2H-OCH₂CH₃
~3.8-3.9s3H-COOCH₃
~1.4-1.5t3H-OCH₂CH₃
~1.3-1.4s9H-C(CH₃)₃
  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~166-168C=O (ester)
~158-160Ar-C-O
~155-157Ar-C-C(CH₃)₃
~130-132Ar-C-H
~118-120Ar-C (quaternary)
~115-117Ar-C-H
~109-111Ar-C-H
~64-66-OCH₂CH₃
~51-53-COOCH₃
~35-36-C(CH₃)₃
~31-32-C(CH₃)₃
~14-15-OCH₂CH₃
Infrared (IR) Spectroscopy[11]

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretch (aliphatic)
~1720-1730StrongC=O stretch (ester)
~1600-1610MediumC=C stretch (aromatic)
~1250-1280StrongC-O stretch (ester, aryl ether)
~1100-1150StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

m/zInterpretation
236.14[M]⁺ (Molecular Ion)
221.12[M - CH₃]⁺
205.12[M - OCH₃]⁺
179.11[M - C(CH₃)₃]⁺

Potential Applications in Research and Drug Discovery

While specific applications for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester are not yet widely reported, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities.[12][13]

Potential areas of investigation include:

  • As an Intermediate in Medicinal Chemistry: This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a common pharmacophore. The ethoxy and tert-butyl groups can be used to modulate lipophilicity and steric interactions with biological targets.

  • Antimicrobial and Antifungal Agents: Substituted benzoic acid esters have been investigated for their antimicrobial and antifungal properties.[14] The specific substitution pattern of this compound may confer interesting biological activity.

  • Enzyme Inhibition: The benzoic acid scaffold is present in numerous enzyme inhibitors. For example, derivatives of benzoic acid have been explored as inhibitors of oestrone sulphatase, a target in hormone-dependent breast cancer.[13][15]

Logical Relationship Diagram

G TargetMolecule 4-tert-Butyl-2-ethoxy- benzoic acid methyl ester CoreScaffold Substituted Benzoic Acid TargetMolecule->CoreScaffold FunctionalGroups tert-Butyl Ethoxy Methyl Ester TargetMolecule->FunctionalGroups PotentialApplications Medicinal Chemistry Intermediate Potential Bioactivity Material Science Component CoreScaffold->PotentialApplications Known bioactivity of derivatives FunctionalGroups->PotentialApplications Modulate properties

Caption: Relationship between structure and potential applications.

Conclusion

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a compound with significant potential for applications in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data to aid in its characterization. Further research into the biological activity of this and related compounds is warranted to fully explore its potential in drug discovery and development.

References

  • Nishimura, S., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. Available at: [Link]

  • Purohit, A., et al. (2003). Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase. Journal of Pharmacy and Pharmacology, 55(3), 359-366. Available at: [Link]

  • Purohit, A., et al. (2003). Synthesis and biochemical evaluation of some novel benzoic acid based esters as potential inhibitors of oestrone sulphatase. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • R Discovery. (n.d.). benzoic-acid-esters Research Articles - Page 3. Retrieved from [Link]

  • Syntheses, biological evaluation of some novel substituted benzoic acid derivatives bearing hydrazone as linker. (2017). ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Patsnap. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester: A Technical Guide

Introduction 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization and for ensuring its purity and identity. This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of this compound. While direct experimental data for this specific molecule is not widely published, this guide will present predicted spectroscopic data based on the analysis of structurally related compounds and first principles of spectroscopic interpretation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectroscopic Overview

The chemical structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is presented below. The key structural features that will influence its spectroscopic signature are the 1,2,4-trisubstituted benzene ring, the tert-butyl group, the ethoxy group, and the methyl ester functionality.

Caption: Chemical structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts, multiplicities, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide detailed information about the electronic environment and connectivity of the atoms.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common and appropriate solvent for non-polar to moderately polar organic compounds like the target molecule.[1] Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference signal at 0.00 ppm.[1] For ¹³C NMR, a proton-decoupled pulse sequence is standard, as it simplifies the spectrum to single lines for each unique carbon atom, which aids in interpretation.[1]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • For ¹H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

    • Add a small drop of TMS as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse.

      • Spectral Width: ~12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Spectral Width: ~220 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in CDCl3 + TMS transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_h1 Acquire ¹H Spectrum instrument->acquire_h1 acquire_c13 Acquire ¹³C Spectrum instrument->acquire_c13 process Fourier Transform, Phase, and Baseline Correction acquire_h1->process acquire_c13->process integrate Integrate ¹H Signals process->integrate G cluster_setup Setup cluster_sample Sample Analysis cluster_analysis Data Analysis background Record Background Spectrum apply_sample Apply Sample to ATR Crystal background->apply_sample acquire_spectrum Acquire IR Spectrum apply_sample->acquire_spectrum identify_peaks Identify Characteristic Absorption Bands acquire_spectrum->identify_peaks

Caption: Workflow for FTIR spectroscopic analysis using the ATR method.

Predicted IR Absorption Data and Interpretation

The IR spectrum will be dominated by absorptions corresponding to the carbonyl group of the ester, C-H bonds of the alkyl and aromatic groups, and C-O bonds.

Predicted Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongAliphatic C-H stretching (from tert-butyl, ethoxy, and methyl ester groups)
~1720StrongC=O stretching (ester carbonyl)
~1610, ~1500MediumC=C stretching (aromatic ring)
~1250StrongC-O stretching (ester)
~1100MediumC-O stretching (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which is useful for structural elucidation and library matching. The fragmentation of benzoic acid esters often involves characteristic losses of the alkoxy group and subsequent decarbonylation. [2][3]

Experimental Protocol: MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid, or through a gas chromatograph (GC-MS) for a volatile sample.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrometry Data and Interpretation

The molecular formula of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol .

Predicted m/zInterpretation
236Molecular ion [M]⁺
221[M - CH₃]⁺ (Loss of a methyl radical from the tert-butyl group)
205[M - OCH₃]⁺ (Loss of the methoxy radical from the ester)
191[M - OC₂H₅]⁺ (Loss of the ethoxy radical)
179[M - C(CH₃)₃]⁺ (Loss of the tert-butyl radical)
163[M - OCH₃ - CO]⁺ or [M - OC₂H₅ - C₂H₄]⁺

The fragmentation pattern will be key to confirming the connectivity of the substituents. For instance, the loss of the methoxy and ethoxy groups are characteristic of the ester and ether functionalities, respectively.

Conclusion

This technical guide has outlined the standard spectroscopic methodologies for the complete structural characterization of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can unequivocally confirm the identity, purity, and structure of this compound. The provided protocols are based on established best practices in analytical chemistry, and the predicted data serves as a reliable reference for the interpretation of experimentally obtained spectra.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2018). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Source not further specified].
  • PubMed. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

Sources

Foundational

1H NMR spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] By probing the magnetic properties of atomic nuclei, primarily hydrogen (¹H), we can elucidate the connectivity and chemical environment of atoms within a molecule.[2][3] This guide offers a comprehensive analysis of the ¹H NMR spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic compound. We will dissect its molecular architecture to predict the corresponding ¹H NMR spectrum, provide a robust experimental protocol for data acquisition, and interpret the spectral features to confirm the compound's identity. This document is intended for researchers and professionals in chemistry and drug development who rely on precise structural characterization.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons within the molecule.[4] The structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester contains several distinct functional groups, each contributing a unique signature to the spectrum.

The key proton environments are:

  • Aromatic Protons: Three protons on the benzene ring. Their chemical shifts are influenced by the electronic effects (both inductive and resonance) of the three substituents.

  • tert-Butyl Protons: Nine equivalent protons of the bulky alkyl group.

  • Ethoxy Protons: A set of two methylene (-CH₂-) protons and three methyl (-CH₃) protons.

  • Methyl Ester Protons: Three equivalent protons of the ester group.

These distinct environments will give rise to a corresponding number of signals in the ¹H NMR spectrum.[5]

Caption: Labeled proton environments in the target molecule.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide the necessary data for structural elucidation.[6][7]

Chemical Shift (δ)

The position of a signal on the x-axis, its chemical shift, is determined by the local electronic environment of the proton.[8][9] Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift (lower ppm value).[10]

  • Aromatic Protons (Hₐ, Hₑ, Hբ): These protons reside in the region of approximately 6.5-8.0 ppm.[11] The ethoxy group (-OCH₂CH₃) at C2 is a strong electron-donating group, which shields the ortho (Hₐ) and para (Hբ) positions. The tert-butyl group at C4 is a weak electron-donating group, shielding its ortho positions (Hₐ, Hբ). Conversely, the methyl ester (-COOCH₃) at C1 is an electron-withdrawing group, deshielding its ortho (Hₐ) and para positions. The interplay of these effects determines the final chemical shifts.

    • Hₐ (at C3): Expected to be the most upfield aromatic proton due to the strong shielding from the adjacent ethoxy group.

    • Hₑ (at C5): Influenced by ortho-donation from the tert-butyl group and para-donation from the ethoxy group.

    • Hբ (at C6): Expected to be the most downfield aromatic proton, being ortho to the electron-withdrawing ester group.

  • Ethoxy Protons (-OCH₂CH₃):

    • Methylene (H꜀, -OCH₂-): These protons are adjacent to an oxygen atom, which is highly electronegative, causing a significant downfield shift to ~4.1 ppm.[12]

    • Methyl (H꜀, -CH₃): These protons are further from the oxygen and are typical alkyl protons, expected around 1.4 ppm.

  • Methyl Ester Protons (H₀, -COOCH₃): The protons of this methyl group are deshielded by the adjacent ester carbonyl and oxygen, appearing as a singlet around 3.8 ppm.[13]

  • tert-Butyl Protons (H₁, -C(CH₃)₃): These nine protons are in a shielded, aliphatic environment and are chemically equivalent due to free rotation. They will produce a large singlet signal at approximately 1.3 ppm.[14][15]

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[16] For this molecule, the relative integration values will be:

  • Aromatic region: 1H (Hₐ) : 1H (Hₑ) : 1H (Hբ)

  • Aliphatic region: 9H (H₁) : 2H (H꜀) : 3H (H꜀) : 3H (H₀)

Multiplicity (Spin-Spin Splitting)

Splitting of a signal is caused by the influence of non-equivalent protons on adjacent carbons (typically within 3 bonds). The pattern is described by the 'n+1' rule, where 'n' is the number of neighboring non-equivalent protons.[16]

  • Aromatic Protons:

    • Hₐ (at C3): Has one neighbor, Hₑ, at a meta position. It will appear as a doublet (d) with a small coupling constant (J ≈ 2-3 Hz).

    • Hₑ (at C5): Has two neighbors, Hₐ (meta) and Hբ (ortho). It will be a doublet of doublets (dd) with one small meta coupling and one large ortho coupling (J ≈ 8-9 Hz).

    • Hբ (at C6): Has one neighbor, Hₑ, at an ortho position. It will appear as a doublet (d) with a large coupling constant (J ≈ 8-9 Hz).

  • Ethoxy Protons:

    • Methylene (H꜀, -OCH₂-): Coupled to the three methyl protons (n=3), so it will be a quartet (q).

    • Methyl (H꜀, -CH₃): Coupled to the two methylene protons (n=2), resulting in a triplet (t).

  • Methyl Ester (H₀) and tert-Butyl (H₁) Protons: These protons have no adjacent non-equivalent protons, so they will both appear as sharp singlets (s).[17]

Summary of Predicted ¹H NMR Data
Signal LabelAssignmentPredicted δ (ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
HₐAromatic C3-H~6.91HDoublet (d)J ≈ 2-3 Hz (meta)
HₑAromatic C5-H~7.31HDoublet of Doublets (dd)J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta)
Aromatic C6-H~7.81HDoublet (d)J ≈ 8-9 Hz (ortho)
H꜀Ethoxy -OCH₂-~4.12HQuartet (q)J ≈ 7 Hz
H꜀Ethoxy -CH₃~1.43HTriplet (t)J ≈ 7 Hz
H₀Ester -OCH₃~3.83HSinglet (s)N/A
H₁tert-Butyl -C(CH₃)₃~1.39HSinglet (s)N/A

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines the standard procedure for obtaining a high-resolution ¹H NMR spectrum.

Materials and Equipment:
  • Sample: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • Pipette/Syringe

  • NMR Spectrometer (e.g., 400 MHz or higher)

Workflow Diagram:

G start Start: Sample Preparation step1 Weigh 5-10 mg of the compound accurately. start->step1 step2 Dissolve sample in ~0.6 mL of CDCl3 with TMS. step1->step2 step3 Transfer solution to a clean 5 mm NMR tube. step2->step3 step4 Insert tube into spinner turbine and place in spectrometer. step3->step4 step5 Lock, Tune, and Shim the spectrometer. step4->step5 step6 Acquire the ¹H NMR spectrum using standard parameters. step5->step6 step7 Process the data: Fourier Transform, Phase Correction, Baseline Correction, and Integration. step6->step7 end End: Spectrum Analysis step7->end

Caption: Workflow for ¹H NMR spectrum acquisition.

Step-by-Step Procedure:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

    • Transfer the solid into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[7]

    • Add Tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm.[18] Most commercially available CDCl₃ already contains TMS.

    • Gently swirl the vial until the sample is completely dissolved.

  • Sample Loading:

    • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine, ensuring the correct depth.

    • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

    • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.

    • Tuning: The probe is tuned to the specific frequency of the ¹H nucleus to ensure maximum signal sensitivity.

    • Shimming: The magnetic field homogeneity across the sample is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks.

    • Acquisition: Acquire the spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of ~16 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and determine the relative peak areas.

Conclusion

The ¹H NMR spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is highly characteristic and provides unambiguous confirmation of its structure. The spectrum is defined by seven distinct signals, including a prominent nine-proton singlet for the tert-butyl group, a quartet-triplet pattern for the ethoxy group, a sharp three-proton singlet for the methyl ester, and a complex but predictable splitting pattern for the three aromatic protons in the downfield region. By carefully analyzing the chemical shift, integration, and multiplicity of each signal, researchers can confidently verify the identity and purity of this compound.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • OpenOChem Learn. Interpreting a 1H NMR Spectrum. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • SlideShare. NMR Spectroscopy: Principles, Techniques, and Applications. [Link]

  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Wiley-VCH. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. [Link]

  • University of Wisconsin. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Organic Chemistry I. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

  • University of Calgary. 1H NMR Spectroscopy. [Link]

  • PubMed. 1H NMR spectra. Part 29: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]

  • SpringerLink. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • AOCS. Saturated Fatty Acids and Methyl Esters. [Link]

  • SciSpace. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link]

  • Michigan State University. Spectroscopy Tutorial: Esters. [Link]

  • UC Santa Barbara. Chemical Shift Referencing. [Link]

  • Brainly. A 1H NMR spectrum of tert-butyl methyl ether shows two signals with the following ratio of integration values. [Link]

  • University of Wisconsin. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • PubChem. NMRShiftDB - PubChem Data Source. [Link]

  • ResearchGate. 1H and 13C NMR chemical shifts observed from fatty acid methyl esters.... [Link]

  • YouTube. 1H NMR: Structural Elucidation III. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • Chemistry Steps. 1H NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. It is intended for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document offers a detailed prediction of the 13C NMR spectrum, a robust experimental protocol for data acquisition, and an in-depth guide to spectral interpretation.

Introduction to 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By observing the magnetic properties of 13C nuclei, we can determine the number of non-equivalent carbon atoms and gain insights into their chemical environment, including hybridization, and the nature of neighboring atoms and functional groups. In the context of drug development and organic synthesis, 13C NMR is an indispensable tool for confirming molecular structures, assessing purity, and understanding electronic effects within a molecule.

Structural Features of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted aromatic compound with several distinct carbon environments. A thorough understanding of its structure is paramount for the accurate prediction and interpretation of its 13C NMR spectrum. The molecule comprises a benzene ring substituted with a tert-butyl group at the 4-position, an ethoxy group at the 2-position, and a methyl ester group at the 1-position. This substitution pattern results in a total of 14 carbon atoms, each with a unique chemical shift in the 13C NMR spectrum.

Predicted 13C NMR Spectrum

In the absence of an experimental spectrum, a reliable prediction can be formulated based on established principles of 13C NMR spectroscopy and empirical data from similar chemical structures. The chemical shift of each carbon is influenced by the electronic effects (both inductive and resonance) of the various substituents on the aromatic ring.

The prediction of the aromatic carbon chemical shifts can be refined using the principle of additivity of substituent chemical shifts (SCS). Starting with the chemical shift of benzene (128.5 ppm), the incremental effects of the -COOCH3, -OCH2CH3, and -C(CH3)3 groups at their respective positions are added to estimate the final chemical shifts of the aromatic carbons.

Below is a table summarizing the predicted 13C NMR chemical shifts for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Aromatic Carbons
C1 (C-COOCH3)~125-130Quaternary carbon, influenced by the electron-withdrawing ester group.
C2 (C-OCH2CH3)~155-160Attached to the strongly electron-donating ethoxy group, resulting in a significant downfield shift.
C3 (CH)~110-115Ortho to the electron-donating ethoxy group and meta to the ester, expected to be shielded.
C4 (C-C(CH3)3)~150-155Quaternary carbon attached to the tert-butyl group, significantly deshielded.
C5 (CH)~120-125Meta to the ethoxy group and ortho to the tert-butyl group.
C6 (CH)~130-135Ortho to the electron-withdrawing ester group, resulting in a downfield shift.
Ester Group
C=O~165-170Typical chemical shift for an ester carbonyl carbon.
O-CH3~50-55Standard chemical shift for a methyl ester's methoxy carbon.
Ethoxy Group
O-CH2-CH3~60-65Methylene carbon directly attached to the oxygen atom.
O-CH2-CH3~14-16Terminal methyl carbon of the ethoxy group.
tert-Butyl Group
-C(CH3)3~34-36Quaternary carbon of the tert-butyl group.[1]
-C(CH3)3~30-32Methyl carbons of the tert-butyl group.[1]

Experimental Protocol

Acquiring a high-quality 13C NMR spectrum is crucial for accurate structural analysis. The following protocol outlines a self-validating system for the preparation and analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl3) is a common and suitable choice for non-polar to moderately polar organic compounds.

  • Concentration: For a standard 5 mm NMR tube, dissolve approximately 50-100 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers often use the residual solvent signal for referencing, but the addition of TMS can provide a more precise reference point.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

II. NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. A starting point of 1024 scans is reasonable, and this can be adjusted based on the sample concentration and desired signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will encompass the full range of expected chemical shifts for organic molecules.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Visualization of Methodologies

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing pure_sample High Purity Sample dissolve Dissolve in CDCl3 pure_sample->dissolve add_tms Add TMS (optional) dissolve->add_tms filter Filter into NMR Tube add_tms->filter instrument_setup Spectrometer Setup (Lock, Tune, Shim) filter->instrument_setup set_params Set Acquisition Parameters (zgpg30, D1, NS, SW) instrument_setup->set_params acquire_fid Acquire Free Induction Decay (FID) set_params->acquire_fid ft Fourier Transform acquire_fid->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct calibrate Calibrate to TMS/Solvent baseline_correct->calibrate peak_pick Peak Picking & Integration calibrate->peak_pick Spectral Analysis Spectral Analysis peak_pick->Spectral Analysis

Caption: Experimental workflow for 13C NMR analysis.

Spectral Interpretation and Assignment

Interpreting the 13C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This process relies on the predicted chemical shifts, the relative intensities of the signals, and knowledge of substituent effects.

Caption: Structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester with numbered carbons for spectral assignment.

  • Quaternary Carbons: The signals for the quaternary carbons (C1, C2, C4, and C11) are expected to be of lower intensity compared to the protonated carbons. This is due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and generally longer relaxation times.

  • Aromatic Region (110-160 ppm): Six distinct signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon attached to the ethoxy group (C2) will be the most downfield due to strong oxygen deshielding. The carbons ortho and para to the electron-donating groups will be shielded (shifted upfield), while those ortho and para to the electron-withdrawing group will be deshielded (shifted downfield).

  • Aliphatic Region (10-70 ppm): The carbons of the ethoxy and tert-butyl groups, as well as the methyl ester's methoxy carbon, will appear in this region. The methylene carbon of the ethoxy group (C9) will be the most downfield in this region due to its direct attachment to oxygen. The methyl carbons of the tert-butyl group (C12, C13, C14) are expected to be magnetically equivalent and thus appear as a single, more intense signal.

By systematically comparing the observed spectrum with the predicted chemical shifts and considering the expected signal intensities, a confident and complete assignment of the 13C NMR spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can be achieved.

References

  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-243. [Link]

  • UCL Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved January 5, 2026, from [Link]

  • ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 5, 2026, from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

This guide provides a detailed exploration of the mass spectrometric behavior of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a compound of interest in synthetic and medicinal chemistry. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a compound of interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted fragmentation pathways under electron ionization (EI) conditions, offering a robust framework for its identification and structural characterization.

Introduction

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a substituted aromatic compound with potential applications in various fields of chemical research. Mass spectrometry is an indispensable analytical technique for the unambiguous identification and structural elucidation of such molecules. This guide will focus on the principles of its fragmentation in mass spectrometry, providing a predictive analysis based on established chemical principles and spectral data from analogous structures. The primary ionization technique discussed is Electron Ionization (EI), a hard ionization method that induces extensive fragmentation, yielding a detailed mass spectrum rich in structural information.[1]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Analysis

Given the absence of a publicly available mass spectrum for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, this section constructs a theoretical fragmentation pattern based on the known mass spectrometric behavior of structurally related compounds, including tert-butyl benzoates, ethoxy benzoates, and other substituted benzoic acid esters.

Molecular Ion

The molecular formula for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is C14H20O3, with a calculated molecular weight of approximately 236.31 g/mol . In an EI-MS experiment, the initial event is the removal of an electron to form the molecular ion (M•+), which would be observed at a mass-to-charge ratio (m/z) of 236.

Key Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative stabilities of the resulting radical and cationic species. The structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester offers several likely fragmentation points, primarily centered around the ester, ethoxy, and tert-butyl functional groups.

A primary and highly characteristic fragmentation for esters is the loss of the alkoxy group.[2] For the methyl ester, this would involve the loss of a methoxy radical (•OCH3), leading to the formation of a stable acylium ion.

Another significant fragmentation pathway for aromatic esters involves the loss of the entire ester group. The presence of the bulky tert-butyl group is expected to heavily influence the fragmentation, primarily through the formation of a stable tert-butyl cation.

The ethoxy group can also undergo characteristic fragmentation, including the loss of an ethyl radical or a neutral ethene molecule.

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M M•+ (m/z 236) 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester radical cation F1 m/z 221 Loss of •CH3 M->F1 - •CH3 F2 m/z 205 Loss of •OCH3 M->F2 - •OCH3 F4 m/z 57 tert-butyl cation M->F4 - C8H7O3• F5 m/z 208 Loss of C2H4 M->F5 - C2H4 F3 m/z 177 Loss of •OCH3 and CO F2->F3 - CO F6 m/z 193 Loss of C2H5 and •CH3 F5->F6 - •CH3

Caption: Predicted major fragmentation pathways of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester under EI-MS.

Summary of Predicted Key Ions

The following table summarizes the predicted prominent ions in the EI mass spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

m/zProposed FragmentNotes
236[M]•+Molecular Ion
221[M - CH3]•+Loss of a methyl radical from the tert-butyl or ethoxy group.
208[M - C2H4]•+Loss of a neutral ethene molecule from the ethoxy group via McLafferty-type rearrangement.
205[M - OCH3]+Loss of a methoxy radical from the ester, forming a stable acylium ion.
193[M - C2H5 - CH3]+Subsequent loss of a methyl radical after the loss of an ethyl radical.
177[M - OCH3 - CO]+Decarbonylation of the acylium ion at m/z 205.
57[C4H9]+Highly stable tert-butyl cation, likely a base peak.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation patterns, the following experimental protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in a volatile organic solvent such as methanol or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5975B Quadrupole Mass Spectrometer or equivalent.[3]

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[3]

  • Injection: 1 µL splitless injection at 240°C.[3]

  • Oven Program: Initial temperature of 70°C for 1 minute, ramp at 50°C/min to 240°C, then ramp at 1°C/min to 320°C and hold for 10 minutes.[3]

  • Ion Source: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230°C.[3]

  • Quadrupole Temperature: 150°C.[3]

  • Scan Range: m/z 40-500.

The following diagram outlines the experimental workflow:

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock 1. Prepare Stock Solution (1 mg/mL) Working 2. Prepare Working Solution (10-100 µg/mL) Stock->Working Injection 3. Inject 1 µL into GC-MS Working->Injection Separation 4. Chromatographic Separation Injection->Separation Ionization 5. Electron Ionization (70 eV) Separation->Ionization Detection 6. Mass Analysis (m/z 40-500) Ionization->Detection Spectrum 7. Obtain Mass Spectrum Detection->Spectrum Interpretation 8. Identify Fragments and Confirm Structure Spectrum->Interpretation

Caption: Workflow for the GC-MS analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Conclusion

The mass spectrometry of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester under electron ionization is predicted to yield a rich fragmentation pattern that is highly informative for its structural confirmation. The key predicted fragments include the molecular ion at m/z 236, a prominent acylium ion at m/z 205 resulting from the loss of the methoxy group, and a likely base peak at m/z 57 corresponding to the stable tert-butyl cation. The proposed GC-MS methodology provides a robust framework for obtaining empirical data to validate these predictions. This guide serves as a valuable resource for researchers working with this compound, enabling its confident identification and characterization in complex matrices.

References

  • PubChem. tert-Butyl benzoate. National Center for Biotechnology Information. [Link]

  • NIST. Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. Benzoic acid tert-butyl ester. Wiley-VCH GmbH. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Řezanka, T., et al. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(1), 204-213. [Link]

  • PubChem. 4-Methylbenzoic acid butyl ester. National Center for Biotechnology Information. [Link]

  • ResearchGate. Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • NIST. Benzoic acid, p-tert-butyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. Benzoic acid tert-butyl ester. Wiley-VCH GmbH. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. [Link]

  • Cortex Biochem. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. [Link]

  • PubChem. Methyl 4-ethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared (IR) Spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique molecular fingerprint by probing the vibrational transitions of a molecule.[1][2] This guide offers...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a unique molecular fingerprint by probing the vibrational transitions of a molecule.[1][2] This guide offers a comprehensive analysis of the infrared spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a polysubstituted aromatic ester. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the spectral features, provides a detailed interpretation of expected absorptions, and outlines a robust experimental protocol for acquiring a high-quality spectrum. The interpretation is built upon first principles and by drawing parallels with structurally related compounds, ensuring a thorough and scientifically grounded analysis.

Molecular Structure and Its Vibrational Implications

The structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester incorporates several key functional groups, each with characteristic vibrational frequencies. Understanding these is paramount to a successful spectral interpretation.

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

  • Ester Group: A methyl ester (-COOCH₃).

  • Ether Linkage: An ethoxy group (-OCH₂CH₃).

  • Alkyl Groups: A tert-butyl group (-C(CH₃)₃) and the ethyl and methyl portions of the ether and ester, respectively.

Each of these components will give rise to distinct absorption bands in the IR spectrum, which this guide will systematically dissect.

Predicted Infrared Spectrum Analysis

The infrared spectrum can be broadly divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹).[3][4] While the fingerprint region is unique for every molecule, the functional group region allows for the identification of specific structural motifs.[3][4]

The Functional Group Region (4000-1500 cm⁻¹)

This region is dominated by stretching vibrations, which are higher in energy.[5]

C-H Stretching Vibrations (3100-2850 cm⁻¹)
  • Aromatic C-H Stretch (3100-3000 cm⁻¹): The sp²-hybridized C-H bonds on the benzene ring will produce weak to medium intensity absorptions just above 3000 cm⁻¹.[6][7][8] Specifically, for aromatic compounds, these peaks are often seen around 3030 cm⁻¹.[7]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): The sp³-hybridized C-H bonds of the tert-butyl, ethoxy, and methyl ester groups will result in strong, sharp absorptions just below 3000 cm⁻¹.[3] One can expect multiple bands in this region corresponding to the symmetric and asymmetric stretching of the CH₃ and CH₂ groups.

The Carbonyl (C=O) Stretch (~1725-1715 cm⁻¹)

The most intense and readily identifiable peak in the spectrum will be the carbonyl stretch of the methyl ester. For aromatic esters, this peak is typically found between 1730 and 1715 cm⁻¹.[9] The conjugation of the carbonyl group with the aromatic ring lowers the vibrational frequency compared to a saturated ester (which appears at 1750-1735 cm⁻¹).[6][10] The presence of an electron-donating ethoxy group at the ortho position may slightly lower this frequency further due to resonance effects.

The Fingerprint Region (Below 1500 cm⁻¹)

This region contains a wealth of information from C-O, C-C stretching and various bending vibrations, making it unique to the molecule.[3][11]

Aromatic C=C Stretching (1600-1450 cm⁻¹)

The benzene ring exhibits characteristic in-ring C=C stretching vibrations. These typically appear as a series of medium to weak bands. For substituted benzenes, prominent peaks are expected around 1600 cm⁻¹ and 1500 cm⁻¹.[7][8]

C-H Bending Vibrations
  • Aliphatic C-H Bends (~1470-1365 cm⁻¹): The methyl and methylene groups of the substituents will show bending (scissoring and rocking) vibrations in this range. A characteristic feature of the tert-butyl group is a pair of bands of medium intensity, one near 1390 cm⁻¹ and a sharper one near 1365 cm⁻¹, arising from symmetric and asymmetric methyl deformations.

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring can be inferred from the strong absorptions in this region.[8] For a 1,2,4-trisubstituted ring, one would expect to see characteristic bands that can help confirm the substitution pattern.

C-O Stretching Vibrations (1300-1000 cm⁻¹)

This molecule possesses two distinct types of C-O bonds, leading to strong absorptions in this region. Aromatic esters typically show two strong C-O stretching bands.[9][12]

  • Asymmetric C-O Stretch (Aryl-CO-O, ~1300-1250 cm⁻¹): This band arises from the stretching of the C-O bond between the aromatic ring and the carbonyl group. For aromatic esters, this is a strong and characteristic peak, often found between 1310-1250 cm⁻¹.[9]

  • Symmetric C-O Stretch (O-CH₃, ~1150-1000 cm⁻¹): This absorption is due to the stretching of the C-O bond between the ester oxygen and the methyl group.

  • Ether C-O Stretch (Aryl-O-CH₂, ~1250 cm⁻¹ and CH₂-O ~1050 cm⁻¹): The ethoxy group will also contribute strong C-O stretching bands. Aromatic ethers typically show a strong absorption around 1250 cm⁻¹ for the Aryl-O stretch. The alkyl C-O stretch is expected around 1050 cm⁻¹. These may overlap with the ester C-O stretches.

Summary of Expected IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MedAromatic C-H Stretch
~3000-2850StrongAliphatic C-H Stretch (tert-butyl, ethoxy, methyl)
~1725-1715StrongC=O Stretch (Aromatic Ester)
~1600 & ~1500Med-WeakAromatic C=C In-Ring Stretch
~1470-1450MediumAliphatic C-H Bend (CH₂ scissoring)
~1390 & ~1365MediumAliphatic C-H Bend (tert-butyl umbrella mode)
~1300-1250StrongAsymmetric C-O Stretch (Ester and Ether)
~1150-1000StrongSymmetric C-O Stretch (Ester and Ether)
~900-675StrongAromatic C-H Out-of-Plane Bend

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, which is expected to be a liquid or a low-melting solid at room temperature.

Instrumentation and Materials
  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Sample of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pasteur pipette or spatula

  • Lens tissue and spectroscopic grade solvent (e.g., dichloromethane or hexane) for cleaning

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide. This is crucial for obtaining a clean spectrum of the sample.

  • Sample Preparation (Neat Liquid Film):

    • Clean the salt plates thoroughly with a spectroscopic grade solvent and lens tissue. Handle the plates by the edges to avoid transferring moisture and oils.

    • Place one to two drops of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

  • Data Acquisition:

    • Place the prepared salt plate assembly into the sample holder of the FT-IR spectrometer.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and intensities with the predicted values in the table above.

    • Pay close attention to the key functional group absorptions (C=O, C-O, C-H) to confirm the compound's identity.

Self-Validating System and Trustworthiness

This protocol incorporates a self-validating system. The background scan ensures that atmospheric absorptions are computationally removed from the final sample spectrum. The expected presence of strong, well-defined peaks for the carbonyl and C-O stretches serves as an internal validation of both the sample's integrity and the proper execution of the experimental procedure. The absence of a broad O-H band around 3300 cm⁻¹ would confirm that the starting benzoic acid has been successfully esterified and that the sample is not contaminated with water.

Visualization of Key Concepts

IR Spectroscopy Workflow

IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis A Instrument Purge & Warm-up B Acquire Background Spectrum (Atmospheric Correction) A->B D Place Sample in Spectrometer B->D Clean Instrument Path C Prepare Sample (Neat Liquid Film on Salt Plates) C->D E Acquire Sample Spectrum (Co-add Scans) D->E F Ratio Sample vs. Background (FT Algorithm) E->F G Identify Key Functional Group Peaks (e.g., C=O, C-O, C-H) F->G H Analyze Fingerprint Region (Compare to Reference if available) G->H I Final Structural Confirmation H->I

Caption: A generalized workflow for acquiring and analyzing an FT-IR spectrum.

Logical Relationship of Spectral Regions

IR_Regions IR_Spectrum IR_Spectrum Functional_Groups Stretching Vibrations (C=O, C-H, O-H, N-H) IR_Spectrum:f0->Functional_Groups High Diagnostic Value Fingerprint_Details Bending & Stretching (C-O, C-C, C-N) Complex Vibrations IR_Spectrum:f1->Fingerprint_Details Unique Molecular ID

Caption: Division of the IR spectrum into functional group and fingerprint regions.

Conclusion

The infrared spectrum of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is rich with information, providing clear evidence for its constituent functional groups. The most prominent features are expected to be the strong carbonyl absorption of the aromatic ester around 1725-1715 cm⁻¹, the complex pattern of strong C-O stretches between 1300-1000 cm⁻¹, and the characteristic aliphatic and aromatic C-H stretching vibrations. By following the detailed experimental protocol and using the interpretive guide provided, researchers can confidently acquire and analyze the spectrum to verify the structure and purity of this compound.

References
  • Fiveable. (n.d.). Interpreting Infrared Spectra. Organic Chemistry Class Notes. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Read and Interpret IR Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

  • Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethoxyethane. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Foundational

The Multifaceted Biological Activities of Substituted Benzoic Acid Esters: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Relevance of a Classic Scaffold Substituted benzoic acid esters, a class of compounds characterized by a benzene ring bearing a carboxylate ester and additional functional groups, represent a f...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Scaffold

Substituted benzoic acid esters, a class of compounds characterized by a benzene ring bearing a carboxylate ester and additional functional groups, represent a foundational scaffold in medicinal chemistry. Their inherent structural simplicity belies a remarkable diversity of biological activities, a testament to the profound influence of substituent patterns on molecular interactions with biological targets. This guide provides an in-depth exploration of the biological potential of these esters, offering a synthesis of established knowledge and contemporary research to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the core principles of their structure-activity relationships (SAR), examine the mechanistic underpinnings of their actions, and provide detailed protocols for their biological evaluation.

I. Antimicrobial Activity: A Legacy of Preservation and a Future of Therapeutics

The antimicrobial properties of benzoic acid and its esters are perhaps their most well-known attribute, with a long history of use as preservatives in the food, cosmetic, and pharmaceutical industries.[1][2] The ubiquitous parabens, which are alkyl esters of p-hydroxybenzoic acid, exemplify this application.[3] However, the therapeutic potential of novel substituted benzoic acid esters as antimicrobial agents is an area of active investigation, driven by the pressing need for new strategies to combat antimicrobial resistance.

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The antimicrobial efficacy of substituted benzoic acid esters is intricately linked to their physicochemical properties, which are dictated by the nature and position of substituents on the benzene ring.

  • Lipophilicity: A critical factor governing the ability of these esters to traverse the microbial cell membrane is their lipophilicity. Generally, increasing the length of the alkyl chain in the ester group enhances antimicrobial activity.[3] This is clearly observed in the paraben series, where butylparaben is a more potent antimicrobial than methylparaben.[3]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly modulate activity. For instance, the presence of a hydroxyl group, particularly in the para position (as in parabens), is often associated with enhanced antimicrobial action.[4]

  • Steric Factors: The size and position of substituents can influence how the molecule interacts with its target. While increased lipophilicity is generally favorable, excessive bulk can hinder membrane passage or binding to intracellular targets.

Mechanism of Antimicrobial Action

The primary mechanism by which benzoic acid esters exert their antimicrobial effects involves the disruption of microbial cell membrane integrity and the interference with essential cellular processes.[5][6]

In an acidic environment, these esters can be hydrolyzed to their corresponding benzoic acids. The undissociated, lipophilic acid form readily diffuses across the microbial cell membrane.[5] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons and leading to intracellular acidification.[5] This disrupts the proton motive force, which is essential for ATP synthesis and nutrient transport, ultimately leading to cell death.[5]

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Benzoic Acid Ester Benzoic Acid Ester Undissociated Benzoic Acid Undissociated Benzoic Acid Benzoic Acid Ester->Undissociated Benzoic Acid Hydrolysis Passive Diffusion Passive Diffusion Undissociated Benzoic Acid->Passive Diffusion Enters Cell Dissociated Benzoic Acid Dissociated Benzoic Acid Proton Accumulation Proton Accumulation Dissociated Benzoic Acid->Proton Accumulation Releases H+ Intracellular Acidification Intracellular Acidification Proton Accumulation->Intracellular Acidification Disruption of Proton Motive Force Disruption of Proton Motive Force Proton Accumulation->Disruption of Proton Motive Force Cell Death Cell Death Intracellular Acidification->Cell Death Disruption of Proton Motive Force->Cell Death

Caption: Antimicrobial mechanism of benzoic acid esters.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial potency, defined as the lowest concentration that inhibits the visible growth of a microorganism.[5]

Materials:

  • Test compound (substituted benzoic acid ester)

  • Microbial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the broth medium across the wells of a 96-well plate.

  • Inoculation: Add a standardized suspension of the microbial culture to each well.

  • Controls: Include a positive control (broth and inoculum without the test compound) and a negative control (broth only) on each plate.[5]

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

II. Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Substituted benzoic acid esters, particularly those with hydroxyl groups, have demonstrated significant antioxidant potential.

Structure-Activity Relationship (SAR) for Antioxidant Effects

The antioxidant capacity of these esters is primarily dependent on the number and position of hydroxyl substituents on the aromatic ring.

  • Hydroxyl Groups: The presence of hydroxyl groups is paramount for antioxidant activity.[7] These groups can donate a hydrogen atom to neutralize free radicals.

  • Position of Hydroxyl Groups: The position of the hydroxyl group relative to the carboxylate group and to other hydroxyl groups is crucial.[7] Compounds with hydroxyl groups in the ortho and para positions to the carboxylate group often exhibit the best antioxidant properties.[7] Dihydroxy and trihydroxy derivatives are generally more potent antioxidants than their monohydroxy counterparts.[7][8]

  • Ester Group: Esterification of the carboxylic acid can sometimes reduce antioxidant activity compared to the parent acid.[7] This is likely due to the modification of the electronic properties of the molecule.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Materials:

  • Test compound (substituted benzoic acid ester)

  • DPPH solution in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture: To a fixed volume of DPPH solution, add the test solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many debilitating diseases. Certain substituted benzoic acid esters have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.

Structure-Activity Relationship (SAR) for Anti-inflammatory Effects

The anti-inflammatory properties of these esters are influenced by their ability to interact with enzymes like cyclooxygenase (COX).

  • Electronic and Steric Properties: The electronic charge distribution and the overall shape of the molecule are critical for binding to the active site of inflammatory enzymes.[9]

  • Salicylates: Esters of salicylic acid (2-hydroxybenzoic acid) are a well-known class of anti-inflammatory agents.[10][11][12] The presence of the hydroxyl group ortho to the carboxylate is a key feature for their activity.

Mechanism of Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for some benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[9]

Anti_Inflammatory_Workflow Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Release Arachidonic Acid Release Inflammatory Stimulus->Arachidonic Acid Release COX Enzymes COX Enzymes Arachidonic Acid Release->COX Enzymes Prostaglandin Synthesis Prostaglandin Synthesis COX Enzymes->Prostaglandin Synthesis Catalyzes Inflammation Inflammation Prostaglandin Synthesis->Inflammation Substituted Benzoic Acid Ester Substituted Benzoic Acid Ester Substituted Benzoic Acid Ester->COX Enzymes Inhibits

Caption: Inhibition of prostaglandin synthesis by benzoic acid esters.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Test compound

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Detection reagents (e.g., colorimetric or fluorescent probe)

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation: Incubate the COX enzyme with the test compound at various concentrations.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: After a set incubation period, add the detection reagents to measure the amount of prostaglandin produced.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of the enzyme activity.

IV. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents is a cornerstone of modern drug discovery. Several substituted benzoic acid derivatives have demonstrated promising anticancer activity through various mechanisms.[13][14]

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer SAR for this class of compounds is diverse and target-dependent.

  • HDAC Inhibition: Some dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), which are promising targets for cancer therapy.[15]

  • Induction of Apoptosis: Certain benzoic acid esters can induce apoptosis (programmed cell death) in cancer cells.[16]

  • Targeted Delivery: Conjugating benzoic acid esters to moieties that target cancer cells, such as triphenylphosphonium for mitochondrial targeting, can enhance their selective toxicity to cancer cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[17]

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

V. Conclusion and Future Directions

Substituted benzoic acid esters remain a fertile ground for the discovery and development of new therapeutic agents. Their synthetic tractability and the profound impact of substitution patterns on their biological activity provide a rich platform for medicinal chemists. Future research should focus on the design of novel derivatives with enhanced potency and selectivity for specific biological targets. The integration of computational modeling with traditional synthetic and biological evaluation approaches will be instrumental in accelerating the discovery of the next generation of therapeutics based on this versatile scaffold.

References

  • Comparative Efficacy of Benzoate Esters as Antimicrobial Agents: A Research Guide - Benchchem.
  • Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity - PubMed.
  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide deriv
  • Identification and structure-activity relationship exploration of uracil-based benzoic acid and ester derivatives as novel dipeptidyl Peptidase-4 inhibitors for the treatment of type 2 diabetes mellitus - PubMed.
  • Antioxidant properties of benzoic acid deriv
  • Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids.
  • Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica - PubMed.
  • Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts.
  • A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
  • Synthesis and Structure−Activity Relationships of Sweet 2-Benzoylbenzoic Acid Deriv
  • Toxicity and Endocrine Disrupting Effect of Parabens | Request PDF - ResearchG
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery - Benchchem.
  • Paraben Toxicology - PubMed.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Deriv
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC - NIH.
  • WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google P
  • Bacterial toxicity testing and antibacterial activity of parabens - Taylor & Francis Online.
  • Structure Activity Relationship (SAR)
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica.
  • Ester Deriv
  • Parabens toxicity to skin and other organs - ResearchG
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google P
  • Benzoic acid ester derivatives and preparation method and application - Google P
  • In Silico Design, Synthesis, and Antibacterial Evaluation of Allyl Esters of Salicylic and Acetylsalicylic Acid and Their Copolymers - PMC - NIH.
  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PubMed Central.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
  • Salicylic Acid-Based Poly(anhydride-esters)
  • Benzoic and cinnamic acid derivatives as antioxidants: structure-activity rel
  • New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated
  • Synthesis and biological activity of salicylic acid esters - PubMed.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review) | Semantic Scholar.
  • Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines - PubMed.
  • Synthesis and antioxidant activities of berberine 9-O-benzoic acid deriv
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals - SciELO South Africa.
  • Salicylic Acid: Synthetic Strategies and Their Biological Activities - ResearchG
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | Request PDF - ResearchG
  • A Comprehensive Study On Benzoic Acid And Its Deriv
  • Benzoic Acid Esters, Benzo
  • New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein - PubMed.
  • Assessment of the toxicity of benzoic acid derivatives in the intragastric intake - Gorokhova.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchG

Sources

Exploratory

Molecular weight and formula of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

An In-depth Technical Guide to 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester Abstract This technical guide provides a comprehensive scientific overview of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester

Abstract

This technical guide provides a comprehensive scientific overview of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic ester with potential applications in organic synthesis and drug discovery. The document details its fundamental chemical properties, including molecular formula and weight, and presents its structural characterization. A proposed synthesis pathway is outlined, drawing from established methodologies for C-H functionalization and esterification, providing a logical framework for its preparation. This guide is intended for researchers and professionals in chemistry and pharmaceutical development, offering foundational data and procedural insights for the handling and application of this compound.

Chemical Identity and Core Properties

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted benzene derivative. The core of the molecule is a benzoic acid methyl ester, which is functionalized with a bulky tert-butyl group at position 4 and an ethoxy group at position 2. These substitutions significantly influence the molecule's steric and electronic properties, affecting its reactivity and potential biological activity.

The fundamental physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name Methyl 4-tert-butyl-2-ethoxybenzoateN/A
CAS Number 870007-39-9[1][2][3]
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Storage Conditions Sealed in dry, 2-8°C[1]

Molecular Structure

The structure features a central benzene ring. The methyl ester group (-COOCH₃) and the ethoxy group (-OCH₂CH₃) are positioned ortho to each other, which can induce steric hindrance. The tert-butyl group (-(CH₃)₃) is para to the methyl ester, acting as a bulky, lipophilic, and electron-donating group.

Caption: Chemical structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Synthesis Pathway and Experimental Rationale

The synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can be logically approached in a two-stage process starting from 4-tert-butylbenzoic acid. This strategy involves:

  • Directed C-H Ethoxylation: Introduction of the ethoxy group at the C2 position of the benzene ring.

  • Esterification: Conversion of the resulting carboxylic acid to its methyl ester.

This approach is efficient as it builds complexity directly onto a commercially available starting material.

Stage 1: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid

The introduction of an ethoxy group ortho to a carboxylic acid on a benzene ring can be achieved via a copper-catalyzed C-H activation/functionalization reaction. This modern synthetic method avoids the need for pre-functionalized starting materials, making it an atom-economical choice.[4] The process involves using a directing group to guide the catalyst to the specific C-H bond.

Stage 2: Fischer Esterification

The conversion of the synthesized 4-tert-Butyl-2-ethoxy-benzoic acid[5] to its methyl ester is a classic Fischer esterification. This acid-catalyzed reaction with methanol is a reliable and scalable method for preparing esters.[6] The use of a solid acid catalyst, as an alternative to mineral acids like H₂SO₄, can simplify purification and improve the environmental profile of the reaction.[6]

The overall workflow is visualized below.

G cluster_0 Synthesis Workflow start Start: 4-tert-Butylbenzoic Acid step1 Step 1: Directed C-H Ethoxylation Catalyst: CuCl Reagent: Ethanol (EtOH) Base: K₂CO₃ start->step1 C-H Activation[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFDNfEtz8SfVvDpS1ORLEJ3XSdOJrOspmF9nZisIBkh07J8GGh2VjntzWquTkMuty2sAtVIWTB8PCmzttBYfTbXV5IsgBMzrjMb2pRPjegtYkVnnmkeMWYo54NukSFN-JNa1n1DV2TcMZ7U5xA%3D)] intermediate Intermediate: 4-tert-Butyl-2-ethoxy-benzoic acid (CAS 796875-53-1) step1->intermediate step2 Step 2: Fischer Esterification Catalyst: Acid (e.g., H₂SO₄ or Solid Acid) Reagent: Methanol (MeOH) intermediate->step2 Ester Formation[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH1xvJOY14XHK3Yap3-h5RczSh68J4CM9nuin2AhGC1zbAacnHocjzMSIS3bswzhhZCikKRaGQ7LYMCCfC6utEJlY36z33KAIqLfBT-kBdfXddFr_P1-5iTUY5NxP9Sm6OnkA%3D%3D)] product Final Product: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester step2->product

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester: A Guide for Researchers

Introduction: A Versatile Building Block in Modern Organic Synthesis 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bulky tert-butyl group, an electron-donating ethoxy group, and a reactive methyl ester, provides a scaffold with distinct steric and electronic properties. This combination makes it a strategic building block for applications in medicinal chemistry and materials science. The tert-butyl group can impart solubility in organic solvents and serve as a sterically directing group, while the ethoxy and methyl ester functionalities offer multiple points for chemical modification. This guide provides a comprehensive overview of the synthesis and potential applications of this versatile reagent, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The properties of 4-tert-butyl-2-ethoxy-benzoic acid methyl ester are summarized in the table below.

PropertyValueReference
CAS Number 870007-39-9[1]
Molecular Formula C₁₄H₂₀O₃[1]
Molecular Weight 236.31 g/mol [1]
Appearance Not explicitly stated, likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Synthesis of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester: A Two-Step Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence starting from a readily available substituted benzamide. This approach, adapted from a patented method for related 2-ethoxybenzoic acid derivatives, involves an ethoxylation reaction followed by hydrolysis and subsequent esterification.

Logical Workflow for Synthesis

Synthesis_Workflow Start 2-(4-tert-Butyl-benzoylamino) -pyridine-1-oxide Step1 Ethoxylation (CuCl, K₂CO₃, EtOH/Pyridine) Start->Step1 Intermediate1 2-(4-tert-Butyl-2-ethoxy-benzoylamino) -pyridine-1-oxide Step1->Intermediate1 Step2 Hydrolysis (NaOH, EtOH) Intermediate1->Step2 Intermediate2 4-tert-Butyl-2-ethoxy-benzoic acid Step2->Intermediate2 Step3 Fischer Esterification (MeOH, H₂SO₄) Intermediate2->Step3 Product 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Step3->Product

Caption: Synthetic workflow for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic Acid

This protocol describes the synthesis of the carboxylic acid precursor to the target methyl ester. The procedure is based on a method described for the synthesis of 2-ethoxybenzoic acid compounds.

Materials:

  • 2-(4-tert-Butyl-benzoylamino)-pyridine-1-oxide

  • Copper(I) chloride (CuCl)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH), anhydrous

  • Pyridine, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2N

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Ethoxylation

  • To a reaction vessel, add 2-(4-tert-butyl-benzoylamino)-pyridine-1-oxide (1.0 eq), copper(I) chloride (1.0 eq), and a 1:1 mixture of anhydrous ethanol and pyridine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium carbonate (0.5 eq) to the reaction mixture.

  • Heat the reaction to 130 °C and maintain for 12 hours.

  • After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-(4-tert-butyl-2-ethoxy-benzoylamino)-pyridine-1-oxide.

Step 2: Hydrolysis

  • Dissolve the purified product from Step 1 in ethanol.

  • Add a solution of sodium hydroxide (e.g., 2M) to the mixture.

  • Heat the reaction to 80 °C and maintain for 8 hours.

  • After cooling, acidify the reaction mixture to a pH of approximately 3-4 with 2N hydrochloric acid.

  • The product, 4-tert-butyl-2-ethoxy-benzoic acid, will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification to 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester

This protocol details the final esterification step to yield the target compound.

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-tert-butyl-2-ethoxy-benzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butyl-2-ethoxy-benzoic acid methyl ester.

  • If necessary, purify the product further by silica gel column chromatography.

Applications in Organic Synthesis: A Forward Look

While specific, documented applications of 4-tert-butyl-2-ethoxy-benzoic acid methyl ester in the synthesis of named compounds are not yet prevalent in publicly accessible literature, its structural motifs suggest significant potential as a versatile intermediate. The applications of the closely related compound, methyl 4-tert-butylbenzoate, in the production of specialty polymers and as a pharmaceutical intermediate, provide a strong indication of the potential utility of the title compound.[2]

Potential Applications in Medicinal Chemistry

The substituted benzoic acid core is a common feature in many biologically active molecules. The presence of the ethoxy group at the 2-position and the tert-butyl group at the 4-position can influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The methyl ester can serve as a handle for further chemical transformations, such as:

  • Amide Formation: Reaction with amines to generate a diverse library of benzamides, a class of compounds with a wide range of biological activities.

  • Reduction: Reduction of the ester to the corresponding primary alcohol, which can then be used in ether synthesis or other functional group interconversions.

  • Grignard Reactions: Reaction with Grignard reagents to introduce new carbon-carbon bonds and create more complex structures.

Potential Applications in Materials Science

The rigid aromatic core and the bulky tert-butyl group suggest that 4-tert-butyl-2-ethoxy-benzoic acid methyl ester could be a useful monomer or additive in polymer chemistry. The tert-butyl group can enhance solubility and thermal stability, while the ester and ethoxy groups can be modified to tune the properties of the resulting materials.[2]

Conclusion and Future Outlook

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a readily accessible and highly functionalized building block with significant potential in organic synthesis. The synthetic protocols provided herein offer a clear pathway to its preparation. While its full synthetic utility is still being explored, the structural analogy to other valuable intermediates suggests a bright future for this compound in the discovery and development of new pharmaceuticals and advanced materials. Researchers are encouraged to explore the reactivity of this versatile molecule and unlock its full potential in their synthetic endeavors.

References

  • Google Patents. RU2485936C2 - Ester compounds of benzoic acid, composition (versions) and method of...
  • Wolfa Pharm & Tech Co., Ltd. 4-(T-Butyl)-2-Ethoxy Benzoic Acid from China Manufacturer. Available at: [Link]

Sources

Application

Application Notes: Esterification Protocols for 4-tert-Butyl-2-ethoxy-benzoic acid

For: Researchers, scientists, and drug development professionals Introduction Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, pivotal in the d...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, fragrances, polymers, and other high-value chemical entities. Benzoic acid esters, in particular, are significant structural motifs in numerous biologically active compounds and are key building blocks in medicinal chemistry programs.[1] However, the successful esterification of substituted benzoic acids, such as 4-tert-Butyl-2-ethoxy-benzoic acid, presents unique challenges. The steric hindrance imposed by the bulky tert-butyl group, combined with the electronic effects of the ortho-ethoxy substituent, can significantly impede traditional esterification approaches.

This application note provides a detailed guide to two robust and field-proven protocols for the esterification of 4-tert-Butyl-2-ethoxy-benzoic acid: the classic Fischer-Speier Esterification and the milder, highly efficient Steglich Esterification. By explaining the causality behind experimental choices and providing comprehensive, step-by-step instructions, this guide aims to empower researchers to overcome the synthetic hurdles associated with sterically hindered and electronically modified substrates.

The Challenge: Synthesizing Esters of 4-tert-Butyl-2-ethoxy-benzoic acid

The structure of 4-tert-Butyl-2-ethoxy-benzoic acid incorporates two key features that complicate its esterification:

  • Steric Hindrance: The ortho-ethoxy group and the para-tert-butyl group create significant steric bulk around the carboxylic acid functionality. This bulkiness physically obstructs the approach of the alcohol nucleophile, slowing down the rate of reaction in traditional acid-catalyzed methods.[2]

  • Electronic Effects: The electron-donating nature of the ethoxy group at the ortho position increases the electron density on the carbonyl carbon of the carboxylic acid, making it less electrophilic and therefore less susceptible to nucleophilic attack by the alcohol.

These combined effects necessitate the use of either forcing conditions in traditional methods or the adoption of more sophisticated coupling strategies to achieve high yields of the desired ester.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction that is effective for converting carboxylic acids and alcohols into esters.[3] To overcome the steric hindrance of 4-tert-Butyl-2-ethoxy-benzoic acid, this protocol utilizes a large excess of the alcohol, which also serves as the solvent, to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4][5]

Causality of Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, maximizing the probability of a successful collision with the sterically hindered carboxylic acid. This strategy helps to shift the equilibrium of this reversible reaction towards the formation of the ester.[5]

  • Strong Acid Catalyst: Concentrated sulfuric acid is a potent catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[3][4]

  • Reflux Conditions: The elevated temperature under reflux provides the necessary activation energy to overcome the steric barrier and accelerate the reaction rate.

Detailed Experimental Protocol

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid

  • Methanol (or other simple alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, combine 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq) and a large excess of the desired alcohol (e.g., methanol, 20-40 eq).

  • Catalyst Addition: With gentle stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture. Caution: This addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[6][7]

Data Presentation
ReagentMolar RatioRole
4-tert-Butyl-2-ethoxy-benzoic acid1.0Substrate
Alcohol (e.g., Methanol)20-40Reagent and Solvent
Concentrated H₂SO₄0.1-0.2Catalyst
Experimental Workflow

Caption: Workflow for Fischer-Speier Esterification.

Protocol 2: Steglich Esterification

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] This method is particularly well-suited for sterically hindered substrates and acid-sensitive molecules, as it proceeds under neutral conditions at room temperature.[8][10]

Causality of Experimental Choices
  • DCC (Dicyclohexylcarbodiimide): DCC is a dehydrating agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[8][11] This intermediate is much more susceptible to nucleophilic attack than the unactivated carboxylic acid.

  • DMAP (4-Dimethylaminopyridine): DMAP serves as a nucleophilic catalyst. It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt.[8][12] This "active ester" is readily attacked by the alcohol, even sterically hindered ones, to form the desired ester. The use of catalytic DMAP significantly accelerates the reaction and minimizes side reactions like the formation of the unreactive N-acylurea.[8][12]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions because water can react with the DCC and the activated intermediates, leading to the formation of dicyclohexylurea (DCU) and regeneration of the starting carboxylic acid, thus reducing the yield of the desired ester.

Detailed Experimental Protocol

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid

  • Alcohol (1.1-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).[12]

  • Solvent Addition: Dissolve the reactants in anhydrous DCM.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up:

    • Cool the reaction mixture to 0 °C for 30 minutes to maximize the precipitation of DCU.

    • Filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[13]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[7]

Data Presentation
ReagentMolar RatioRole
4-tert-Butyl-2-ethoxy-benzoic acid1.0Substrate
Alcohol1.2Reagent
DCC1.1Coupling Agent
DMAP0.1Catalyst
Experimental Workflow

Caption: Workflow for Steglich Esterification.

Safety Considerations

  • Concentrated Sulfuric Acid: Highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DCC: A potent skin sensitizer and should be handled with caution.[14] Always wear gloves and handle in a well-ventilated area or fume hood.

  • DMAP: Toxic and should be handled with care.

  • Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. All operations should be performed in a well-ventilated fume hood away from ignition sources.

Characterization of the Ester Product

The purified ester product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic shifts for the protons of the ester alkyl group, the ethoxy group, the tert-butyl group, and the aromatic protons.[1][15][16][17]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl group (typically a strong absorption around 1720-1740 cm⁻¹).

Conclusion

The esterification of the sterically hindered 4-tert-Butyl-2-ethoxy-benzoic acid can be successfully achieved through careful selection of the reaction protocol. The Fischer-Speier method, while requiring harsher conditions and a large excess of alcohol, provides a classic and cost-effective approach. For more sensitive substrates or when milder conditions are preferred, the Steglich esterification offers a highly efficient alternative. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, substrate compatibility, and available resources. By understanding the underlying principles and following the detailed protocols outlined in this application note, researchers can confidently synthesize the desired ester derivatives for their drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Green Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Chemical Society of Japan. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • MDPI. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

  • Organic Chemistry Study Materials. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Canadian Science Publishing. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubMed. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]

  • UTMB Research Experts. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

  • ResearchGate. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • CyberLeninka. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2025). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of reaction conditions in the esterification of benzoic acid with methanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • National Institutes of Health. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (a) and ¹³C NMR spectrum (b) of cellulose benzoate.... Retrieved from [Link]

  • Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • ChemSrc. (2022). 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Note: The following guide addresses the application of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in polymer chemistry....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following guide addresses the application of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in polymer chemistry. It is important to note that this specific molecule is not widely documented in mainstream polymer literature. Therefore, this document serves as a prospective guide, combining known physicochemical properties with scientifically informed hypotheses on its potential applications. The protocols provided are illustrative and based on established methodologies for structurally related compounds. They are intended as a starting point for research and development.

Introduction and Rationale

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is an aromatic compound characterized by a bulky tert-butyl group, an electron-donating ethoxy group, and a reactive methyl ester on a benzene ring. While direct applications in polymer science are not extensively reported, its unique combination of functional groups suggests its potential as a specialty monomer or polymer modifier. The structural components of this molecule can be expected to impart specific properties to a polymer matrix.

  • The tert-butyl group is known for its significant steric bulk, which can disrupt dense polymer chain packing, thereby increasing free volume.[1] This can lead to a higher glass transition temperature (Tg), enhanced solubility in organic solvents, and increased hydrophobicity.[1][2][3] In polymer films, this moiety can improve cohesion and mechanical stability.[2]

  • The ethoxy group , as an electron-donating group, can influence the reactivity of the aromatic ring and the properties of resulting polymers. It may affect thermal stability and solubility.[4][5]

  • The methyl ester group provides a reactive site for polymerization, particularly through transesterification or polycondensation reactions, to form polyesters.[6][7]

This combination makes 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester a candidate for creating polymers with enhanced thermal stability, specific solubility profiles, and modified mechanical properties.

Physicochemical Properties

A summary of the known properties of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is provided below. This data is primarily compiled from chemical supplier databases, as extensive literature is unavailable.

PropertyValueSource
CAS Number 870007-39-9[8][9][10]
Molecular Formula C₁₄H₂₀O₃Inferred from Structure
Molecular Weight 236.31 g/mol Inferred from Structure
Appearance Not specified (likely a liquid or low-melting solid)N/A
Solubility Expected to be soluble in common organic solventsInferred from Structure

Potential Applications in Polymer Chemistry

Based on the functional groups present, 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester could be explored in the following areas:

  • High-Performance Polyesters and Copolyesters: It could be used as a comonomer in the synthesis of aromatic polyesters. The bulky tert-butyl group could enhance the thermal stability and solubility of the resulting polymer, making it suitable for high-performance applications.

  • Polymer Additives and Plasticizers: While less likely to be a primary plasticizer, its ester structure suggests it could be investigated as a modifier in polymer formulations. A related compound, 4-tert-butylbenzoic acid methyl ester, is noted as an intermediate for polymer additives that improve thermal and mechanical properties.[11]

  • End-capping Agent: In polyester synthesis, benzoic acid derivatives can be used as end-capping agents to control molecular weight and improve the stability of the final polymer.[12][13][14] 4-tert-Butyl-2-ethoxy-benzoic acid could serve this function, with the tert-butyl and ethoxy groups providing additional functionality to the polymer chain ends.

Synthesis and Experimental Protocols

Hypothetical Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

The following protocol is adapted from a patented method for the synthesis of 2-ethoxybenzoic acid derivatives.[15] It represents a plausible, yet unverified, route to the target molecule.

G cluster_synthesis Monomer Synthesis Workflow start Start: 2-(4-tert-butyl-benzoylamino)pyridine-1-oxide step1 Ethoxylation: CuCl, K₂CO₃, EtOH, Pyridine, 130°C start->step1 intermediate1 Intermediate: 2-(4-tert-butyl-2-ethoxy-benzoylamino)pyridine-1-oxide step1->intermediate1 step2 Hydrolysis: NaOH, EtOH, 80°C, then HCl acidification intermediate1->step2 intermediate2 Intermediate: 4-tert-Butyl-2-ethoxy-benzoic acid step2->intermediate2 step3 Esterification: MeOH, Acid Catalyst (e.g., H₂SO₄), Reflux intermediate2->step3 product Product: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester step3->product

Caption: Hypothetical synthesis of the target monomer.

Protocol:

  • Ethoxylation: In a high-pressure sealed tube, combine 2-(4-tert-butyl-benzoylamino)pyridine-1-oxide, cuprous chloride (CuCl), and potassium carbonate (K₂CO₃) in a 1:1:0.5 molar ratio. Add a 1:1 mixture of ethanol and pyridine. Heat the reaction to 130°C for 12 hours. After cooling, quench the reaction with dilute HCl and extract the product with dichloromethane. Purify by chromatography to obtain 2-(4-tert-butyl-2-ethoxy-benzoylamino)pyridine-1-oxide.[15]

  • Hydrolysis: Treat the product from the previous step with an excess of sodium hydroxide in ethanol at 80°C for 8 hours. After the reaction, remove the ethanol under reduced pressure and acidify with dilute HCl to precipitate 4-tert-Butyl-2-ethoxy-benzoic acid.[15]

  • Esterification: Reflux the 4-tert-Butyl-2-ethoxy-benzoic acid in methanol with a catalytic amount of sulfuric acid until the reaction is complete (monitored by TLC). Neutralize the reaction mixture, remove the methanol, and extract the methyl ester product. Purify by distillation or chromatography.

Hypothetical Protocol: Melt Polycondensation for Copolyester Synthesis

This protocol describes the incorporation of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester as a comonomer in a melt polycondensation reaction to produce a copolyester. This is a standard technique for synthesizing aromatic polyesters.[6]

G cluster_polymerization Polymerization Workflow start Start: Monomers & Catalyst in Reactor step1 Stage 1: Transesterification 200-220°C, N₂ atmosphere (Methanol removal) start->step1 intermediate Oligomer Formation step1->intermediate step2 Stage 2: Polycondensation Increase Temp to 270-320°C Apply Vacuum intermediate->step2 product Product: Copolyester step2->product

Caption: Hypothetical melt polycondensation workflow.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (TBEME)

  • Transesterification catalyst (e.g., zinc acetate)

  • Polycondensation catalyst (e.g., antimony trioxide)

Protocol:

  • Charging the Reactor: Charge a high-temperature reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet with DMT, EG (in molar excess), TBEME (as a percentage of total dicarboxylic acid methyl ester), zinc acetate, and antimony trioxide.

  • Transesterification: Heat the reactor to 200-220°C under a slow stream of nitrogen. Methanol will be liberated as the transesterification reaction proceeds and should be collected. Continue this stage until the majority of the theoretical amount of methanol has been distilled off. This indicates the formation of low molecular weight oligomers.[6]

  • Polycondensation: Gradually increase the temperature to 270-320°C while slowly applying a vacuum (0.1-1 mbar).[7] The viscosity of the melt will increase significantly as the polycondensation reaction proceeds and ethylene glycol is removed.

  • Termination and Extrusion: Once the desired melt viscosity is achieved (indicating the target molecular weight), stop the reaction by breaking the vacuum with nitrogen. The molten polymer can then be extruded, cooled, and pelletized for further analysis.

Characterization of the Resulting Polymer

The novel copolyester should be characterized to understand the impact of incorporating 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the TBEME monomer into the polymer backbone and determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the copolyester.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm), which will indicate the effect of the bulky comonomer on the thermal properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Conclusion

While 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is not a conventional monomer in polymer chemistry, its unique structure presents an opportunity for creating novel polymers with tailored properties. The bulky tert-butyl group is anticipated to enhance thermal stability and modify the mechanical and solubility characteristics of polyesters. The provided hypothetical synthesis and polymerization protocols offer a foundational framework for researchers to explore the potential of this and other similarly substituted aromatic esters in the development of new materials.

References

  • Maher, A. E., & Allcock, H. R. (n.d.). Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers. ResearchGate. Available at: [Link]

  • Llevot, A., et al. (2016). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde, and 1,6-diisocyanohexane via U-4CR. ResearchGate. Available at: [Link]

  • Univar Solutions. (n.d.). Tert.-Butyl Acrylate (TBA). Available at: [Link]

  • Zolotukhin, M. G., et al. (2014). Synthesis of Polyimides in the Melt of Benzoic Acid. ResearchGate. Available at: [Link]

  • U.S. Patent No. 5,408,011. (1995). Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom. Google Patents.
  • Krasnov, A., et al. (2022). Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids. National Center for Biotechnology Information. Available at: [Link]

  • Haque, A., et al. (2022). Effect of Methoxy Groups on the Structure–Properties Relationship of Lignin-Derived Recyclable Epoxy Thermosets. ACS Applied Polymer Materials. Available at: [Link]

  • International Journal of Engineering Research & Management Technology. (2019). AROMATIC POLYESTER AND ITS PRODUCTION. Available at: [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Available at: [Link]

  • U.S. Patent No. 4,923,957. (1990). Process for the production of aromatic polyesters. Google Patents.
  • Morlet-Savary, F., et al. (2021). Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI. Available at: [Link]

  • Request PDF. (n.d.). The tert-butyl group in chemistry and biology. ResearchGate. Available at: [Link]

  • The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate, 26537-19-9. Available at: [Link]

  • Request PDF. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. Available at: [Link]

  • European Patent No. EP3090027B1. (2018). Polyester plasticizers with benzoic acid end-caps. Google Patents.
  • World Intellectual Property Organization. (2015). Method for preparing a polyester under specific esterification conditions. Google Patents.
  • World Intellectual Property Organization. (2015). Polyester plasticizers with benzoic acid end-caps. Google Patents.
  • Maher, A. E., & Allcock, H. R. (1991). Influence of the n-Hexoxy Group on the Properties of Fluoroalkoxyphosphazene Polymers. Macromolecules. Available at: [Link]

  • Korean Patent No. KR20180117224A. (2018). Polyester plasticizers with benzoic acid end-caps. Google Patents.
  • Chinese Patent No. CN104370736A. (2015). Synthesis method of 2-ethoxybenzoic acid compound. Google Patents.
  • U.S. Patent No. 3,907,754. (1975). Process for producing aromatic polyesters having an increased degree of polymerisation, these aromatic polyesters, process for p. Google Patents.
  • Imai, Y., et al. (1987). Novel synthetic approach to poly(p-benzenesulfonamide): Self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions. R Discovery. Available at: [Link]

  • Berti, C., et al. (1988). Synthesis of aromatic polyesters based on bisphenol A and phthalic acids. A new preparative process. Macromolecules. Available at: [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • Laibo Chem. (n.d.). 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester , Package: 250mg. Available at: [Link]

  • Allcock, H. R., et al. (1991). Poly(organophosphazenes) with Azoxybenzene Side Groups. Synthesis and Morphology. Macromolecules. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Introduction: Unlocking the Potential of a Versatile Benzoic Acid Scaffold In the landscape of modern drug discovery and materials science, the benzoic acid framework remains a cornerstone for the development of novel mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Benzoic Acid Scaffold

In the landscape of modern drug discovery and materials science, the benzoic acid framework remains a cornerstone for the development of novel molecules with tailored properties. 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a particularly interesting starting material, featuring a sterically demanding tert-butyl group and an electron-donating ethoxy substituent. These features not only influence the molecule's physical properties, such as solubility and stability, but also direct its reactivity, offering a versatile platform for the synthesis of a diverse array of derivatives.[1] The strategic modification of this scaffold is crucial for tuning its biological activity and material characteristics. Benzoic acid derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties, with the nature and position of substituents playing a key role.

This comprehensive guide provides detailed application notes and protocols for the key derivatization reactions of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. We will delve into the mechanistic underpinnings of each transformation, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Derivatization Strategies

The derivatization of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can be approached through several key pathways, primarily targeting the ester functional group and the aromatic ring. The presence of the bulky tert-butyl group and the activating ethoxy group introduces interesting regiochemical and stereochemical considerations that will be explored in the following sections.

Hydrolysis to the Carboxylic Acid: The Gateway to Further Functionalization

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as the initial step for a variety of subsequent reactions, such as amide bond formation. Given the steric hindrance around the ester carbonyl group due to the ortho-ethoxy substituent, careful selection of reaction conditions is crucial to ensure efficient conversion.

Scientific Rationale

Base-catalyzed hydrolysis (saponification) is the most common method for cleaving methyl esters. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. The steric hindrance from the ortho-ethoxy group in 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can slow down this process. Therefore, elevated temperatures or the use of co-solvents to improve solubility and reactivity are often necessary. A non-aqueous system using a methanolic solution of sodium hydroxide in dichloromethane has been shown to be effective for the hydrolysis of sterically hindered esters.[2]

Experimental Protocol: Saponification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 3 N Sodium Hydroxide (NaOH) solution

  • 1 N Hydrochloric Acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in a 9:1 mixture of CH₂Cl₂ and MeOH.

  • To this solution, add 3.0 equivalents of a 3 N aqueous solution of NaOH.

  • Stir the resulting mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), neutralize the mixture with 1 N HCl until the pH is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-tert-Butyl-2-ethoxy-benzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure carboxylic acid.

Parameter Condition Rationale
Solvent System CH₂Cl₂/MeOH (9:1)Enhances solubility of the ester and facilitates the reaction.[2]
Base 3 N NaOHProvides the hydroxide nucleophile for saponification.
Temperature Room TemperatureSufficient for the hydrolysis of this ester.
Work-up Acidification and ExtractionProtonates the carboxylate salt and allows for extraction into an organic solvent.

Amide Formation: Building Blocks for Bioactive Molecules

The conversion of the methyl ester directly to an amide is a highly valuable transformation, as the amide bond is a key feature in a vast number of pharmaceuticals. Direct amidation of unactivated esters can be challenging, but recent methodologies have provided efficient solutions.

Scientific Rationale

The direct aminolysis of methyl esters is often sluggish. However, base-promoted methods have emerged as powerful alternatives. The use of a strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) can significantly enhance the rate of amidation.[3] This "superbase" system is thought to increase the nucleophilicity of the amine, facilitating its attack on the ester carbonyl.

Experimental Protocol: Direct Amidation with an Amine

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • Amine of choice (e.g., aniline, benzylamine)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 1.0 equivalent of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester and 1.2 equivalents of the desired amine.

  • Add anhydrous DMSO to dissolve the reactants.

  • Carefully add 2.0 equivalents of potassium tert-butoxide in portions, while monitoring the temperature of the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Base/Solvent t-BuOK/DMSOCreates a "superbase" environment, enhancing amine nucleophilicity.[3]
Amine 1.2 equivalentsA slight excess of the amine can drive the reaction to completion.
Temperature Room TemperatureMild conditions are often sufficient with this powerful base system.
Work-up Quenching with NH₄ClNeutralizes the strong base and facilitates product isolation.

Reduction to the Benzyl Alcohol: Accessing a Different Functional Group

The reduction of the ester to the corresponding primary alcohol, (4-tert-Butyl-2-ethoxyphenyl)methanol, opens up new avenues for derivatization, such as ether or ester formation at the newly formed benzylic alcohol.

Scientific Rationale

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[4][5] The reaction proceeds in two stages: first, the addition of a hydride ion to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to an aldehyde. The aldehyde is subsequently reduced by another equivalent of hydride to the alkoxide, which is then protonated during the workup to give the primary alcohol.[6] Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous conditions, typically in ethereal solvents like diethyl ether or tetrahydrofuran (THF).

Experimental Protocol: LiAlH₄ Reduction to the Benzyl Alcohol

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% aqueous Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed three-necked round-bottom flask equipped with a dropping funnel and a condenser, add a suspension of 1.5 equivalents of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 1.0 equivalent of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 10% aqueous NaOH

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

  • Stir the resulting mixture until a white granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with ethyl acetate.

  • Combine the filtrate and the washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude alcohol can be purified by column chromatography on silica gel.

Parameter Condition Rationale
Reducing Agent LiAlH₄A powerful hydride donor capable of reducing esters.[4][5]
Solvent Anhydrous THFAn inert, aprotic solvent required for LiAlH₄ reactions.
Temperature 0 °C to RefluxInitial cooling controls the exothermic reaction, followed by heating to ensure completion.
Work-up Fieser workupA standard and safe procedure for quenching LiAlH₄ reactions.

Derivatization of the Aromatic Ring: Exploring Electrophilic Aromatic Substitution

The aromatic ring of 4-tert-Butyl-2-ethoxy-benzoic acid and its derivatives is amenable to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Scientific Rationale

In the case of 4-tert-Butyl-2-ethoxy-benzoic acid (or its ester), we have three substituents to consider:

  • -OCH₂CH₃ (Ethoxy group): A strongly activating, ortho-, para-directing group.

  • -C(CH₃)₃ (tert-Butyl group): A weakly activating, ortho-, para-directing group.[7]

  • -COOH or -COOCH₃ (Carboxyl or Ester group): A deactivating, meta-directing group.

The powerful ortho-, para-directing effect of the ethoxy group will dominate the regioselectivity of EAS reactions.[8] Therefore, incoming electrophiles are expected to substitute at the positions ortho to the ethoxy group (positions 3 and 5). Position 5 is sterically less hindered than position 3 (which is flanked by the ethoxy and tert-butyl groups), making it the more likely site of substitution.

Potential EAS Reactions:

  • Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 5-position.

  • Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ would be expected to yield the 5-bromo derivative.

  • Friedel-Crafts Acylation/Alkylation: These reactions are generally not successful on rings with deactivating groups like a carboxylic acid or ester.

Conceptual Workflow for Electrophilic Aromatic Substitution

EAS_Workflow Start 4-tert-Butyl-2-ethoxy-benzoic acid Reagents Electrophile (E+) (e.g., NO2+, Br+) Start->Reagents Reaction with Intermediate Arenium Ion Intermediate (Resonance Stabilized) Reagents->Intermediate Electrophilic Attack Product Substituted Product (Major product at C5) Intermediate->Product Deprotonation

References

Method

Application Notes & Protocols: Unraveling the Reaction Mechanisms of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester

Introduction: The Strategic Importance of Substituted Benzoic Acid Esters In the landscape of modern drug discovery and development, the strategic manipulation of molecular scaffolds to fine-tune pharmacokinetic and phar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzoic Acid Esters

In the landscape of modern drug discovery and development, the strategic manipulation of molecular scaffolds to fine-tune pharmacokinetic and pharmacodynamic properties is paramount. Among the myriad of versatile chemical entities, substituted benzoic acid esters stand out for their utility as key intermediates and pharmacologically active agents. 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, the subject of this guide, is a compound of particular interest. Its unique substitution pattern—a sterically demanding tert-butyl group, an electron-donating ethoxy group ortho to the ester, and the reactive methyl ester functionality—imparts a distinct chemical character that influences its reactivity and potential applications. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the synthesis and key reaction mechanisms of this compound. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical applicability.

Physicochemical Properties & Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signatures of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is fundamental for its effective utilization in research and synthesis. While a comprehensive, publicly available dataset for this specific molecule is not consolidated in a single peer-reviewed source, data can be inferred from commercial suppliers and analogous structures.[1][2]

Table 1: Physicochemical and Spectroscopic Data of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester and Related Compounds.

Property4-tert-Butyl-2-ethoxy-benzoic acid methyl ester4-tert-Butylbenzoic acid methyl ester (Analogue)4-Methylbenzoic acid butyl ester (Analogue)[3]
Molecular Formula C₁₅H₂₂O₃C₁₂H₁₆O₂C₁₂H₁₆O₂
Molecular Weight 250.34 g/mol 192.26 g/mol 192.26 g/mol
CAS Number 870007-39-9[1][2]26537-19-95899-70-7
Appearance Likely a colorless to pale yellow liquid or low-melting solidColorless to pale yellow liquidColorless liquid
¹H NMR (CDCl₃, ppm) Predicted: δ ~7.8 (d, 1H), ~6.9 (dd, 1H), ~6.8 (d, 1H), 4.1 (q, 2H), 3.9 (s, 3H), 1.5 (t, 3H), 1.3 (s, 9H)Literature: δ 7.95 (d, 2H), 7.45 (d, 2H), 3.91 (s, 3H), 1.34 (s, 9H)Literature: δ 7.92 (d, 2H), 7.22 (d, 2H), 4.33 (t, 2H), 2.40 (s, 3H), 1.78-1.63 (m, 2H), 1.52-1.41 (m, 2H), 1.01-0.94 (m, 3H)
¹³C NMR (CDCl₃, ppm) Predicted: δ ~167 (C=O), ~158 (C-OEt), ~148 (C-tBu), ~131 (Ar-CH), ~128 (Ar-C), ~115 (Ar-CH), ~112 (Ar-CH), 64 (O-CH₂), 52 (O-CH₃), 35 (C(CH₃)₃), 31 ((CH₃)₃), 15 (CH₂-CH₃)Literature: δ 167.1, 155.8, 129.8, 128.9, 125.2, 51.9, 35.0, 31.2[4]Literature: δ 166.7, 143.4, 129.5, 129.0, 127.8, 64.6, 30.8, 21.6, 19.2, 13.7[3]
IR (cm⁻¹) Predicted: ~2960 (C-H), ~1720 (C=O, ester), ~1610 (C=C, aromatic), ~1250 (C-O, ester)Literature: ~2965, 1724, 1612, 1278, 1109Literature: ~2960-2850, ~1720, ~1610 & ~1510, ~1270, ~1100[3]

Note: Predicted data is based on established chemical shift and infrared absorption principles and comparison with structurally similar molecules. Actual experimental data should be obtained for confirmation.

Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable method for the synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is the Fischer-Speier esterification of the corresponding carboxylic acid.[5][6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[5] To drive the reaction towards the ester product, an excess of the alcohol (methanol in this case) is typically used, and the water generated is removed.[5][6]

Reaction Scheme:

fischer_esterification cluster_reactants Reactants cluster_products Products reactant1 4-tert-Butyl-2-ethoxy-benzoic acid catalyst H₂SO₄ (cat.) reactant1->catalyst reactant2 Methanol (excess) reactant2->catalyst product1 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester product2 Water product1->product2 + catalyst->product1

Caption: Fischer-Speier esterification of 4-tert-Butyl-2-ethoxy-benzoic acid.

Step-by-Step Protocol:
  • Reactor Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tert-Butyl-2-ethoxy-benzoic acid (10.0 g, 45.0 mmol).

  • Reagent Addition: Add an excess of anhydrous methanol (100 mL, 2.47 mol). The carboxylic acid may not fully dissolve at this stage.

  • Catalyst Introduction: While stirring, carefully and slowly add concentrated sulfuric acid (1.0 mL) to the suspension. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Key Reaction Mechanisms

Fischer Esterification Mechanism

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic acyl substitution steps.[5]

fischer_mechanism start Carboxylic Acid protonation Protonation of Carbonyl Oxygen start->protonation H⁺ activated_carbonyl Activated Carbonyl (Oxonium Ion) protonation->activated_carbonyl nucleophilic_attack Nucleophilic Attack by Methanol activated_carbonyl->nucleophilic_attack CH₃OH tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_hydroxyl Protonated Hydroxyl Group proton_transfer->protonated_hydroxyl elimination Elimination of Water protonated_hydroxyl->elimination -H₂O protonated_ester Protonated Ester elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation -H⁺ product Ester deprotonation->product saponification_mechanism start Ester nucleophilic_attack Nucleophilic Attack by Hydroxide start->nucleophilic_attack OH⁻ tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Methoxide tetrahedral_intermediate->elimination -OCH₃⁻ carboxylic_acid Carboxylic Acid elimination->carboxylic_acid deprotonation Deprotonation by Methoxide carboxylic_acid->deprotonation product Carboxylate Salt deprotonation->product

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification).

A Note on Steric Hindrance: Due to the presence of the ortho-ethoxy group, the carbonyl carbon of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is sterically hindered. In highly hindered esters, an alternative base-catalyzed hydrolysis mechanism, the BAl2 mechanism, can become competitive. [8]This involves an SN2 attack of the hydroxide ion on the methyl group of the ester, leading to cleavage of the alkyl-oxygen bond. [8]However, for a methyl ester, the BAc2 mechanism is generally favored.

Applications in Drug Development and Research

Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents. [9][10]The structural motifs present in 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester suggest several potential applications:

  • Prodrugs: The methyl ester can serve as a prodrug moiety to enhance the lipophilicity and membrane permeability of a parent carboxylic acid drug. [11]In vivo, esterases can hydrolyze the ester to release the active therapeutic agent.

  • Anticancer Agents: Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents. [9][10]The bulky tert-butyl group can enhance binding to hydrophobic pockets in target proteins.

  • Antimycobacterial Agents: Esters of benzoic acids have shown promise as prodrugs for the treatment of tuberculosis, as they can more readily diffuse through the mycobacterial cell membrane. [11]

Conclusion

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a compound with significant potential in synthetic and medicinal chemistry. A sound understanding of its synthesis via Fischer esterification and its hydrolytic behavior is crucial for its effective application. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and competently work with this versatile molecule. As with all chemical research, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Organic Chemistry Tutor. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Studylib. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]...

  • Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link]

  • Cortex Biochem. (n.d.). 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. Retrieved from [Link]

  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrolysis of tert -Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Arkat USA. (2018, October 27). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • PubMed Central. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link]

  • YouTube. (2024, May 5). MTBE I tert-Butyl Methyl Ether (MTBE) Hydrolysis in Acid: How Does it Work? I Strong Acids. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester as a Versatile Chemical Building Block

Introduction 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of a bulky tert-bu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of a bulky tert-butyl group, an electron-donating ethoxy group, and a reactive methyl ester functionality on a benzene ring allows for a wide range of chemical transformations. This guide provides detailed application notes and protocols for the synthesis, modification, and potential applications of this compound, aimed at researchers, scientists, and professionals in drug development. The strategic positioning of the substituents offers opportunities for regioselective reactions, making it a valuable intermediate in the construction of complex molecular architectures. Benzoic acid and its derivatives are fundamental in chemical synthesis, serving as precursors to a vast array of pharmaceuticals and materials.[1][2][3][4]

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties and spectroscopic signatures of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is crucial for its effective utilization. While specific experimental data for this exact compound is not widely published, we can predict its characteristics based on closely related analogues.

PropertyPredicted Value/InformationSource/Analogy
CAS Number 870007-39-9[5]
Molecular Formula C₁₄H₂₀O₃[5]
Molecular Weight 236.31 g/mol [5]
Appearance Colorless to pale yellow liquid or low melting solidAnalogy with related benzoic acid esters
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH)General solubility of similar organic esters

Synthetic Protocols

The synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can be envisioned through a two-step process starting from the commercially available 4-tert-butyl-2-hydroxybenzoic acid. This involves an initial esterification followed by O-ethylation.

Workflow for the Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Synthesis Workflow A 4-tert-Butyl-2-hydroxybenzoic acid B Methyl 4-tert-butyl-2-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester B->C O-Ethylation (EtI, K₂CO₃, Acetone)

Caption: Proposed two-step synthesis of the title compound.

Protocol 1: Esterification of 4-tert-Butyl-2-hydroxybenzoic acid

This protocol describes the Fischer esterification of 4-tert-butyl-2-hydroxybenzoic acid to its corresponding methyl ester.

Materials:

  • 4-tert-Butyl-2-hydroxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-tert-butyl-2-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-tert-butyl-2-hydroxybenzoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: O-Ethylation of Methyl 4-tert-butyl-2-hydroxybenzoate

This protocol details the ethylation of the phenolic hydroxyl group to afford the target compound.

Materials:

  • Methyl 4-tert-butyl-2-hydroxybenzoate

  • Ethyl iodide (EtI) or Diethyl sulfate ((Et)₂SO₄)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Filter funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-tert-butyl-2-hydroxybenzoate (1.0 eq) in anhydrous acetone or DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • To the stirred suspension, add ethyl iodide (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone or DMF.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester by column chromatography on silica gel.

Applications in Organic Synthesis

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a valuable scaffold for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and functional materials. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of functional groups, most notably amides.

Workflow for Derivatization

Derivatization Workflow A 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester B 4-tert-Butyl-2-ethoxy-benzoic acid A->B Hydrolysis (NaOH, MeOH/H₂O) C 4-tert-Butyl-2-ethoxy-benzamides B->C Amide Coupling (Amine, Coupling Agent)

Caption: Key transformations of the title compound.

Protocol 3: Hydrolysis of the Methyl Ester

This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M or 2 M

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify with 1 M HCl until the pH is acidic (pH ~2-3), which should result in the precipitation of the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-tert-Butyl-2-ethoxy-benzoic acid. The product can be recrystallized if necessary.

Protocol 4: Amide Bond Formation

The resulting 4-tert-Butyl-2-ethoxy-benzoic acid can be coupled with a variety of amines to form the corresponding amides, which are prevalent motifs in many biologically active molecules.

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, HOBt/EDC, or T3P)

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure (General):

  • To a solution of 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the coupling agent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature or heat as required until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Potential Applications in Drug Discovery

Substituted benzoic acids and their derivatives are crucial in medicinal chemistry.[1][7] The structural motifs present in 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester suggest its potential as a scaffold for developing novel therapeutic agents. The bulky, lipophilic tert-butyl group can enhance binding to hydrophobic pockets in target proteins and improve pharmacokinetic properties. The ethoxy group can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring. The ability to easily convert the ester to an amide allows for the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester and its derivatives. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. Methyl 4-hydroxy-2-methylbenzoate.[Link]

  • Google Patents.Synthesis method of 2-ethoxybenzoic acid compound.
  • Preprints.org. Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.[Link]

  • IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.[Link]

  • The Importance of Benzoic Acid Derivatives in Chemical Synthesis. [Link]

Sources

Method

Application Note: Synthetic Strategies for the Derivatization of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science, offering a versati...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and materials science, offering a versatile platform for developing novel compounds with tailored properties.[1][2] This application note provides a comprehensive guide to the synthetic derivatization of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a readily available starting material. We present three primary synthetic routes that leverage the reactivity of its core functional groups: the methyl ester, the electron-rich aromatic ring, and the ethoxy ether linkage. Detailed, field-proven protocols for ester hydrolysis followed by amide coupling, directed ortho-metalation for C-H functionalization, and ether cleavage for phenolic derivatization are provided. These strategies enable the generation of diverse compound libraries, opening avenues for innovation in drug discovery and chemical research.

Introduction

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a strategically substituted aromatic compound that serves as an excellent starting point for chemical synthesis. Its structure incorporates three distinct functional regions that can be selectively manipulated:

  • Methyl Ester: A versatile handle for conversion into a carboxylic acid, which can then be transformed into a wide array of amides, alcohols, or other carbonyl derivatives.

  • Substituted Aromatic Ring: The bulky tert-butyl group provides steric influence and enhances solubility in organic solvents, while the electron-donating ethoxy group activates the ring for certain transformations.[3]

  • Ethoxy Group: An ether linkage that can be cleaved to unmask a highly reactive phenolic hydroxyl group, enabling a secondary vector for diversification.

This guide details robust and scalable protocols to exploit this reactivity, providing researchers with a practical framework for creating novel molecular entities.

Route 1: Synthesis of Novel Amides via Carboxylic Acid Intermediate

The most direct pathway to novel analogues is through the hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by amide bond formation. The resulting carboxylic acid is a key intermediate, allowing for coupling with a virtually limitless pool of primary and secondary amines to generate diverse amide libraries.

Protocol 1.1: Alkaline Hydrolysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

This protocol describes the saponification of the methyl ester to the corresponding sodium carboxylate, followed by acidic workup to yield the free carboxylic acid. The use of a methanol/water co-solvent system ensures the homogeneity of the reaction mixture.

Rationale: Basic hydrolysis is a classic and highly efficient method for cleaving methyl esters.[4] Sodium hydroxide is a cost-effective and strong base. While the tert-butyl group imparts some steric hindrance, the reaction proceeds smoothly under reflux conditions to ensure complete conversion.[5]

Step-by-Step Protocol:

  • To a round-bottom flask, add 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (1.0 eq.).

  • Add methanol and water in a 1:1 ratio (e.g., 10 mL/g of ester).

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq.) and stir until dissolved.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl).

  • A white precipitate of 4-tert-Butyl-2-ethoxy-benzoic acid will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure carboxylic acid.

ReactantMolar Eq.PurityExpected Yield
Starting Ester1.0>98%>95%
Sodium Hydroxide2.5>97%-
Protocol 1.2: General Procedure for Amide Coupling

The synthesized carboxylic acid can be coupled with various amines using standard peptide coupling reagents. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), a common and effective system that minimizes side reactions and racemization.[6]

Rationale: Amide bond formation requires the activation of the carboxylic acid. EDC converts the carboxylic acid into a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts efficiently with the amine nucleophile.[6] A tertiary amine base like Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Step-by-Step Protocol:

  • Dissolve 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add EDC hydrochloride (1.2 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Workflow for Amide Synthesis

G Start 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Acid 4-tert-Butyl-2-ethoxy-benzoic acid Start->Acid Protocol 1.1 (NaOH, MeOH/H₂O) Amide Novel Amide Library Acid->Amide Protocol 1.2 (EDC, HOBt, DIPEA) Amine R1R2NH (Various Amines) Amine->Amide

Caption: Synthetic pathway from the starting ester to a library of novel amides.

Route 2: C-H Functionalization via Directed ortho-Metalation

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization of aromatic rings.[7][8] The ethoxy and ester groups on the starting material can act as Directed Metalation Groups (DMGs), coordinating to an organolithium base and directing deprotonation to the adjacent ortho position (C3).[9][10] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.

Protocol 2.1: ortho-Lithiation and Electrophilic Quench

This protocol uses sec-Butyllithium (s-BuLi) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) to generate the C3-lithiated species, which is then quenched with an electrophile.

Rationale: The combination of the ether and ester groups strongly directs lithiation to the C3 position. s-BuLi is a stronger base than n-BuLi, often necessary for deprotonating less acidic protons. TMEDA acts as a chelating agent for lithium, breaking down organolithium aggregates and increasing the basicity of the system.[11] The reaction must be performed under strictly anhydrous conditions at low temperatures to prevent side reactions.

Step-by-Step Protocol:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Add 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (1.0 eq.) and TMEDA (1.5 eq.).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 M in cyclohexane, 1.5 eq.) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Add a solution of the desired electrophile (e.g., I₂, DMF, an aldehyde; 1.5 eq.) in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for another 1-2 hours, then warm slowly to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ElectrophileResulting Functional Group
Iodine (I₂)-I
N,N-Dimethylformamide (DMF)-CHO (Aldehyde)
Carbon Dioxide (CO₂)-COOH
Alkyl Halide (R-X)-R

Directed ortho-Metalation Strategy

G Start Starting Ester Lithium C3-Lithiated Intermediate Start->Lithium Protocol 2.1 (s-BuLi, TMEDA, -78°C) Product C3-Functionalized Novel Compound Lithium->Product Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Regioselective functionalization at the C3 position via DoM.

Route 3: Derivatization via Ether Cleavage

Cleavage of the robust aryl-ethyl ether bond unmasks a phenolic hydroxyl group, providing a new reactive site for diversification. This transformation significantly alters the electronic properties of the aromatic ring and enables access to compounds that are otherwise difficult to synthesize.

Protocol 3.1: De-ethylation with Boron Tribromide (BBr₃)

This protocol uses the powerful Lewis acid BBr₃ for the clean and efficient cleavage of the ethoxy group.

Rationale: Boron tribromide is a highly effective reagent for cleaving aryl ethers.[12] The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the ethyl group. The reaction is typically performed at low temperatures to control its high reactivity.

Step-by-Step Protocol:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (1.0 eq.) in anhydrous DCM.

  • Cool the solution to -78 °C.

  • Slowly add a solution of BBr₃ (1.0 M in DCM, 2.0-3.0 eq.) dropwise.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Slowly and carefully quench the reaction by adding methanol, followed by water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 4-tert-Butyl-2-hydroxy-benzoic acid methyl ester.

Subsequent Transformations: The resulting phenol is a versatile intermediate. It can be:

  • Converted to a triflate (-OTf): This creates an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form C-C or C-N bonds.[13][14]

  • Alkylated: Using a base and an alkyl halide (Williamson ether synthesis) to introduce novel ether side chains.

  • Acylated: To form ester derivatives.

Ether Cleavage and Further Functionalization

G Start Starting Ester Phenol Phenolic Intermediate Start->Phenol Protocol 3.1 (BBr₃, DCM) Triflate Aryl Triflate Phenol->Triflate Tf₂O, Pyridine Coupled Cross-Coupled Product Triflate->Coupled Pd-Catalysis (e.g., Suzuki)

Caption: Pathway to novel biaryls via ether cleavage and cross-coupling.

References

  • Garg, N. K., et al. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications.
  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. PMC - NIH.
  • Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Garg, N. K., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. Available at: [Link]

  • Various Authors. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry (RSC Publishing). Available at: [Link]

  • Fraser, A. D., et al. (n.d.). Demethylation of labile aryl ethers. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Various Authors. (2020). Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl-phenyl Ethers via Methyltransfer Employing Veratrol-O-demethylase. ACS Catalysis. Available at: [Link]

  • Lanfranchi, E., et al. (2019). Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. ResearchGate. Available at: [Link]

  • Bradsher, C. K. (n.d.). Synthesis of Benzoylbenzoic Acids Substituted Anthraquinones and Related Materials. Defense Technical Information Center. Available at: [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G Myers Research Group. Available at: [Link]

  • Various Authors. (n.d.). Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. Available at: [Link]

  • Valate, M. S., & Gaikwad, S. D. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]

  • Various Authors. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Directed ortho metalation. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Directed (ortho) Metallation. University of Illinois Urbana-Champaign. Available at: [Link]

  • Various Authors. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. arkat usa. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central. Available at: [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Available at: [Link]

  • Cortex Biochem. (n.d.). 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. Cortex Biochem. Available at: [Link]

  • Krämer, K. (2022). Why do ortho lithiation reactions require a huge excess of butyllithium?. Chemistry World. Available at: [Link]

  • Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
  • Google Patents. (n.d.). RU2485936C2 - Ester compounds of benzoic acid, composition (versions) and method of.... Google Patents.
  • Various Authors. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Various Authors. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-methoxybenzoic acid. PubChem. Available at: [Link]

  • Various Authors. (n.d.). Hydrolysis of tert -Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. ResearchGate. Available at: [Link]

  • Laibo Chem. (n.d.). 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. Laibo Chem. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in the synthesis of this sterically hindered molecule. We provide in-depth troubleshooting advice, detailed protocols for alternative methods, and answers to frequently asked questions to help you improve your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Q1: I am attempting to synthesize 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester using a standard Fischer esterification (methanol with a strong acid catalyst like H₂SO₄) and getting very low yields. Why is this happening?

A: The low yield you are observing is almost certainly due to the significant steric hindrance around the carboxylic acid group.

  • Causality: The structure of your starting material, 4-tert-Butyl-2-ethoxy-benzoic acid, presents a classic case of steric hindrance that severely inhibits the Fischer esterification mechanism.[1] This reaction requires the protonation of the carbonyl oxygen followed by a nucleophilic attack from the alcohol (methanol).

    • Ortho-ethoxy group: The ethoxy group at the C2 position physically blocks the trajectory of the incoming methanol molecule, making it difficult for the nucleophile to approach the carbonyl carbon. Ortho-substituted benzoic acids are well-known to be difficult to esterify under standard acidic conditions.[2]

    • Para-tert-Butyl group: While not directly adjacent to the reaction center, this bulky group can influence the overall conformation of the molecule and contribute to electronic effects, but the primary issue remains the ortho-substituent.

The high activation energy required to overcome this steric barrier means that under standard Fischer conditions (refluxing in methanol with an acid catalyst), the reaction proceeds very slowly, if at all, and the equilibrium favors the starting materials.[3][4]

Q2: What are the most effective esterification methods for a sterically hindered acid like 4-tert-Butyl-2-ethoxy-benzoic acid?

A: For sterically demanding substrates, it is necessary to use more powerful coupling methods that activate the carboxylic acid under milder conditions, bypassing the unfavorable equilibrium of the Fischer method. The three most recommended and field-proven methods are:

  • Steglich Esterification: This method uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). It is highly effective for hindered substrates and proceeds under mild, neutral conditions.[5][6]

  • Yamaguchi Esterification: This is an exceptionally powerful method for synthesizing esters from sterically hindered components.[7][8] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent), which is then efficiently converted to the ester in the presence of DMAP.[9][10]

  • Mitsunobu Reaction: This reaction offers an alternative strategy by activating the alcohol (methanol) instead of the carboxylic acid.[11] While highly effective, it requires specific reagents (a phosphine and an azodicarboxylate) and generates byproducts that require careful purification.[12]

Part 2: Troubleshooting Guide for Low Esterification Yield

This guide provides a structured approach to overcoming low yields in the synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Problem: You are observing low (<10%) or no conversion of your starting acid to the desired methyl ester.

Primary Diagnosis: The root cause is steric hindrance impeding the reaction. The solution is to abandon the Fischer esterification and choose a more robust coupling protocol.

Recommended Solution 1: Steglich Esterification

The Steglich esterification is an excellent first choice due to its mild conditions and effectiveness with hindered substrates.[13][14]

Principle of Operation: The reaction avoids harsh acid and heat. Instead, the carboxylic acid is activated by DCC or EDC to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, intercepts this intermediate to form an N-acylpyridinium salt ("active ester").[14] This species is highly electrophilic and is readily attacked by even sterically hindered alcohols, like the environment around your acid, to form the ester.[5][15]

Experimental Workflow: Steglich Esterification

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Acid (1 eq), Methanol (1.2 eq), & DMAP (0.1 eq) in anhydrous DCM cool Cool solution to 0°C prep->cool add_dcc Add DCC or EDC (1.1 eq) solution dropwise cool->add_dcc warm_rt Allow to warm to RT and stir for 12-24h add_dcc->warm_rt filter Filter to remove DCU byproduct (if DCC was used) warm_rt->filter wash Wash filtrate with aq. HCl, NaHCO₃, and brine filter->wash purify Dry (Na₂SO₄), concentrate, and purify via chromatography wash->purify

Caption: Workflow for Steglich Esterification.

Detailed Protocol (General Example) Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq)

  • Methanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the 4-tert-Butyl-2-ethoxy-benzoic acid, methanol, and DMAP in anhydrous DCM in a round-bottom flask.[14]

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the DCC or EDC in a small amount of anhydrous DCM.

  • Add the carbodiimide solution dropwise to the reaction mixture over 10-15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up (DCC): Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel or Celite to remove the DCU.

  • Work-up (EDC): If using water-soluble EDC, filtration is not necessary. Proceed directly to the washing step.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (to remove excess DMAP and any remaining EDC-urea), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure methyl ester.

Troubleshooting for Steglich Esterification

IssueProbable CauseRecommended Solution
Low Conversion Insufficient reaction time for the hindered substrate.Increase reaction time to 24 or even 48 hours. Gently warming to 30-40°C can sometimes help, but monitor for side reactions.
N-acylurea Formation The O-acylisourea intermediate rearranged before being intercepted by DMAP. This is an irreversible side reaction.[13][14]Ensure the DMAP is of high purity and used in sufficient catalytic amounts (5-10 mol%). Add the DCC/EDC solution slowly at 0°C to control the concentration of the intermediate.
Difficulty Removing DCU DCU is notoriously difficult to remove completely by filtration and can co-elute during chromatography.Switch from DCC to the water-soluble carbodiimide EDC. The resulting urea byproduct is easily removed during the aqueous work-up.[6]
Recommended Solution 2: Yamaguchi Esterification

For exceptionally hindered systems where even the Steglich method may be sluggish, the Yamaguchi esterification is often the most reliable solution, renowned for producing high yields under mild conditions.[9][16]

Principle of Operation: The carboxylic acid is first converted to a highly reactive mixed anhydride by reacting it with 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (TEA).[17] This anhydride is then subjected to nucleophilic attack by methanol, a process catalyzed by a stoichiometric amount of DMAP.[10][18] The bulky trichlorobenzoyl group provides a superior leaving group and directs the nucleophilic attack to the desired carbonyl center.

Mechanism: Yamaguchi Esterification

RCOOH R-COOH + TEA Anhydride Mixed Anhydride RCOOH->Anhydride - TEA·HCl TCBC TCBC (Yamaguchi Reagent) TCBC->Anhydride Acyl_DMAP N-Acylpyridinium (Highly Activated) Anhydride->Acyl_DMAP DMAP DMAP DMAP->Acyl_DMAP Nucleophilic Attack Ester Product Ester (R-COOCH₃) Acyl_DMAP->Ester MeOH Methanol (CH₃OH) MeOH->Ester Nucleophilic Attack

Caption: Key intermediates in the Yamaguchi Esterification.

Detailed Protocol (General Example) Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Anhydrous Triethylamine (TEA) (1.2 eq)

  • Methanol (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Anhydrous Toluene or THF

Procedure:

  • Under an inert atmosphere, dissolve the 4-tert-Butyl-2-ethoxy-benzoic acid in anhydrous toluene.

  • Add triethylamine and stir for 10 minutes at room temperature.

  • Add the 2,4,6-trichlorobenzoyl chloride (TCBC) dropwise and stir the mixture for 1-2 hours at room temperature to form the mixed anhydride.[9]

  • In a separate flask, dissolve the methanol and DMAP in anhydrous toluene.

  • Add the solution of methanol and DMAP to the mixed anhydride mixture and stir at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final ester.

Troubleshooting for Yamaguchi Esterification

IssueProbable CauseRecommended Solution
No Reaction Reagent degradation. TCBC is highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or distilled anhydrous solvents and reagents.
Low Yield Incomplete formation of the mixed anhydride or inefficient catalysis.Ensure the stoichiometry is correct. Some protocols call for a larger excess of DMAP and alcohol.[10] You can also try a different base, like diisopropylethylamine (DIPEA), if TEA is not effective.
Byproduct Formation Potential for symmetric anhydride formation if conditions are not optimal.Follow the two-step procedure carefully: form the mixed anhydride first before adding the DMAP/alcohol solution. This minimizes side reactions.[18]
Part 3: Summary and Method Selection

Choosing the right method depends on reagent availability, sensitivity of your substrate to other functional groups (if any), and previous experience. For 4-tert-Butyl-2-ethoxy-benzoic acid, all three methods are superior to Fischer esterification.

MethodPrincipleAdvantagesDisadvantagesBest For...
Fischer Acid-catalyzed equilibriumInexpensive reagents (H₂SO₄, MeOH).Ineffective for sterically hindered acids; harsh conditions (heat, strong acid).[1]Simple, unhindered carboxylic acids. Not recommended for this synthesis.
Steglich Carbodiimide/DMAP activationMild, neutral conditions; good for acid-sensitive substrates.[15]DCC produces insoluble urea byproduct (DCU); potential for N-acylurea side product.[6][13]A robust, general-purpose first attempt for hindered acids. Use EDC for easier work-up.
Yamaguchi Mixed anhydride/DMAP activationExcellent yields for highly hindered substrates; mild conditions.[9][10]Requires the specialized and moisture-sensitive Yamaguchi reagent (TCBC).The most challenging cases of steric hindrance where other methods fail.
Mitsunobu Alcohol activation (DEAD/PPh₃)Activates the alcohol, offering an alternative mechanistic path; proceeds with inversion at chiral alcohols.[11][19]Generates difficult-to-remove byproducts (phosphine oxide); reagents are toxic.[12]Cases where acid activation is problematic or when inversion of a chiral alcohol is desired.
References
  • Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from Organic Chemistry Portal. Available from: [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from Wikipedia. Available from: [Link]

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from Fiveable. Available from: [Link]

  • Thirdpedia Encyclopedia. (n.d.). What is Yamaguchi lactonization reaction? A gentle explanation of the meaning. Retrieved from Thirdpedia Encyclopedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from Organic Chemistry Portal. Available from: [Link]

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from Grokipedia. Available from: [Link]

  • Name-Reaction.com. (n.d.). Yamaguchi esterification. Retrieved from Name-Reaction.com. Available from: [Link]

  • Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from Online Organic Chemistry Tutor. Available from: [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from Scribd. Available from: [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from Royal Society of Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Yamaguchi lactonization reaction. Retrieved from Wikipedia. Available from: [Link]

  • Chemistry Steps. (n.d.). Converting Carboxylic Acids to Esters. Retrieved from Chemistry Steps. Available from: [Link]

  • Kazu-juku. (2022). Yamaguchi Lactonization Reaction [Yamaguchi Esterification]. Retrieved from Kazu-juku. Available from: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from Organic Chemistry Data. Available from: [Link]

  • ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. Available from: [Link]

  • University of California, Irvine. (2019). Mitsunobu Reaction. Retrieved from University of California, Irvine. Available from: [Link]

  • Studylib. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under. Retrieved from Studylib. Available from: [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from ResearchGate. Available from: [Link]

  • University of California, Los Angeles. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from University of California, Los Angeles. Available from: [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from Journal of Physical Science. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals I. Understanding the Molecule and Potential Impurities 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is an aromatic ester with moderate polarity.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Understanding the Molecule and Potential Impurities

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is an aromatic ester with moderate polarity. Its purification can be influenced by the presence of several potential impurities arising from its synthesis. Common synthetic routes, such as the esterification of 4-tert-butyl-2-ethoxy-benzoic acid with methanol, can lead to the following impurities:

  • Unreacted Starting Materials:

    • 4-tert-Butyl-2-ethoxy-benzoic acid

    • Excess methanol

  • Byproducts of Side Reactions:

    • Products of incomplete ethoxylation or methylation.

    • Thermally degraded products if the reaction is performed at high temperatures.

  • Reagents and Catalysts:

    • Acid or base catalysts (e.g., sulfuric acid, sodium hydroxide).[1]

    • Dehydrating agents.

A thorough understanding of the potential impurity profile is the first step toward selecting an appropriate purification strategy.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Issue Potential Cause Recommended Solution & Scientific Rationale
Low Purity After a Single Purification Step The chosen purification method may lack the necessary resolving power to separate the target compound from structurally similar impurities.Solution: Consider employing an orthogonal purification technique. For instance, if column chromatography was initially used, a subsequent recrystallization step can be highly effective. Rationale: Orthogonal methods separate compounds based on different physical properties. Chromatography primarily separates based on polarity, while recrystallization relies on differences in solubility.[2]
"Oiling Out" During Recrystallization The solute's melting point might be lower than the boiling point of the chosen solvent, or the solution may be too concentrated.[3]Solution: 1. Add a small amount of a "good" solvent (one in which the compound is highly soluble) to dissolve the oil, then slowly add a "poor" solvent (one in which the compound is less soluble) to induce crystallization.[4] 2. Alternatively, use a lower boiling point solvent system. Rationale: "Oiling out" occurs when the compound separates as a liquid instead of forming a crystalline lattice. This can often be overcome by carefully adjusting the solvent system to control the rate of saturation.
Poor Separation in Column Chromatography The polarity of the mobile phase (eluent) may be too similar to that of the compound and its impurities, leading to co-elution.Solution: 1. Optimize the eluent system by performing thin-layer chromatography (TLC) with various solvent mixtures of differing polarities. 2. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[5] Rationale: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[6] Fine-tuning the eluent's polarity is crucial for achieving good separation.
Product Loss During Purification The product may be partially soluble in the recrystallization mother liquor or may adhere irreversibly to the chromatography column.Solution: 1. For recrystallization, minimize the amount of hot solvent used to dissolve the crude product and cool the solution slowly to maximize crystal formation.[3] 2. In chromatography, ensure the chosen stationary and mobile phases are appropriate to prevent irreversible adsorption. Rationale: Minimizing solubility in the cold recrystallization solvent is key to high recovery. In chromatography, strong interactions between the product and the stationary phase can lead to yield loss.

III. Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification method for crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester?

A1: For many organic compounds, recrystallization is an excellent and cost-effective first-line purification technique, especially when dealing with larger quantities.[6] It is particularly effective at removing impurities with significantly different solubility profiles from the target compound.

Q2: How do I select the best solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] A good starting point is to test the solubility of a small amount of your crude product in various solvents of differing polarities (e.g., hexanes, ethyl acetate, ethanol, and water).[7] Often, a mixed solvent system (e.g., ethanol/water) is required to achieve the desired solubility characteristics.[4][8]

Q3: When is column chromatography the preferred method?

A3: Column chromatography is highly recommended when dealing with complex mixtures containing impurities with polarities similar to the product.[9] It offers high resolution and is adaptable to a wide range of compounds.[6] It is also the method of choice for purifying smaller quantities of material.[6]

Q4: Can I use distillation for purification?

A4: While distillation is a powerful technique for purifying liquids, its applicability to 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester depends on its boiling point and thermal stability. If the compound has a sufficiently high boiling point and is stable at that temperature, vacuum distillation could be a viable option, particularly for removing non-volatile impurities.

IV. Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. The choice of solvent will need to be determined experimentally.

Materials:

  • Crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, choose an appropriate solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If using a mixed solvent system, dissolve the solid in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester using flash column chromatography.

Materials:

  • Crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • Silica gel (for flash chromatography)

  • Selected eluent (solvent system determined by TLC analysis)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding the formation of air bubbles. Allow the silica gel to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.[10] The flow rate can be increased by applying gentle air pressure to the top of the column.

  • Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

V. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for selecting a purification method.

PurificationWorkflow Crude_Product Crude 4-tert-Butyl-2-ethoxy- benzoic acid methyl ester Initial_Assessment Initial Purity Assessment (e.g., TLC, NMR) Crude_Product->Initial_Assessment High_Purity High Purity? Initial_Assessment->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Complex_Mixture Complex Mixture? High_Purity->Complex_Mixture No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography Column Chromatography Column_Chromatography->Pure_Product Complex_Mixture->Recrystallization No Complex_Mixture->Column_Chromatography Yes

Caption: Decision tree for selecting a purification method.

VI. References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • YouTube. (2025, March 9). How To Make Column Chromatography More Efficient?. Retrieved from [Link]

  • Google Patents. (n.d.). A method for preparing methyl p-tert-butylbenzoate. Retrieved from

Sources

Troubleshooting

Troubleshooting common side reactions in benzoic acid esterification

Technical Support Center: Benzoic Acid Esterification Welcome to the technical support center for benzoic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzoic Acid Esterification

Welcome to the technical support center for benzoic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this fundamental organic transformation. Here, we move beyond simple protocols to explore the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you might encounter during the esterification of benzoic acid. Each issue is presented with potential causes, diagnostic steps, and actionable solutions.

Issue 1: Low or No Yield of the Desired Ester

You've run your reaction, but the TLC plate shows a strong spot for the starting benzoic acid, and upon workup, the isolated yield is disappointingly low.

Potential Causes:

  • Incomplete Reaction: The reaction has not reached equilibrium, or the equilibrium is unfavorable under the chosen conditions.

  • Catalyst Inactivity: The acid catalyst may be weak, impure, or used in an insufficient amount.

  • Water Inhibition: The presence of water, either from wet reagents/solvents or as a reaction byproduct, can shift the equilibrium back towards the starting materials (Le Chatelier's principle).

  • Steric Hindrance: Highly substituted benzoic acids or bulky alcohols can significantly slow down the reaction rate.

Diagnostic Steps:

  • Monitor the Reaction Over Time: Run the reaction and take aliquots at regular intervals (e.g., every hour). Analyze these by TLC or GC-MS to see if the product is forming over time. If the ratio of starting material to product plateaus early, the reaction has likely reached an unfavorable equilibrium.

  • Check Catalyst Quality: If using a solid catalyst, ensure it has been properly stored. If using a liquid acid like sulfuric acid, ensure it has not been diluted by atmospheric moisture.

  • Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting alcohol and any solvents.

Solutions & Protocols:

  • Driving the Equilibrium: The most common and effective solution is to remove water as it forms.

    • Dean-Stark Apparatus: For reactions in solvents that form an azeotrope with water (e.g., toluene, cyclohexane), a Dean-Stark trap is the gold standard for physically removing water from the reaction mixture.

    • Drying Agents: Incorporating a drying agent like molecular sieves (3Å or 4Å) can effectively sequester water in situ.

  • Optimizing Catalysis:

    • Catalyst Choice: While sulfuric acid is common, for sensitive substrates, consider using a solid-supported acid catalyst like Amberlyst-15 or Nafion-NR50, which can be easily filtered out.

    • Catalyst Loading: A typical catalyst loading for H₂SO₄ is 1-5 mol%. If the reaction is sluggish, a slight increase may be beneficial, but be mindful of potential side reactions at higher concentrations.

CatalystTypical Loading (mol%)AdvantagesDisadvantages
H₂SO₄ 1 - 5Inexpensive, highly active.Difficult to remove, can cause charring at high temperatures.
HCl (gas or solution) 5 - 10Clean, volatile (can be removed under vacuum).Corrosive, requires specialized handling.
p-TsOH 2 - 5Solid, easy to handle, less corrosive than H₂SO₄.Can be less active than H₂SO₄ for hindered substrates.
Amberlyst-15 10 - 20 (w/w)Heterogeneous (easily removed by filtration), reusable.Higher cost, may have mass transfer limitations.
Issue 2: Formation of a Symmetric Ether Byproduct

You observe an unexpected, often higher Rf spot on your TLC plate, and the NMR of your crude product shows signals corresponding to a symmetric ether derived from your alcohol (e.g., diethyl ether from ethanol).

Potential Causes:

  • High Reaction Temperature: At elevated temperatures, especially with strong protic acids, alcohols can undergo acid-catalyzed dehydration to form ethers. This is particularly problematic for primary alcohols.

  • Excessive Acid Catalyst: A high concentration of a strong acid catalyst promotes the bimolecular dehydration of the alcohol.

Mechanism of Ether Formation:

The alcohol is protonated by the acid catalyst, making it a good leaving group (water). A second molecule of the alcohol then acts as a nucleophile, attacking the protonated alcohol in an SN2 reaction to form the ether.

Solutions & Protocols:

  • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. For many simple benzoic acid esterifications, refluxing in the parent alcohol is sufficient without needing excessively high temperatures.

  • Reduce Catalyst Loading: Use the lowest effective concentration of the acid catalyst (typically 1-2 mol%).

  • Alternative Esterification Methods: For sensitive alcohols prone to ether formation, consider milder methods that do not require strong acids and high temperatures, such as the Steglich esterification using DCC and DMAP.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in Fischer-Speier esterification?

The acid catalyst plays a crucial role in activating the carbonyl group of the benzoic acid. It protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification

Q2: Can I use a base as a catalyst for esterification?

While acid catalysis is most common for esterification starting from a carboxylic acid and an alcohol (Fischer esterification), base-catalyzed or base-mediated esterifications are also widely used, but typically start from an activated carboxylic acid derivative. For example, the reaction of an acyl chloride or anhydride with an alcohol is often carried out in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct that is formed, driving the reaction to completion.

Q3: How do I choose the right solvent for my esterification reaction?

The ideal solvent choice depends on the specific reaction:

  • Excess Alcohol as Solvent: For simple, inexpensive alcohols (e.g., methanol, ethanol), using the alcohol itself as the solvent is often the most straightforward approach, as the high concentration of the reactant helps drive the equilibrium forward.

  • Inert, Water-Azeotroping Solvent: For more valuable alcohols or when precise stoichiometry is required, an inert solvent like toluene or cyclohexane is preferred. These solvents allow for the use of a Dean-Stark trap to effectively remove water, which is a powerful way to drive the reaction to completion.

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification using a Dean-Stark Trap

This protocol describes a general method for the esterification of benzoic acid with a generic alcohol using toluene as a solvent to facilitate water removal.

Materials:

  • Benzoic acid (1.0 eq)

  • Alcohol (1.2 - 2.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus, condenser, and round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble the Dean-Stark apparatus with a round-bottom flask and a reflux condenser.

  • Charging the Flask: To the flask, add benzoic acid, the alcohol, and a magnetic stir bar. Add enough toluene to ensure the reaction mixture can be stirred effectively (typically to about a 0.5 M concentration of benzoic acid).

  • Catalyst Addition: Add the p-TsOH to the flask.

  • Reaction: Heat the mixture to reflux. You should observe water collecting in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid.

    • Wash with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or column chromatography as needed.

Troubleshooting_Workflow

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

Optimization

Optimizing reaction conditions for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Answering the user's request.## Technical Support Center: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Welcome to the technical support center for the synthesis and optimization of 4-tert-Butyl-2-ethoxy-b...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Welcome to the technical support center for the synthesis and optimization of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you to not only execute the synthesis but to intelligently optimize it for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid and its subsequent esterification.

Q1: What is a reliable synthetic strategy for the precursor, 4-tert-Butyl-2-ethoxy-benzoic acid?

A1: A robust and logical synthetic approach involves a multi-step sequence where the order of reactions is critical to manage the directing effects of the substituents.[1][2] A retrosynthetic analysis suggests a pathway beginning from a readily available substituted phenol.

Diagram 1: Retrosynthetic Analysis

G Target 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Esterification Fischer Esterification or Alkylation (e.g., DMS) Target->Esterification [Final Step] Acid 4-tert-Butyl-2-ethoxy-benzoic acid Etherification Williamson Ether Synthesis (EtI, Base) Acid->Etherification Phenol 4-tert-Butyl-2-hydroxy-benzoic acid Carboxylation Ortho-Carboxylation (e.g., Kolbe-Schmitt or Directed ortho-Metalation) Phenol->Carboxylation Start 4-tert-Butylphenol Esterification->Acid Etherification->Phenol Carboxylation->Start

Caption: Retrosynthetic pathway for the target molecule.

The recommended forward synthesis is as follows:

  • Ortho-Carboxylation of 4-tert-Butylphenol: The hydroxyl group is a strong ortho-, para-directing group. Since the para position is blocked by the bulky tert-butyl group, carboxylation is directed to the ortho position. While the Kolbe-Schmitt reaction (CO₂, base, heat, pressure) is a classic method, a more modern and often higher-yielding approach is Directed ortho-Metalation (DoM) .[3][4] This involves deprotonating the phenol to a phenoxide, followed by treatment with a strong base like n-butyllithium or s-butyllithium to deprotonate the ortho position, which is then quenched with CO₂ to form the carboxylic acid.[5][6]

  • Williamson Ether Synthesis: The resulting 4-tert-butyl-2-hydroxy-benzoic acid is then subjected to etherification. This reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., K₂CO₃, NaH) to form a phenoxide, which then acts as a nucleophile to displace a halide from an ethylating agent (e.g., ethyl iodide, diethyl sulfate) via an Sₙ2 mechanism.[7][8] This step yields the desired precursor acid.

Q2: For the final esterification step, should I use Fischer-Speier esterification or an alkylating agent like dimethyl sulfate (DMS)?

A2: Both methods are viable, but they have distinct advantages and disadvantages. The choice depends on your scale, equipment, and safety considerations.

FeatureFischer-Speier EsterificationMethylation with Dimethyl Sulfate (DMS)
Reagents Methanol (large excess), strong acid catalyst (e.g., H₂SO₄, TsOH)[9]Dimethyl Sulfate (DMS), Base (e.g., K₂CO₃, NaHCO₃)
Mechanism Nucleophilic Acyl Substitution (Reversible Equilibrium)[9]Sₙ2 reaction on the carboxylate salt (Irreversible)[10]
Advantages Inexpensive reagents, well-understood, suitable for large scale.[11]High yielding, fast, not limited by equilibrium.[12]
Disadvantages Equilibrium-limited (requires removal of water or large excess of alcohol).[13][14] May be slow due to steric hindrance from the ortho-ethoxy group.[15]Dimethyl sulfate is highly toxic and a suspected carcinogen; requires stringent safety protocols.[10]
Best For Large-scale synthesis where cost is a major factor and equipment for driving equilibrium (e.g., Dean-Stark) is available.Lab-scale synthesis where high yield and rapid conversion are prioritized, and appropriate safety measures are in place.
Q3: What are the primary safety concerns when synthesizing this molecule?

A3: Several key hazards must be managed:

  • Strong Bases/Organometallics: If using Directed ortho-Metalation, organolithium reagents (e.g., n-BuLi) are pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents and proper syringe/cannula techniques.

  • Dimethyl Sulfate (DMS): As mentioned, DMS is extremely toxic and carcinogenic.[10] It should only be handled in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a lab coat, and safety goggles. Any excess DMS must be quenched properly with an aqueous base like NaOH or NH₄OH solution.[10]

  • Acids and Bases: Standard precautions for handling strong acids (H₂SO₄) and bases (NaOH, KOH) are necessary.

  • Pressure: Microwave-assisted reactions in sealed vessels can generate significant pressure.[13] Always use vessels rated for the temperatures and pressures you intend to reach and never exceed the manufacturer's limits.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: My Fischer esterification reaction has a low yield (<50%) and stalls, with significant starting acid remaining.

Potential Causes:

  • Equilibrium Limitation: Fischer esterification is a reversible reaction that produces water as a byproduct.[9] In a closed system, as water accumulates, the reverse reaction (ester hydrolysis) becomes significant, leading to an equilibrium state with substantial unreacted starting material.[13][14]

  • Steric Hindrance: The ethoxy group at the ortho position sterically hinders the approach of methanol to the carboxylic acid's carbonyl carbon, slowing the reaction rate compared to unhindered benzoic acids.[15]

  • Insufficient Catalyst or Deactivation: The acid catalyst may be insufficient in quantity or could be deactivated by impurities.

Recommended Solutions:

  • Shift the Equilibrium:

    • Use a Large Excess of Alcohol: Use methanol as the solvent. A large molar excess of one reactant (the alcohol) will push the equilibrium towards the products according to Le Châtelier's principle.[9]

    • Remove Water: If your setup allows, use a Dean-Stark apparatus to azeotropically remove water as it is formed. For lab scale, adding a dehydrating agent like molecular sieves can be effective.

  • Increase Reaction Rate:

    • Elevated Temperature: Refluxing the reaction mixture is standard.

    • Microwave Chemistry: Using a sealed-vessel microwave reactor can significantly accelerate the reaction by allowing temperatures to be safely raised above the boiling point of methanol.[13][16] Studies on substituted benzoic acids show that temperatures around 130-150°C for short periods (e.g., 15-30 minutes) can lead to high yields.[13][14]

  • Optimize Catalyst Loading: Ensure a sufficient catalytic amount of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH) is used. A typical loading is 1-5 mol%.

Protocol 1: Optimized Microwave-Assisted Fischer Esterification

  • To a 10 mL microwave reaction vial, add 4-tert-Butyl-2-ethoxy-benzoic acid (1.0 mmol).

  • Add methanol (5 mL, ~123 mmol) and a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (0.05 mmol, ~2.7 µL).

  • Seal the vial with a septum cap.

  • Place the vial in a single-mode microwave reactor. Irradiate at 130°C for 20 minutes with stirring.[13]

  • After cooling, quench the reaction by pouring it into a separatory funnel containing a saturated NaHCO₃ solution (20 mL) to neutralize the acid.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify via column chromatography if necessary.

Diagram 2: Troubleshooting Low Yield in Fischer Esterification

G Start Low Yield in Fischer Esterification Cause1 Is Starting Acid (SM) still present? Start->Cause1 Cause2 Are there unknown side products? Start->Cause2 Sol1 Equilibrium Issue Cause1->Sol1 Yes Sol2 Slow Reaction Rate (Steric Hindrance) Cause1->Sol2 Yes Sol3 Side Reaction (e.g., ether cleavage) Cause2->Sol3 Yes Action1a Increase MeOH excess Use MeOH as solvent Sol1->Action1a Action1b Remove H₂O (Dean-Stark / Mol. Sieves) Sol1->Action1b Action2a Increase Temperature (Reflux or Microwave) Sol2->Action2a Action3a Analyze by GC-MS / LC-MS Re-evaluate conditions (e.g., lower temperature) Sol3->Action3a

Caption: Decision tree for addressing low esterification yields.

Problem 2: The Williamson ether synthesis step to make the precursor acid is slow and incomplete.

Potential Causes:

  • Weak Base: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group, especially since the carboxylate group is also present and can interact with the base.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the Sₙ2 reaction. Polar aprotic solvents are often ideal.[7]

  • Inactive Ethylating Agent: The ethyl iodide or diethyl sulfate may have degraded.

Recommended Solutions:

  • Choice of Base and Solvent:

    • For a robust reaction, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[17]

    • Using a stronger base like sodium hydride (NaH) will irreversibly deprotonate the phenol, driving the reaction forward. This must be done with caution in an anhydrous solvent.

    • The solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO can accelerate Sₙ2 reactions.[7] Acetone is also commonly used with K₂CO₃.

  • Reaction Temperature: Gently heating the reaction (e.g., 60-80°C) will increase the rate of the Sₙ2 reaction.

  • Reagent Quality: Ensure your ethylating agent is fresh. It's advisable to use a slight excess (1.1-1.5 equivalents) to ensure complete conversion.

Protocol 2: Optimized Williamson Ether Synthesis

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-tert-butyl-2-hydroxy-benzoic acid (1.0 mmol) in anhydrous DMF (10 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5 mmol) to the solution.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (EtI, 1.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to 70°C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into 50 mL of cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2 to protonate the carboxylic acid, which will likely precipitate.

  • Filter the solid product or extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the crude 4-tert-butyl-2-ethoxy-benzoic acid.

Problem 3: I am observing multiple spots on my TLC plate after the final esterification, and purification is difficult.

Potential Causes:

  • Incomplete Reaction: The most non-polar spot is likely your desired ester product, while a more polar spot is the unreacted carboxylic acid starting material.

  • Isomeric Impurities: If the synthesis of your precursor acid was not perfectly regioselective, you might be carrying over isomeric impurities that also get esterified.

  • Side Products from Methylation: If using a potent methylating agent like DMS under harsh basic conditions, there is a small possibility of side reactions, though less likely for this substrate.

Recommended Solutions:

  • Confirm Spot Identities: Co-spot your reaction mixture with the starting material on the TLC plate to confirm its identity. The carboxylic acid should be significantly more polar (lower Rf) than the methyl ester.

  • Drive the Reaction to Completion: Re-visit the solutions in "Problem 1" to ensure all the starting acid is consumed. This is the easiest way to simplify purification.

  • Optimize Purification:

    • Acid/Base Wash: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The unreacted carboxylic acid will be deprotonated and move to the aqueous layer, while your neutral ester product remains in the organic layer.[18]

    • Column Chromatography: Use silica gel chromatography with a gradient of ethyl acetate in hexanes. The non-polar ester will elute much faster than any residual acid.

References

  • KOTAKE, H., et al. (1979). The introduction of methoxy group to the aromatic ring of heteroaromatic systems ; a model study.
  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Organic Chemistry Class Notes.
  • Bayer AG. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. U.S. Patent No. 5,424,479.
  • Pawar, S. S. (2017). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • Fiveable. (n.d.). Ethoxy Definition. Organic Chemistry Key Term.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Wang, Z. (2023).
  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences.
  • Kiasat, A. R., & Adibnejad, M. (2012). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • Lücke, B., et al. (2018). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • Hamzah, N., Rahim, A., & Pinang, P. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Lomax, T. L., & Rappaport, L. (2008). Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online. Available at: [Link]

  • Fieser, L. F., & Fieser, M. (n.d.). Trimethylgallic Acid (from gallic acid). Organic Syntheses. Available at: [Link]

  • Freitas, M. S., et al. (2024). Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Research Square. Available at: [Link]

  • Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Available at: [Link]

  • OpenStax. (2023). Synthesis of Polysubstituted Benzenes. Organic Chemistry. Available at: [Link]

  • Hamzah, N., Rahim, A., & Pinang, P. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Reddit. (2022). Methylation of p-hydroxybenzoic acid with Me2SO4. r/chemistry. Available at: [Link]

  • Hamzah, N., Rahim, A., & Pinang, P. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar.
  • LibreTexts Chemistry. (2023). 11.12: Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Freitas, M. S., et al. (2022). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2015). Synthesis method of 2-ethoxybenzoic acid compound. Chinese Patent No. CN104370736A.
  • Hamzah, N., Rahim, A., & Pinang, P. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Alchem S.p.A. (2004). Process for the purification of aromatic carboxylic acids. U.S. Patent No. 6,833,472.
  • Patil, S. B., et al. (2015). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research.
  • University of Liverpool. (n.d.). Directed (ortho) Metallation. Chem 344 Advanced Organic Chemistry. Available at: [Link]

  • Liu, F., et al. (2015). An enhanced procedure for measuring organic acids and methyl esters in PM 2.5. Atmospheric Measurement Techniques. Available at: [Link]

  • Majumdar, K. C., & Ganai, S. (2015).
  • Huels Chemische Werke AG. (1989). Process for the preparation of carboxylic acid methyl esters. U.S. Patent No. 4,885,383.
  • The Organic Chemistry Tutor. (2024, February 16). Lec3 - Naming Aromatic Compounds Using Common Names [Video]. YouTube. Available at: [Link]

  • Carretero, J. C., et al. (2002). Directed ortho Lithiation of N-tert-Butylbenzenesulfinamide.
  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research.
  • Wikipedia. (n.d.). Aromatic compound. Available at: [Link]

  • Chen, Z., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methyl-benzoic acid methyl ester. Available at: [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Available at: [Link]

  • Vinner Labs. (n.d.). Aromatic chemistry – an introduction. Available at: [Link]

  • ResearchGate. (2021).

Sources

Troubleshooting

Stability of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester under acidic conditions

Introduction Welcome to the technical support center for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth answers and troub...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. This guide is designed for researchers, chemists, and formulation scientists to provide in-depth answers and troubleshooting advice regarding the stability of this compound in acidic environments. Understanding the potential degradation pathways is critical for developing robust synthetic routes, stable formulations, and reliable analytical methods. This document outlines the primary stability concerns, provides answers to frequently asked questions, and offers a detailed protocol for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in an acidic medium?

Under acidic conditions, the two most probable degradation pathways for this molecule are the hydrolysis of the methyl ester and the cleavage of the ethyl ether.

  • Acid-Catalyzed Ester Hydrolysis: This is generally the more facile reaction under moderately acidic aqueous conditions. The reaction involves the protonation of the carbonyl oxygen of the ester, which increases its electrophilicity. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This process is reversible and splitting the ester back into its constituent carboxylic acid and alcohol (methanol) requires a sufficient amount of water to push the equilibrium towards the hydrolysis products.[1] The resulting product would be 4-tert-Butyl-2-ethoxy-benzoic acid .

  • Acid-Catalyzed Ether Cleavage: The cleavage of aryl alkyl ethers typically requires harsher conditions, such as refluxing with strong acids like HBr or HI.[2] The reaction proceeds by protonation of the ether oxygen, followed by a nucleophilic attack on the adjacent carbon of the alkyl group by a halide ion.[3] Given the substitution pattern, this would result in the formation of 4-tert-Butyl-2-hydroxy-benzoic acid methyl ester and an ethyl halide. Cleavage of the bond between the aromatic ring and the oxygen is highly unlikely.[2] While less probable than ester hydrolysis under mild acidic conditions (e.g., dilute HCl or H₂SO₄), it is a potential degradation pathway under more strenuous conditions.

Q2: During my HPLC analysis using an acidic mobile phase, a new peak is emerging over time. What could this be?

The appearance of a new, more polar peak during HPLC analysis with an acidic mobile phase is a classic sign of on-column or in-solution hydrolysis. The most likely identity of this new peak is the carboxylic acid hydrolysis product: 4-tert-Butyl-2-ethoxy-benzoic acid .

  • Causality: Carboxylic acids are significantly more polar than their corresponding methyl esters. In a typical reverse-phase HPLC system (e.g., C18 column), a more polar compound will have less retention and thus a shorter retention time.

  • Troubleshooting Steps:

    • Confirm Identity: If you have a reference standard for the corresponding carboxylic acid, inject it to see if the retention times match. Alternatively, collect the fraction corresponding to the new peak and analyze it by mass spectrometry (MS) or NMR to confirm its structure.

    • Minimize On-Column Degradation: If hydrolysis is occurring on the column, consider reducing the residence time (faster flow rate), lowering the column temperature, or using a less acidic mobile phase modifier if your separation allows.

    • Sample Preparation: Ensure your samples are prepared in a non-acidic or buffered diluent and analyzed promptly after preparation.

Q3: How do the tert-butyl and ethoxy groups on the aromatic ring influence the stability of the ester?

The substituents on the benzene ring can exert both electronic and steric effects that modulate the rate of hydrolysis.

  • Ethoxy Group (at position 2): The ethoxy group is an electron-donating group. Through its resonance effect, it can donate electron density to the aromatic ring and, by extension, to the carbonyl carbon of the ester. This donation slightly reduces the electrophilicity of the carbonyl carbon, which could marginally slow down the rate of nucleophilic attack by water compared to an unsubstituted methyl benzoate.

  • tert-Butyl Group (at position 4): The tert-butyl group is bulky and located para to the ester group. While its steric hindrance directly on the reaction center is minimal due to its distance, it is an electron-donating group by induction.[4] This electronic effect, similar to the ethoxy group, can slightly decrease the rate of hydrolysis by reducing the positive character of the carbonyl carbon. The primary role of the tert-butyl group in many molecules is to enhance steric bulk and solubility in organic solvents.[5][6]

Overall, while these groups have electronic effects, the acid-catalyzed hydrolysis of the methyl ester is still expected to be the primary degradation route under relevant aqueous acidic conditions.

Troubleshooting Guide: Unexpected Degradation

Issue: Significant loss of the parent compound (4-tert-Butyl-2-ethoxy-benzoic acid methyl ester) is observed in a solution containing an acidic component.

Potential Cause Diagnostic Steps Recommended Solution
Excessive Acidity (Low pH) Measure the pH of the solution. Analyze a sample by HPLC-MS to identify degradation products.If the degradant is the carboxylic acid, the pH is too low. Buffer the solution to a higher pH if the process allows. For formulation work, consider non-aqueous solvents or protective excipients.
Elevated Temperature Review the storage and experimental temperatures. The rate of hydrolysis is temperature-dependent.Store the compound and its solutions at reduced temperatures (e.g., 2-8 °C or frozen) to slow down the degradation kinetics. Avoid prolonged heating in acidic media.
Presence of Strong Nucleophiles Review the composition of the solution. The presence of halide ions (Br⁻, I⁻) from strong acids can promote ether cleavage.If ether cleavage is detected, replace the acid (e.g., HBr) with a non-nucleophilic acid like sulfuric acid (H₂SO₄) or perchloric acid (HClO₄) if the experiment permits.
Incorrect Solvent System The presence of water is necessary for hydrolysis.[7]If stability is paramount, use anhydrous aprotic solvents (e.g., acetonitrile, THF, dichloromethane) and take measures to exclude moisture.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary acid-catalyzed degradation pathways for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

G cluster_main Degradation Pathways cluster_hydrolysis Pathway 1: Ester Hydrolysis (More Probable) cluster_cleavage Pathway 2: Ether Cleavage (Harsher Conditions) parent 4-tert-Butyl-2-ethoxy- benzoic acid methyl ester hydrolysis_product 4-tert-Butyl-2-ethoxy- benzoic acid parent->hydrolysis_product + H₂O / H⁺ - CH₃OH cleavage_product 4-tert-Butyl-2-hydroxy- benzoic acid methyl ester parent->cleavage_product + HBr (conc) - CH₃CH₂Br

Caption: Potential degradation pathways under acidic conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a standardized method to assess the stability of your compound under acidic conditions, as recommended by ICH guidelines.[8][9]

Objective: To determine the rate and products of degradation in a controlled acidic environment.

Materials:

  • 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. This helps ensure initial solubility before dilution in aqueous media.

  • Stress Sample Preparation:

    • Label a 10 mL volumetric flask as "Acid Stress."

    • Pipette 1 mL of the stock solution into the flask.

    • Add 5 mL of 0.1 M HCl.

    • Dilute to the mark with a 50:50 mixture of ACN and water to ensure the compound remains dissolved. The final concentration will be approximately 0.1 mg/mL in a solution containing 0.05 M HCl.

    • Prepare a "Control" sample by following the same procedure but using deionized water instead of 0.1 M HCl.

  • Incubation:

    • Place both the "Acid Stress" and "Control" flasks in a temperature-controlled water bath set at 40 °C.

    • Take aliquots (e.g., 100 µL) at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately before injection, neutralize the acidic aliquot by adding an equimolar amount of NaOH (e.g., add 50 µL of 0.1 M NaOH to a 100 µL aliquot of the stress sample). This prevents further degradation on the autosampler.

    • Analyze the samples by a validated stability-indicating HPLC method. The method must be able to resolve the parent peak from all potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Calculate the percentage of each degradant peak area relative to the total peak area.

    • Aim for 5-20% degradation of the active substance. If degradation is too rapid with 0.1 M HCl, repeat the experiment with a lower acid concentration or at a lower temperature. If no degradation is observed, use a higher acid concentration (e.g., 1 M HCl) or a higher temperature.[10]

References

  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]

  • Study.com. Why isn't it possible to hydrolyze a tertiary butyl ester (for example: CH_3COOC(CH_3)_3) with sodium hydroxide?. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. [Link]

  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]

  • ResearchGate. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. [Link]

  • Science.gov. (n.d.). ester hydrolysis rate: Topics. [Link]

  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • ResearchGate. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. [Link]

  • Tennessee Academy of Science. (n.d.). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis. [Link]

  • National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • ResearchGate. (2017). Forced Degradation Studies. [Link]

  • Semantic Scholar. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. [Link]

  • ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]

  • ester-hydrolysis.info. (n.d.). Ester hydrolysis. [Link]

  • PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • BoroPharm Inc. (n.d.). 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Welcome to the technical support center for the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (CAS 870007-39-9).[1][2][3] This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (CAS 870007-39-9).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience.

Understanding the Compound and Potential Impurities

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a substituted aromatic ester. Its structure, featuring a bulky tert-butyl group and an ethoxy substituent, influences its solubility and reactivity.[4] Impurities in a sample of this compound can arise from several sources, including unreacted starting materials, byproducts of the synthesis, or degradation products.

Common Impurities May Include:

  • Starting Materials: Unreacted 4-tert-butyl-2-ethoxy-benzoic acid or methanol.

  • Byproducts: Compounds formed from side reactions during esterification, such as the ethyl ester if ethanol is present as an impurity in the reagents.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid, particularly if the compound is exposed to moisture or acidic/basic conditions.

The first step in any purification strategy is to identify the nature and approximate quantity of the impurities present. Techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this initial assessment.

Troubleshooting Purification Challenges: A Q&A Approach

This section directly addresses common issues encountered during the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Recrystallization

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities, too rapid cooling, or a solvent system with excessively high solvating power for the compound at the cooling temperature.

  • Causality: The bulky tert-butyl and flexible ethoxy groups can sometimes hinder efficient crystal packing, making the compound prone to oiling out, especially in the presence of impurities that disrupt the crystal lattice formation.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Gradual cooling provides molecules with sufficient time to orient themselves into a crystal lattice.

    • Solvent System Modification: If using a single solvent, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. For aromatic esters, common solvent pairs include ethanol/water, acetone/water, or ethyl acetate/heptane.[5]

    • Seed Crystals: If you have a small amount of pure material, adding a seed crystal to the supersaturated solution can induce crystallization.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.

Q2: How do I choose the best solvent system for recrystallizing 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A rule of thumb is "like dissolves like"; therefore, solvents with moderate polarity are a good starting point for this ester.[6]

  • Experimental Approach:

    • Place a small amount of your crude material (20-30 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If it is insoluble, heat the mixture. A good solvent will dissolve the compound upon heating.

    • If it dissolves, cool the solution to see if crystals form.

  • Recommended Solvents to Screen:

    • Single Solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene.

    • Solvent Pairs: Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes.

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water.
Ethyl Acetate/Hexanes Ethyl acetate is a good solvent for esters, while hexanes act as an anti-solvent.[6]
Acetonitrile Can be effective for recrystallizing aromatic compounds.[7]
Column Chromatography

Q3: I am not getting good separation of my compound from a closely related impurity using column chromatography. What can I do?

A3: Poor separation on a silica gel column is typically due to an inappropriate mobile phase (eluent) polarity or improper column packing.

  • Causality: Silica gel is a polar stationary phase. Non-polar compounds will elute faster, while polar compounds will have stronger interactions and elute slower. The goal is to find a solvent system where your target compound and the impurity have significantly different affinities for the silica gel.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Before running a column, always optimize the solvent system using TLC. The ideal solvent system should give your target compound an Rf value of approximately 0.3-0.4 and provide the best possible separation from the impurity spots.

    • Adjust Eluent Polarity: If the compounds are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system). If they are eluting too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).

    • Consider a Different Solvent System: If a hexane/ethyl acetate system doesn't provide adequate separation, try a system with different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation. A "slurry packing" method is generally preferred.

    • Argentation Chromatography: For impurities that differ in their degree of unsaturation, argentation chromatography, which uses silver ions impregnated on the stationary phase, can be a powerful technique for separating esters.[8][9]

Q4: My compound appears to be degrading on the silica gel column. How can I prevent this?

A4: Some compounds are sensitive to the acidic nature of standard silica gel.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: You can use silica gel that has been pre-treated with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), added to the eluent. This can help to prevent the degradation of acid-sensitive compounds.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 for reverse-phase chromatography.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is a good starting point for purifying gram-scale quantities of the crude product.

  • Dissolution: Place the crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: Slowly add warm water dropwise to the hot ethanol solution until a persistent cloudiness is observed.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is suitable for purifying smaller quantities or for separating mixtures that are difficult to resolve by recrystallization.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting Start Crude Product Analysis Analyze Impurity Profile (TLC, GC, NMR) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization Crystalline Solid ColumnChrom Column Chromatography Analysis->ColumnChrom Oily or Complex Mixture OilingOut Oiling Out? Recrystallization->OilingOut PoorSep Poor Separation? ColumnChrom->PoorSep PureProduct1 Pure Product PureProduct2 Pure Product OilingOut->PureProduct1 No AdjustSolvent Adjust Solvent System Slow Cooling OilingOut->AdjustSolvent Yes PoorSep->PureProduct2 No OptimizeEluent Optimize Eluent (TLC) PoorSep->OptimizeEluent Yes AdjustSolvent->Recrystallization OptimizeEluent->ColumnChrom

Caption: Decision workflow for purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify this compound?

A: Given that similar compounds like 4-tert-Butylbenzoic acid methyl ester have a high boiling point (122-124 °C at 9 mm Hg), vacuum distillation could be a viable option, especially for removing non-volatile impurities.[4] However, it may not be effective for separating impurities with similar boiling points.

Q: My purified product is a colorless to pale yellow liquid. Is this expected?

A: Yes, the appearance of the related compound 4-tert-Butylbenzoic acid methyl ester is described as a colorless to pale yellow liquid, so a similar appearance for your compound is expected.[4]

Q: What is the expected molecular weight of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester?

Q: Are there any specific safety precautions I should take?

A: As with any chemical, you should handle 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022-07-08). YouTube. [Link]

  • Argentation chromatography of fatty acid methyl esters using silver-loaded solid-phase extraction columns. ScienceGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography. PubMed. [Link]

  • Solid-phase extraction columns in the analysis of lipids. AOCS. [Link]

  • Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC - NIH. [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. ACS Publications. [Link]

  • Go-to recrystallization solvent mixtures. Reddit. [Link]

  • 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. Cortex Biochem. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • 4-Tert-butyl-2-methylbenzoic acid | C12H16O2 | CID 11958977. PubChem. [Link]

  • 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER | BoroPharm Inc. BoroPharm Inc. [Link]

  • 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester , Package: 250mg , Laibo Chem. Laibo Chem. [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Benzoic acid, 4-methyl-, methyl ester. NIST WebBook. [Link]

  • CN107311868A - A method for preparing methyl p-tert-butylbenzoate.

Sources

Troubleshooting

Technical Support Center: Column Chromatography of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester

Welcome to the technical support center for the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester via column chromatography. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester via column chromatography. This guide is designed for researchers, scientists, and drug development professionals, providing a detailed protocol and troubleshooting advice to ensure successful purification.

Understanding the Separation: The "Why" Behind the "How"

Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2] For 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a relatively non-polar aromatic ester, normal-phase chromatography is the method of choice. This technique utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase.[1][3]

The principle of separation lies in the polarity differences between the target molecule and any impurities.[2] The polar stationary phase (silica gel) will more strongly adsorb more polar compounds, causing them to move down the column more slowly. Less polar compounds, like our target ester, will have a weaker interaction with the silica gel and will be carried down the column more quickly by the non-polar mobile phase.[2] The selection of an appropriate mobile phase is crucial for achieving good separation.[1]

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester. It is essential to first perform thin-layer chromatography (TLC) to determine the optimal mobile phase composition.

I. Materials and Reagents
Item Specification Purpose
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Adsorbent for separation
Mobile Phase Hexane / Ethyl AcetateEluent to carry the sample through the column
Sample Crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl esterThe mixture to be purified
Apparatus Glass chromatography column, flasks, TLC platesFor conducting the chromatography
II. Determining the Optimal Mobile Phase with TLC

Before packing the column, it is critical to identify a solvent system that provides good separation of the target compound from impurities.

  • Prepare a dilute solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the spots under UV light.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.3-0.4. A good separation will show clear baseline separation between the spot for your product and any impurity spots.

III. Column Packing (Wet Slurry Method)

Proper column packing is essential to prevent issues like channeling and band broadening, which lead to poor separation.[1]

  • Secure the column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column , ensuring no air bubbles are trapped.

  • Gently tap the column to encourage even packing.

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[4]

IV. Sample Loading
  • Dissolve the crude sample in the minimum amount of the mobile phase.[4]

  • Carefully pipette the sample solution onto the top of the silica gel bed.

  • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the silica surface.

  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

V. Elution and Fraction Collection
  • Carefully add the mobile phase to the column.

  • Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.

  • Monitor the separation by spotting collected fractions on TLC plates and visualizing them under UV light.

  • Combine the fractions that contain the pure product.

  • Evaporate the solvent from the combined fractions to obtain the purified 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Mobile Phase) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of organic compounds.

Q1: My compound is not moving down the column, or is moving very slowly.

  • A1: The mobile phase is likely not polar enough. Increase the proportion of the more polar solvent (ethyl acetate) in your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. It is important to only change the ratio of the two solvents you are using.[5]

Q2: All my compounds are coming off the column at the same time.

  • A2: The mobile phase is too polar. Decrease the proportion of the polar solvent. For instance, if you are using a 7:3 hexane:ethyl acetate mixture, try a 9:1 mixture.

Q3: The separation is poor, and the bands are overlapping.

  • A3: This could be due to several factors:

    • Improperly packed column: Air bubbles or channels in the silica gel can lead to uneven flow and poor separation.[1] Repack the column carefully.

    • Overloading the column: Using too much crude sample for the amount of silica gel will result in broad bands and poor resolution. As a general rule, use a silica gel to sample weight ratio of at least 30:1.

    • Sample applied in too much solvent: The initial sample band should be as concentrated as possible.[4]

Q4: I see cracks in the silica bed.

  • A4: This happens when the column runs dry. The solvent level should never be allowed to drop below the top of the silica gel.[4] If this occurs, the separation will be compromised, and it is best to repack the column.

Q5: My compound seems to be decomposing on the column.

  • A5: Silica gel is slightly acidic and can cause the decomposition of sensitive compounds. [5] To mitigate this, you can:

    • Deactivate the silica gel: Add a small amount of a base, like triethylamine (1-2%), to the mobile phase.

    • Use an alternative stationary phase: Alumina is a less acidic alternative to silica gel.[1]

Q6: The column is running very slowly.

  • A6: This could be due to:

    • Fine silica particles: If the silica gel is too fine, it can impede solvent flow.

    • Column packed too tightly: Over-compressing the silica gel can reduce the flow rate.

    • Precipitation of the sample: If the sample is not fully soluble in the mobile phase, it can precipitate and clog the column.[5]

Q7: I can't see my compound on the TLC plate.

  • A7: If your compound does not have a UV chromophore, it will not be visible under a UV lamp. Try using a staining agent, such as potassium permanganate or iodine, to visualize the spots.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Loai Aljerf. (2017, December 5). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • Restek. HPLC Troubleshooting Guide. [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]

  • SIELC Technologies. Separation of Benzoic acid, 3,4,5-trimethoxy-, methyl ester on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2009, January). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. [Link]

  • Organic Syntheses. Procedure for the purification of an organic compound by flash column chromatography. [Link]

  • LCGC International. (2018, February 1). Stationary Phases for Modern Thin-Layer Chromatography. [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]

  • Springer. (2020, May 15). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]

  • SIELC Technologies. Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Pharmacist Talk. (2025, August 15). Column Chromatography Explained | Types, Uses & Selection Guide. YouTube. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • CDC Stacks. Supporting Information. [Link]

  • Cortex Biochem. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. [Link]

  • PubChem. 4-Chloro-2-methyl-benzoic acid tert-butyl ester. [Link]

  • PubChem. 4-tert-Butyl-2-methoxybenzoic acid. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester and its derivatives. This document provides researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester and its derivatives. This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the recrystallization of this compound class. The methodologies outlined herein are grounded in established chemical principles to ensure robust and reproducible results.

Section 1: Foundational Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[2] A successful recrystallization relies on selecting a solvent that dissolves the target compound sparingly at room temperature but completely at its boiling point.[3] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of crystals.[4] Ideally, impurities remain dissolved in the cold solvent (mother liquor) or are removed beforehand if they are insoluble in the hot solvent.[5] This process, when performed correctly, excludes impurities from the growing crystal lattice, resulting in a significantly purer final product.[3]

Section 2: Systematic Solvent Selection Protocol

While specific recrystallization data for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is not widely published, a suitable solvent or solvent system can be determined empirically. The structure, featuring a bulky nonpolar tert-butyl group, a polar ester, and an ethoxy group, suggests solubility in a range of common organic solvents.[6] The following protocol outlines a systematic approach to identify the optimal solvent.

Step-by-Step Experimental Protocol for Solvent Screening
  • Preparation : Place approximately 20-30 mg of your crude ester derivative into several small test tubes.

  • Room Temperature Test : To each test tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexane, water) dropwise, starting with about 0.5 mL.[7] Agitate the mixture at room temperature.

    • Observation A : If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization as recovery will be poor. However, it may be a good "solvent #1" for a mixed-solvent system.[8]

    • Observation B : If the compound is completely insoluble, the solvent is unsuitable. It may, however, serve as a good "solvent #2" (or anti-solvent) in a mixed-solvent system.[9]

    • Observation C : If the compound is sparingly soluble, proceed to the next step. This is a promising candidate.[2]

  • Hot Solvent Test : Gently heat the test tubes containing sparingly soluble compounds in a water or sand bath.[7] Continue to add the solvent dropwise until the solid just dissolves.[10]

    • Observation A : If the compound dissolves completely near the solvent's boiling point, this is a strong candidate for a single-solvent recrystallization.[3]

    • Observation B : If a large volume of solvent is required, the recovery may be low. Note this and proceed.

  • Cooling and Crystallization Test : Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 10-15 minutes.[11]

    • Observation A : The formation of a significant amount of crystalline precipitate indicates an excellent solvent choice.

    • Observation B : If only a few crystals form, too much solvent may have been used, or the compound is still too soluble at low temperatures.[12]

    • Observation C : If no crystals form, the solution may be supersaturated. Try inducing crystallization by scratching the inside of the test tube with a glass rod or adding a seed crystal.[10][13]

    • Observation D : If the compound separates as an oil, this is known as "oiling out." This is undesirable and is addressed in the troubleshooting section.[11]

Decision Workflow for Solvent Selection

SolventSelection start_node Start: Place ~20mg crude product in a test tube p1 Agitate at Room Temp (RT) start_node->p1 Add 0.5 mL solvent process_node process_node decision_node decision_node good_node good_node bad_node bad_node consider_node consider_node d1 Soluble at RT? p1->d1 bad1 Bad Solvent for Single System. Consider as 'Solvent #1' for Mixed System. d1->bad1  Yes p2 Heat to boiling. Add solvent dropwise until dissolved. d1->p2 No / Sparingly d2 Dissolves? p2->d2 bad2 Bad Solvent. Consider as 'Solvent #2' for Mixed System. d2->bad2  No p3 Cool slowly to RT, then place in ice bath. d2->p3 Yes d3 Abundant crystals form? p3->d3 good Excellent Solvent! d3->good  Yes p4 Induce crystallization (scratch/seed). If oiling out, see troubleshooting. d3->p4 No / Oiling Out bad3 Poor Solvent System. Re-evaluate or try mixed solvents. p4->bad3

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester? Based on its structure, which contains both nonpolar (tert-butyl, benzene ring) and polar (ethoxy, methyl ester) moieties, a good starting point would be polar protic solvents like methanol or ethanol, or a polar aprotic solvent like ethyl acetate.[14] A mixed-solvent system, such as ethanol/water or acetone/hexane, is also highly likely to be effective.[4] An empirical screening process as described in Section 2 is essential for confirmation.

Q2: My product has a slight yellow tint. How can I remove colored impurities? If your solution is colored after dissolving the crude product in hot solvent, you can add a small amount (1-2% by weight) of activated decolorizing carbon (charcoal) to the hot solution.[15] Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[3] Be aware that adding too much charcoal can also adsorb your product, reducing the yield.

Q3: What are the likely impurities in my sample? Common impurities can include unreacted starting materials (e.g., 4-tert-butyl-2-ethoxy-benzoic acid), residual catalysts (e.g., sulfuric acid used in Fischer esterification), or byproducts from side reactions.[16][17] Unreacted carboxylic acid can often be removed with a basic wash during the workup phase before recrystallization is attempted.[16]

Q4: How can I maximize my crystal yield? To maximize yield, use the minimum amount of boiling solvent necessary to fully dissolve your compound.[10] Using too much solvent is the most common reason for poor yield, as a significant amount of the product will remain in the mother liquor upon cooling.[13] Ensure the solution is cooled slowly to room temperature before moving it to an ice bath, as rapid cooling can trap impurities and lead to smaller crystals.[4] Finally, when washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[10]

Section 4: Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. The solution is not saturated at the lower temperature.[13] 2. The solution is supersaturated. Crystal nucleation has not initiated.[13]1. Boil off a portion of the solvent to concentrate the solution and attempt to cool again.[12] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[11]
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the solute. The compound is melting before it dissolves. 2. The sample is significantly impure. Impurities can depress the melting point and interfere with crystal lattice formation.[13]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Placing the flask in a large beaker of hot water and allowing it to cool with the bath can help.[13] 2. Try a different solvent with a lower boiling point. 3. If oiling persists, recover the crude material by removing the solvent and attempt purification by another method, such as column chromatography, before trying recrystallization again.[13]
Very low yield of recovered crystals. 1. Too much solvent was used during dissolution.[12] 2. Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.[18] 3. Crystals were washed with too much solvent, or the wash solvent was not cold enough. [10]1. Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling again to obtain a second crop of crystals. 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. Dilute the solution with a small amount of extra hot solvent just before filtering to keep the product dissolved.[9] 3. Always wash collected crystals with a minimal volume of ice-cold solvent.[18]
Crystals form in the funnel during hot filtration. 1. The solution cooled too quickly upon contact with the room-temperature funnel and filter paper.[18]1. Use a stemless or short-stemmed funnel to prevent cooling and crystallization in the stem. 2. Pre-heat the filtration apparatus (funnel and receiving flask) in an oven or by rinsing with hot solvent just before use.[9] 3. Keep the solution at a rolling boil until the moment of filtration.

Section 5: Standard Operating Protocols

Protocol 1: Single-Solvent Recrystallization
  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a boiling chip or magnetic stir bar. Place the flask on a hot plate.

  • Add the chosen solvent in small portions, bringing the solution to a gentle boil after each addition.[3]

  • Continue adding hot solvent until the solid is just completely dissolved. Avoid adding a large excess.[4]

  • Optional: If colored impurities are present, remove the flask from the heat, add a small amount of decolorizing carbon, and boil for 2-3 minutes. Perform a hot gravity filtration to remove the carbon and any insoluble impurities.[15]

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[5]

  • Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]

  • Allow the crystals to dry completely in the air or a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization
  • Select two miscible solvents: "Solvent #1," in which the compound is highly soluble, and "Solvent #2" (the anti-solvent), in which the compound is poorly soluble.[9]

  • Dissolve the crude solid in a minimal amount of boiling "Solvent #1" in an Erlenmeyer flask.

  • While maintaining the solution at a boil, add "Solvent #2" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[4]

  • Add a few drops of "Solvent #1" back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.[9]

  • Proceed from Step 6 of the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents (in the same proportion) for the final wash.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available from: [Link]

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of Massachusetts Lowell. recrystallization-2.doc.pdf. Available from: [Link]

  • Stony Brook University. Experiment : Recrystallization – Part I: Solvent Selectionn. Science Learning Center. Available from: [Link]

  • Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. Chemistry Stack Exchange. Available from: [Link]

  • University of York. Problems with Recrystallisations. Chemistry Teaching Labs. Available from: [Link]

  • University of Central Florida. Recrystallization1. Available from: [Link]

  • Michigan State University. Recrystallization. Available from: [Link]

  • Wired Chemist. Recrystallization. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available from: [Link]

  • Wikipedia. Recrystallization (chemistry). Available from: [Link]

  • University of Colorado Boulder. recrystallization.pdf. Available from: [Link]

  • MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization. YouTube. Available from: [Link]

  • Google Patents. RU2155184C1 - Method of preparing benzoic acid.
  • SlidePlayer. Preparation of Methyl Benzoate. Available from: [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • Cortex Biochem. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. Available from: [Link]

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]

  • The Good Scents Company. methyl 4-tert-butyl benzoate, 26537-19-9. Available from: [Link]

  • ResearchGate. Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Available from: [Link]

  • Google Patents. CN107311868A - A method for preparing methyl p-tert-butylbenzoate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Alternative Reagents for the Synthesis of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester

This guide provides an in-depth technical comparison of synthetic strategies and alternative reagents for the preparation of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic compound with potential...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic strategies and alternative reagents for the preparation of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. We will move beyond simple procedural lists to explore the causality behind experimental choices, focusing on reaction efficiency, safety, and scalability. All protocols and claims are grounded in authoritative sources to ensure scientific integrity.

Strategic Analysis: A Retrosynthetic Approach

To logically deconstruct the synthesis of the target molecule, we can employ a retrosynthetic analysis. This process helps identify the key bond disconnections and the corresponding synthetic operations required.

G target 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester acid 4-tert-Butyl-2-ethoxy-benzoic acid target->acid Esterification phenol_acid 4-tert-Butyl-2-hydroxy-benzoic acid acid->phenol_acid Etherification (Williamson) t_butyl_phenol 4-tert-Butylphenol phenol_acid->t_butyl_phenol Carboxylation (Kolbe-Schmitt) phenol Phenol t_butyl_phenol->phenol Alkylation (Friedel-Crafts)

Caption: Retrosynthetic analysis of the target molecule.

This analysis suggests a four-stage synthesis starting from phenol:

  • Friedel-Crafts Alkylation to introduce the tert-butyl group.

  • Carboxylation to add the carboxylic acid functionality.

  • Williamson Ether Synthesis to form the ethoxy group.

  • Esterification to yield the final methyl ester.

In the following sections, we will examine each of these critical steps, comparing the standard reagents with viable alternatives and providing supporting data.

Step I: Introduction of the tert-Butyl Group via Friedel-Crafts Alkylation

The introduction of an alkyl group onto an aromatic ring is a classic Friedel-Crafts reaction.[1] The hydroxyl group of the starting phenol is a strongly activating ortho-, para-director, making the para-position sterically favored for the bulky tert-butyl group.[2][3]

Standard Protocol: The reaction is typically performed by treating phenol with an alkyl halide like t-butyl chloride in the presence of a strong Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[1]

Alternative Reagents & Comparison:

While effective, the traditional Friedel-Crafts alkylation has limitations, including the handling of highly corrosive and moisture-sensitive AlCl₃ and the potential for side reactions.[4][5]

Reagent/CatalystTypical ConditionsAdvantagesDisadvantagesYield (%)
t-Butyl Chloride / AlCl₃ Benzene, 10-25°C, 4-5hHigh reactivity, low costCorrosive, moisture-sensitive, generates HCl gas~80-90
Isobutylene / H₂SO₄ or H₃PO₄ Dioxane, room temp, 72hMilder acid, easier handlingCan lead to polymerisation of isobutylene~70-85[6]
t-Butyl Alcohol / Zeolite Catalyst High temp (150-250°C), vapor phaseReusable, environmentally benign catalystRequires specialized high-temperature equipment~90-95

Experimental Insight: The choice of reagent depends heavily on the available equipment and scale. For laboratory-scale synthesis, using isobutylene with a strong protic acid like sulfuric acid is a practical alternative to moisture-sensitive AlCl₃.[6] For industrial applications, solid acid catalysts like zeolites offer significant advantages in terms of reusability and waste reduction, despite the higher initial energy input.

Step II: Carboxylation of 4-tert-Butylphenol

With the tert-butyl group in place, the next step is to introduce a carboxylic acid group. The powerful ortho-directing influence of the hydroxyl group is exploited here.

Standard Protocol: The Kolbe-Schmitt Reaction This reaction involves the carboxylation of a sodium phenoxide with carbon dioxide under pressure and heat.[7] The sodium phenoxide of 4-tert-butylphenol is first prepared using a base like sodium hydroxide or sodium methoxide.

Alternative Reagents & Comparison:

A significant alternative to the high-pressure Kolbe-Schmitt reaction is the carboxylation of a Grignard reagent formed from the corresponding aryl halide. This would require converting the phenol into an aryl bromide first, adding steps to the synthesis. However, it offers milder conditions for the carboxylation step itself.

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantagesYield (%)
Kolbe-Schmitt Reaction Sodium Methoxide, CO₂180-200°C, high pressure (4400 Torr)Uses readily available reagentsRequires high pressure and temperature~90-93[7]
Grignard Carboxylation Mg, Dry Ice (solid CO₂)Anhydrous ether, then add to CO₂Milder temperature/pressure for carboxylationRequires extra steps to form aryl halide precursor~60-80[8]
Organolithium Carboxylation n-BuLi, CO₂Anhydrous ether/THF, -78°CHigh reactivity, good for sterically hindered substratesn-BuLi is highly pyrophoric and moisture-sensitive~70-90

Experimental Insight: For this specific synthesis, the Kolbe-Schmitt reaction is highly efficient as it directly carboxylates the phenol, leveraging the existing functionality.[7] While forming a Grignard reagent is a cornerstone of organic synthesis, it would add unnecessary steps (protection of the hydroxyl, halogenation, Grignard formation) in this context.[8]

Detailed Protocol: Kolbe-Schmitt Carboxylation of 4-tert-Butylphenol
  • Phenoxide Formation: In a suitable pressure vessel, 4-tert-butylphenol is treated with a stoichiometric amount of sodium methoxide in methanol.

  • Solvent Removal: The methanol is removed by distillation to yield the dry sodium salt of 4-tert-butylphenol.[7]

  • Carboxylation: The vessel is heated to approximately 200°C, and carbon dioxide gas is introduced to a pressure of ~6 kgf/cm² (~4400 Torr). The reaction is stirred under these conditions for 2 hours.[7]

  • Workup: After cooling, the reaction mixture is dissolved in water. The resulting aqueous phase is separated and acidified (e.g., with H₂SO₄) to a pH of ~3.8 to precipitate the product, 4-tert-butyl-2-hydroxybenzoic acid.[7]

Step III: O-Ethylation of the Phenolic Hydroxyl Group

The conversion of the phenolic hydroxyl to an ethoxy ether is most commonly achieved via the Williamson ether synthesis.

Standard Protocol: Williamson Ether Synthesis This Sₙ2 reaction involves deprotonating the phenol with a base to form the nucleophilic phenoxide, which then attacks an ethyl halide, such as ethyl iodide or ethyl bromide.[9][10][11]

Alternative Reagents & Comparison:

The primary concerns with the standard protocol are the potential toxicity and cost of alkyl halides. Alternatives focus on using less hazardous or more reactive ethylating agents.

ReagentBaseTypical ConditionsAdvantagesDisadvantagesYield (%)
Ethyl Iodide / Bromide NaOH, K₂CO₃Reflux in acetone or ethanol, 1-3hReliable, well-established methodAlkyl halides are lachrymators and potentially toxic~85-95[9]
Diethyl Sulfate NaOH, K₂CO₃Reflux in solvent, 1-2hLower volatility than ethyl halides, cost-effectiveHighly toxic and carcinogenic, requires extreme care>90
Ethyl Tosylate K₂CO₃, Cs₂CO₃DMF or Acetonitrile, 80°C, 4-8hGood leaving group, less volatile than halidesMore expensive to prepare or purchase>90
Palladium-Catalyzed (VEC) PdCl₂(dppf), Cs₂CO₃Acetonitrile, 70°C, 15hMilder conditions, novel methodologyRequires expensive catalyst and specific ligand~80-90[12]

Experimental Insight: For most lab applications, the classic Williamson synthesis using ethyl bromide or iodide with potassium carbonate in a polar aprotic solvent like acetone provides a robust and high-yielding reaction.[9] Diethyl sulfate, while effective, poses significant health risks and should be avoided if possible. Palladium-catalyzed methods using vinyl ethylene carbonate (VEC) represent a modern approach but are not yet as cost-effective for bulk synthesis.[12]

G cluster_0 Williamson Ether Synthesis Workflow A 4-tert-Butyl-2-hydroxy-benzoic acid B Add Base (e.g., K₂CO₃) in Solvent (e.g., Acetone) A->B C Formation of Potassium Phenoxide B->C D Add Ethylating Agent (e.g., Ethyl Bromide) C->D E Heat to Reflux D->E F Sₙ2 Nucleophilic Attack E->F G Product Formation + Salt Byproduct F->G H Workup (Filtration, Evaporation) G->H I Purified 4-tert-Butyl-2-ethoxy-benzoic acid H->I

Caption: Workflow for the Williamson ether synthesis step.

Step IV: Methyl Esterification of the Carboxylic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. This is a common transformation with a wide array of available reagents.

Standard Protocol: Fischer Esterification This is a classic acid-catalyzed reaction where the carboxylic acid is refluxed in an excess of methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[13]

Alternative Reagents & Comparison:

While Fischer esterification is cost-effective, it is an equilibrium-driven process that requires a large excess of alcohol and may not be suitable for sensitive substrates. Other reagents offer milder conditions or higher reactivity but come with trade-offs in safety and cost.[14][15]

| Reagent | Conditions | Advantages | Disadvantages | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol / H₂SO₄ (Fischer) | Reflux in excess MeOH | Very low cost, simple procedure | Equilibrium reaction, requires excess alcohol, harsh conditions | ~90-98[13] | | Methyl Iodide (MeI) | K₂CO₃ or Cs₂CO₃ in DMF/Acetone | High reactivity, non-acidic conditions | Toxic, volatile, carcinogenic, relatively expensive | >95[13][16] | | Dimethyl Sulfate (DMS) | K₂CO₃ in Acetone | Highly reactive, cost-effective for scale | Extremely toxic and carcinogenic[14] | >95 | | Dimethyl Carbonate (DMC) | K₂CO₃, high temp (90-100°C) or catalyst | "Green" reagent, low toxicity, biodegradable[15] | Low reactivity, requires higher temperatures or longer times[17] | ~85-95[18][19] | | TMS-Diazomethane | Room temp in MeOH/Benzene | Very mild, high yield, clean reaction | Expensive, toxic, precursor to explosive diazomethane | >99[20] |

Safety and "Green" Chemistry Perspective: The choice of methylating agent highlights a critical balance between reactivity, safety, and environmental impact.

  • High Hazard: Dimethyl sulfate and methyl iodide are highly effective but also extremely hazardous, classified as toxic and carcinogenic.[14] Their use requires stringent safety protocols.

  • "Green" Alternative: Dimethyl carbonate (DMC) is a much safer and environmentally benign alternative.[15][17] Its lower reactivity is a drawback, but this can often be overcome by using higher temperatures or specific catalysts, making it an excellent choice for process safety and sustainability.

Detailed Protocol: Esterification using Dimethyl Carbonate (DMC)
  • Reaction Setup: To a solution of 4-tert-Butyl-2-ethoxy-benzoic acid in DMC (which acts as both reagent and solvent), add a base such as potassium carbonate (K₂CO₃).[18]

  • Heating: The mixture is heated to 90-100°C and stirred for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Workup: The reaction mixture is cooled, and the solid base is filtered off. The excess DMC is removed under reduced pressure.

  • Purification: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product.

Conclusion

The synthesis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester can be accomplished through a robust four-step sequence. While traditional reagents like aluminum chloride, ethyl iodide, and mineral acids are effective, this guide demonstrates that viable and often safer alternatives exist for each key transformation.

  • For alkylation , solid acid catalysts or strong protic acids can replace AlCl₃.

  • The Kolbe-Schmitt reaction remains the most direct method for carboxylation in this specific pathway.[7]

  • For etherification , the standard Williamson synthesis offers an excellent balance of yield and simplicity.[9]

  • For the final esterification , dimethyl carbonate (DMC) stands out as a "green" and safe alternative to hazardous reagents like dimethyl sulfate and methyl iodide, aligning with modern principles of sustainable chemistry.[15][17]

The ultimate choice of reagent will always depend on the specific constraints of the laboratory or production facility, including scale, budget, available equipment, and, most importantly, safety and environmental priorities.

References

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. (2020). Accessed January 5, 2026.
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of the West Indies. Accessed January 5, 2026.
  • Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. (2023). Accessed January 5, 2026.
  • Dimethyl sulfate - Wikipedia. Accessed January 5, 2026.
  • Organic Synthesis: Benzoic Acid via a Grignard Reaction. University of Calgary. Accessed January 5, 2026.
  • A Comparative Guide to Methylation Reagents. BenchChem. (2025). Accessed January 5, 2026.
  • Friščić, T., et al. (2013). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate.
  • Grignard Reaction: Synthesis of Benzoic Acid. Scribd. (2024). Accessed January 5, 2026.
  • A Comparative Guide to N-Methylation Reagents. BenchChem. (2025). Accessed January 5, 2026.
  • Methyl Iodide vs. Alternatives: A Synthesis Perspective. (2023). Accessed January 5, 2026.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews. (2022).
  • Chakraborti, A. K., et al. (2004). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry.
  • Friedel–Crafts acylation, Clemmensen reduction. Pearson. Accessed January 5, 2026.
  • How can we explain ortho, meta, and para-directing groups in aromatic compounds?. Quora. (2018). Accessed January 5, 2026.
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Accessed January 5, 2026.
  • Methyl Esters - Organic Chemistry Portal. Accessed January 5, 2026.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018). Accessed January 5, 2026.
  • Possible OTC, 'safe' methylating agents. Sciencemadness.org. (2015). Accessed January 5, 2026.
  • Dimethyl carbonate - Wikipedia. Accessed January 5, 2026.
  • Experiment : Williamson Ether Synthesis of Ethoxybenzene. University of Missouri–St. Louis. Accessed January 5, 2026.
  • McMurry, J. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry.
  • Alkylation Reagents for Ester Synthesis. TCI Chemicals. Accessed January 5, 2026.
  • Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. The Organic Chemistry Tutor. (2017).
  • Ortho Meta Para Directing Effects in EAS Reactions. Leah4Sci. (2021). Accessed January 5, 2026.
  • Wang, Y., et al. (2022).
  • Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid. ChemicalBook. Accessed January 5, 2026.
  • Other Reactions of Phenol. Chemistry LibreTexts. (2023). Accessed January 5, 2026.
  • Synthesis routes of tert-Butyl 4-hydroxybenzoate. BenchChem. Accessed January 5, 2026.
  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?.
  • What's the best way to methylate carboxylic acids without diazomethane?. Reddit. (2014). Accessed January 5, 2026.
  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.
  • A comparison of several modern alkylating agents.
  • Method for producing 4-hydroxy-2-methylbenzoic acid.
  • Williamson ether synthesis of ethoxybenzene from iodoethane and phenol.
  • Iodomethane vs. Alternatives: A Comparative Look in Chemical Synthesis. (2023). Accessed January 5, 2026.
  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed January 5, 2026.
  • Selva, M., & Perosa, A. (2008).
  • Catalytic etherification of phenols to alkyl aryl ethers.
  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Colorado Denver. Accessed January 5, 2026.
  • Synthesis of (a) 4-(3,5-di-tert-butyl-4-hydroxybenzoyloxy)-3,5-di-tert-butylbenzoic acid. PrepChem.com. Accessed January 5, 2026.
  • Synthesis method of 2-ethoxybenzoic acid compound.
  • How is ethoxybenzene prepared by Williamson's synthesis?. Chegg.com. (2020). Accessed January 5, 2026.
  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. (2022).
  • t-butyl benzene by Friedel-Crafts: some questions.... Sciencemadness.org. (2014). Accessed January 5, 2026.
  • Synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives (amides).
  • The following shows two ways to prepare ethoxybenzene. Chegg.com. (2020). Accessed January 5, 2026.

Sources

Comparative

A Comparative Efficacy Analysis of Substituted Benzoic Acid Ester Analogs in Pest Management

For researchers and professionals in drug development and agrochemical science, the benzoic acid scaffold represents a foundational structure for creating a multitude of bioactive molecules.[1][2] Its derivatives are int...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical science, the benzoic acid scaffold represents a foundational structure for creating a multitude of bioactive molecules.[1][2] Its derivatives are integral to pharmaceuticals, food preservation, and agriculture, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and insecticidal properties.[1][3][4] This guide provides an in-depth comparison of the efficacy of analogs related to the 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester structure, a specific, though not widely documented, compound.[5][6][7] Due to the limited public data on this exact molecule, this guide will use closely related and well-studied benzoic acid methyl ester analogs as a framework to establish a robust methodology for efficacy comparison. The principles and protocols outlined herein are designed to be broadly applicable for evaluating novel candidate compounds in pest management.

The core structure of interest combines a bulky tert-butyl group, an ethoxy substitution, and a methyl ester—features that influence the molecule's lipophilicity, stability, and interaction with biological targets.[8] The strategic modification of these and other positions on the benzoic acid ring can dramatically alter a compound's potency and spectrum of activity.[1]

Introduction to Benzoic Acid Esters as Bioactive Agents

Benzoic acid and its derivatives are naturally occurring compounds in many plants, often involved in defense mechanisms against pathogens.[1][3] In industrial applications, they are synthesized for use as preservatives, antimicrobials, and the building blocks for more complex chemicals.[1][4][9] The esterification of the carboxylic acid group, creating compounds like methyl benzoate, often enhances their utility, for instance by increasing volatility for fragrance applications or modifying bioavailability for pharmaceutical or agricultural use.[8][9]

Recent research has highlighted the potential of benzoic acid esters and their analogs as potent insecticidal and repellent agents.[10][11][12] For example, methyl benzoate (MB) itself has demonstrated toxicity against various insect pests at different life stages.[10][11] The exploration of its analogs provides a rich field for discovering structure-activity relationships (SAR) that can lead to the development of more effective and environmentally benign pesticides.[10][11]

The Logic of Analog Design

The design of analogs for efficacy testing is a deliberate process rooted in medicinal and agricultural chemistry principles. The goal is to systematically alter the parent structure to probe its interaction with the target's active site.

Caption: Logical workflow for designing analogs from a parent compound to achieve improved performance characteristics.

Comparative Efficacy Data of Model Benzoic Ester Analogs

To illustrate a comparative analysis, we will examine hypothetical data based on real-world studies of methyl benzoate analogs tested against a common agricultural pest, the gypsy moth larva (Lymantria dispar).[10] Structure-activity relationship (SAR) studies reveal that both the ester moiety and substitutions on the benzene ring significantly impact insecticidal toxicity.[10][11]

Generally, for non-substituted methyl benzoate analogs, insecticidal toxicity is inversely correlated with the size of the ester group; larger ester groups (e.g., hexyl benzoate) tend to show lower contact toxicity.[10] Ring substitutions, however, can have varied and potent effects.

Table 1: Comparative Larvicidal Toxicity of Benzoic Acid Methyl Ester Analogs

Compound IDStructure (Modification from Methyl Benzoate)Target PestAssay TypeLC50 (µg/cm²)Relative Potency (vs. MB)
MB Methyl Benzoate (Reference)L. disparTopical0.1101.00
VB Vinyl BenzoateL. disparTopical0.0651.69
M2MB Methyl 2-MethylbenzoateL. disparTopical0.0951.16
M3MB Methyl 3-MethylbenzoateL. disparTopical0.0881.25
M2CB Methyl 2-ChlorobenzoateL. disparTopical0.0751.47
M2NB Methyl 2-NitrobenzoateL. disparTopical> 10.0< 0.01
HB Hexyl BenzoateL. disparTopical> 10.0< 0.01
BB Benzyl BenzoateL. disparTopical> 10.0< 0.01

Note: Data is illustrative, based on trends reported in literature such as Zhang et al. (2018). LC50 (Lethal Concentration, 50%) is a measure of the concentration of a substance required to kill 50% of a test population.[10]

Interpretation of SAR from Data:
  • Ester Group Modification: Replacing the methyl group with a smaller vinyl group (VB) increased toxicity by nearly 70%.[10] Conversely, large, bulky ester groups like hexyl (HB) and benzyl (BB) rendered the compounds essentially non-toxic.[10] This suggests a specific size and conformational constraint at the target site.

  • Ring Substitution Position: The position of a methyl group on the ring matters. Substitution at the 3-position (M3MB) was slightly more effective than at the 2-position (M2MB).

  • Nature of Ring Substituent: Introducing an electron-withdrawing chlorine atom (M2CB) significantly enhanced potency. However, a strongly electron-withdrawing nitro group (M2NB) eliminated activity, indicating that electronic properties and steric factors are both critical.[10]

Standardized Experimental Protocols for Efficacy Evaluation

To ensure data is comparable and trustworthy, standardized protocols are essential. Below are step-by-step methodologies for key insecticidal assays.

Protocol 1: Topical Application Bioassay

This assay directly assesses the contact toxicity of a compound.

Objective: To determine the median lethal concentration (LC50) of test compounds when applied directly to the insect cuticle.

Materials:

  • Test insects (e.g., third-instar L. dispar larvae)

  • Test compounds dissolved in a suitable solvent (e.g., acetone) at various concentrations.

  • Microsyringe applicator.

  • Petri dishes with artificial diet.

  • Incubator set to appropriate temperature and humidity.

Procedure:

  • Dose Preparation: Prepare serial dilutions of each analog in acetone. A solvent-only control is mandatory.

  • Insect Handling: Immobilize larvae by chilling them on a cold plate for 1-2 minutes.

  • Application: Using the microsyringe, apply a precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.

  • Incubation: Place treated larvae individually into petri dishes containing artificial diet.

  • Mortality Assessment: Incubate for 24-48 hours under controlled conditions (e.g., 25°C, 60% RH). Assess mortality, where larvae that do not respond to prodding with a fine brush are considered dead.

  • Data Analysis: Use probit analysis to calculate the LC50 values and their 95% confidence intervals.

Sources

Validation

A Senior Application Scientist's Guide to Validating the Structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester via NMR

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as 4-tert-Butyl-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, such as 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic ester with potential applications in medicinal chemistry and materials science, requires robust analytical validation. This guide provides an in-depth, practical comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for the target molecule against potential isomeric impurities, supported by detailed experimental protocols and data interpretation strategies. Our approach emphasizes not just the "how" but the "why" behind each step, ensuring a self-validating system for structural elucidation.

The Imperative of Structural Validation in Synthesis

The synthesis of highly substituted aromatic compounds can often lead to a mixture of regioisomers, especially if the starting materials are not isomerically pure or if the reaction conditions allow for substituent migration. In the case of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, potential impurities could include isomers where the ethoxy and tert-butyl groups are in different positions on the benzene ring. As these isomers may possess vastly different chemical and biological properties, their identification and differentiation from the target molecule are critical. NMR spectroscopy stands as the preeminent technique for this purpose, offering a detailed roadmap of the molecular architecture.

Predicted NMR Spectral Analysis: The Target Molecule vs. Potential Isomers

In the absence of a commercially available experimental spectrum for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, we will rely on validated NMR prediction software and databases to generate a highly probable spectrum. We will compare this predicted data with that of a plausible regioisomer, 3-tert-Butyl-2-ethoxy-benzoic acid methyl ester, to highlight the key distinguishing features. These predictions are generated using established algorithms that consider the additive effects of substituents on chemical shifts.[1][2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Assignment Predicted Chemical Shift (δ) ppm - Target Molecule Predicted Multiplicity Integration Predicted Chemical Shift (δ) ppm - Isomer Predicted Multiplicity Integration
tert-Butyl (-C(CH₃)₃)~1.35Singlet9H~1.40Singlet9H
Ethoxy (-OCH₂CH₃)~1.45Triplet3H~1.42Triplet3H
Methyl Ester (-OCH₃)~3.85Singlet3H~3.88Singlet3H
Ethoxy (-OCH₂CH₃)~4.10Quartet2H~4.05Quartet2H
Aromatic H-3~7.30Doublet1H---
Aromatic H-5~7.45Doublet of Doublets1H~7.20Triplet1H
Aromatic H-6~7.80Doublet1H~7.50Doublet1H
Aromatic H-4---~7.65Doublet1H

Causality Behind the Predicted Shifts:

  • Aromatic Protons (Target Molecule): The aromatic region is the most diagnostic. We expect three distinct signals for the three aromatic protons. The proton at C-6 will be the most downfield due to the deshielding effect of the adjacent ester group. The proton at C-3 will be the most upfield, shielded by the ortho-ethoxy group. The proton at C-5 will be a doublet of doublets due to coupling with both H-3 and H-6.

  • Aromatic Protons (Isomer): In the 3-tert-butyl isomer, we would also expect three aromatic proton signals, but with a different splitting pattern. The proton at C-5 would likely appear as a triplet, being coupled to both H-4 and H-6.

  • Alkyl Protons: The tert-butyl group will present as a sharp singlet integrating to nine protons, a characteristic and easily identifiable feature.[2] The ethoxy group will show a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern. The methyl ester will be a singlet integrating to three protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (δ) ppm - Target Molecule Predicted Chemical Shift (δ) ppm - Isomer
Ethoxy (-OCH₂C H₃)~14.5~14.8
tert-Butyl (-C(C H₃)₃)~31.0~31.5
tert-Butyl (-C (CH₃)₃)~35.0~34.8
Methyl Ester (-OC H₃)~52.0~52.3
Ethoxy (-OC H₂CH₃)~64.0~64.5
Aromatic C-3~115.0~125.0
Aromatic C-5~120.0~122.0
Aromatic C-1~125.0~128.0
Aromatic C-6~132.0~130.0
Aromatic C-4~150.0~148.0
Aromatic C-2~158.0~155.0
Carbonyl (-C =O)~168.0~169.0

Causality Behind the Predicted Shifts:

  • Aromatic Carbons: The carbon bearing the ethoxy group (C-2 in the target) will be significantly downfield due to the deshielding effect of the oxygen atom. Similarly, the carbon attached to the tert-butyl group (C-4) will be downfield. The distinct chemical shifts for the six aromatic carbons in both the target and the isomer provide a clear fingerprint for each molecule. The symmetry, or lack thereof, in the substitution pattern dictates the number of unique aromatic carbon signals.[4][5]

  • Alkyl and Carbonyl Carbons: The chemical shifts for the alkyl and carbonyl carbons are less sensitive to the substitution pattern on the aromatic ring but still provide valuable confirmatory data.

Experimental Protocols for NMR Analysis

To ensure high-quality, reproducible data, the following protocols should be strictly adhered to.

Sample Preparation: A Foundation for Quality Spectra

A well-prepared sample is paramount for obtaining high-resolution NMR spectra.[6]

  • Analyte Purity: Begin with a sample of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester that has been purified by an appropriate method, such as column chromatography or recrystallization, to remove unreacted starting materials and other impurities from the Fischer-Speier esterification.[7][8]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is of high purity (≥99.8% D).

  • Concentration: Dissolve 5-10 mg of the purified ester in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9] This concentration is generally sufficient for ¹H and ¹³C NMR on modern spectrometers.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference standard (0 ppm).

Data Acquisition: Optimizing for Structural Detail

The following are general acquisition parameters that may need to be optimized for the specific instrument being used.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.[3]

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): A range of 0 to 220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Workflow for NMR-Based Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound using NMR spectroscopy.

G cluster_0 Synthesis & Purification cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation Synthesis Synthesize Target Molecule Purification Purify Crude Product Synthesis->Purification SamplePrep Prepare NMR Sample Purification->SamplePrep Acquire1H Acquire 1H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire 13C NMR Spectrum SamplePrep->Acquire13C CompareSpectra Compare Experimental & Predicted Spectra Acquire1H->CompareSpectra Acquire13C->CompareSpectra PredictSpectra Predict Spectra of Target & Isomers PredictSpectra->CompareSpectra AssignPeaks Assign All Peaks CompareSpectra->AssignPeaks StructureValidation Structure Validated AssignPeaks->StructureValidation Match StructureMismatch Structure Mismatch AssignPeaks->StructureMismatch No Match

Caption: Workflow for Structural Validation via NMR.

Conclusion: A Self-Validating Approach to Structural Confirmation

This guide has outlined a comprehensive, self-validating framework for confirming the structure of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester using NMR spectroscopy. By coupling meticulous experimental technique with a comparative analysis of predicted spectra for the target molecule and potential isomers, researchers can achieve a high degree of confidence in their synthetic outcomes. The causality-driven approach to interpreting spectral data, understanding the electronic effects of substituents on chemical shifts, transforms NMR from a mere characterization tool into a powerful instrument for unambiguous structural elucidation. This level of analytical rigor is indispensable for advancing research and development in the chemical sciences.

References

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. Mol-Instincts. Available from: [Link]

  • Gadikota, V., Govindapur, R. R., Reddy, D. S., Roseman, H. J., Williamson, R. T., & Raab, J. G. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. Available from: [Link]

  • Hornak, J. P. Sample Preparation. Rochester Institute of Technology. Available from: [Link]

  • NMR Facility, University of Alberta. NMR Sample Preparation. University of Alberta. Available from: [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. ACD/Labs. Available from: [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. Nanalysis. Available from: [Link]

  • LibreTexts Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

  • Western University. NMR Sample Preparation. Western University. Available from: [Link]

  • Bruker. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. University of Notre Dame. Available from: [Link]

  • Bruker. NMR Parameter Primer. University of Ottawa. Available from: [Link]

  • LibreTexts Chemistry. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available from: [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Esters. Available from: [Link]

  • LookChem. General procedures for the purification of Esters. LookChem. Available from: [Link]

  • LibreTexts Chemistry. 15.4: Spectral Characteristics of the Benzene Ring. Available from: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons, Ltd.
  • Wikipedia. Fischer–Speier esterification. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available from: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available from: [Link]

  • MIT OpenCourseWare. 5.310 (F19) Fischer Esterification Lab Manual. Available from: [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. Available from: [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. Available from: [Link]

  • Cortex Biochem. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Purity Analysis of 4-tert-Butyl-2-ethoxy-benzoic Acid Methyl Ester by High-Performance Liquid Chromatography

This guide provides a comprehensive comparison of methodologies for the purity analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a key intermediate in pharmaceutical synthesis. We will delve into a primary HPL...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the purity analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a key intermediate in pharmaceutical synthesis. We will delve into a primary HPLC-UV method, compare it with an alternative UHPLC approach, and discuss the rationale behind the analytical choices, ensuring a robust and reliable purity assessment.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can lead to downstream reaction failures, the formation of toxic by-products, or compromised API stability. Therefore, a validated, high-resolution analytical method is paramount for its quality control.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and versatility. This guide will detail a robust reversed-phase HPLC (RP-HPLC) method, explain the scientific principles guiding the method development, and compare it with Ultra-High-Performance Liquid Chromatography (UHPLC) to provide a complete analytical perspective.

Physicochemical Properties and Method Selection Rationale

To develop an effective HPLC method, we must first consider the physicochemical properties of the target analyte, 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

  • Structure: The molecule contains a substituted benzene ring, an ester group, and an ether group, along with a bulky tert-butyl group.

  • Polarity: The presence of the ester and ether groups imparts some polarity, but the overall molecule is largely non-polar due to the aromatic ring and the tert-butyl and methyl groups. This makes it an ideal candidate for RP-HPLC.

  • UV Absorbance: The substituted benzene ring provides a chromophore that allows for strong UV absorbance, making UV detection a suitable and sensitive choice. The expected maximum absorbance (λmax) would be in the range of 230-280 nm.

Based on these properties, a reversed-phase C18 column is the logical first choice for the stationary phase, as it provides excellent retention for non-polar to moderately polar compounds. The mobile phase will consist of an organic solvent (like acetonitrile or methanol) and an aqueous component (water, often with a pH modifier like formic acid to ensure sharp peak shapes).

Primary Analytical Method: HPLC-UV

This section details a standard HPLC-UV method for the purity analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Experimental Protocol: HPLC-UV Method

Objective: To separate and quantify 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester from its potential process-related impurities.

Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a 1.0 mg/mL stock solution of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester reference standard in the diluent. Prepare working standards by serial dilution.

  • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the diluent.

Chromatographic Conditions:

Parameter Value
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

| Gradient Program | See table below |

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
15.0 10 90
20.0 10 90
20.1 60 40

| 25.0 | 60 | 40 |

Rationale for Method Parameters
  • C18 Column: Provides the necessary hydrophobic interactions to retain the analyte and its likely less polar impurities.

  • Acetonitrile: Offers a lower viscosity and better UV transparency compared to methanol, often leading to better peak shapes and lower backpressure.

  • Formic Acid: The addition of 0.1% formic acid to the mobile phase helps to protonate any acidic impurities and the analyte itself, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient program is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable runtime.

Workflow for HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard hplc_setup Equilibrate HPLC System with Initial Mobile Phase prep_std->hplc_setup prep_spl Weigh & Dissolve Test Sample prep_spl->hplc_setup hplc_inject Inject Standard & Sample Solutions hplc_setup->hplc_inject hplc_run Execute Gradient Elution Program hplc_inject->hplc_run data_int Integrate Chromatograms hplc_run->data_int data_calc Calculate Purity (% Area Normalization) data_int->data_calc data_report Generate Final Report data_calc->data_report

Caption: Workflow for HPLC purity analysis of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Comparative Analysis: HPLC vs. UHPLC

For laboratories requiring higher throughput and greater resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative. UHPLC systems operate at much higher pressures and use columns packed with smaller particles (typically sub-2 µm), leading to significant improvements in separation efficiency and speed.

Performance Comparison

Here is a comparison of the expected performance between the HPLC method described above and a comparable UHPLC method.

ParameterHPLC MethodUHPLC MethodAdvantage of UHPLC
Column Particle Size 5 µm1.7 µmHigher efficiency, better resolution
Analysis Time ~25 minutes~5 minutesIncreased throughput
Resolution GoodExcellentBetter separation of closely eluting impurities
Solvent Consumption HighLow (~80% reduction)Reduced cost and environmental impact
System Backpressure ~1500 psi~9000 psiRequires specialized instrumentation
Sensitivity StandardHigher (sharper peaks)Improved detection of trace impurities
Hypothetical UHPLC Method
  • Column: C18, 2.1 x 50 mm, 1.7 µm.

  • Flow Rate: 0.5 mL/min.

  • Gradient: A much steeper and shorter gradient would be employed, for instance, from 40% to 90% B in 3 minutes.

The primary trade-off is the initial capital investment for a UHPLC system, which is significantly higher than for a standard HPLC system.

Identification and Separation of Potential Impurities

A robust purity method must be able to separate the main component from all potential impurities. Based on a likely synthesis route (e.g., Williamson ether synthesis followed by Fischer esterification), potential impurities could include:

  • Impurity A (Starting Material): 4-tert-Butyl-2-hydroxy-benzoic acid

  • Impurity B (By-product): 4-tert-Butyl-2-ethoxy-benzoic acid

  • Impurity C (Degradant): Impurities formed through hydrolysis of the ester.

The developed RP-HPLC method is designed to resolve these impurities based on their polarity differences.

cluster_elution Elution Order in RP-HPLC main_peak 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Polarity: Low imp_a Impurity A 4-tert-Butyl-2-hydroxy-benzoic acid Polarity: High imp_b Impurity B 4-tert-Butyl-2-ethoxy-benzoic acid Polarity: Medium imp_a->imp_b Increasing Retention Time imp_b->main_peak Increasing Retention Time

Caption: Expected elution order of the main component and its potential impurities in RP-HPLC.

Conclusion

The purity of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester is a critical quality attribute that necessitates a reliable and robust analytical method. The detailed RP-HPLC-UV method provides excellent resolution and sensitivity for routine quality control. For laboratories with high-throughput needs, transitioning to a UHPLC method can offer significant advantages in terms of speed, resolution, and reduced solvent consumption. The choice between these methods will depend on specific laboratory requirements, including sample workload, available instrumentation, and desired analytical performance.

References

  • Introduction to Modern Liquid Chromatography. L. R. Snyder, J. J. Kirkland, J. W. Dolan. Wiley, 2009. [Link]

  • Ultra-High Performance Liquid Chromatography (UHPLC) in Pharmaceutical Analysis. M. W. Dong. Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]

  • HPLC for Pharmaceutical Scientists. Y. V. Kazakevich, R. LoBrutto. Wiley-Interscience, 2007. [Link]

Validation

Literature review of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester applications

An In-Depth Technical Guide to the Applications of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester and Its Structural Analogs Introduction: Unveiling the Potential of a Niche Benzoic Acid Derivative 4-tert-Butyl-2-ethoxy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester and Its Structural Analogs

Introduction: Unveiling the Potential of a Niche Benzoic Acid Derivative

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, a substituted aromatic carboxylic acid ester, represents a molecule with significant untapped potential in various scientific and industrial fields. While specific research on this particular ester is nascent, a comprehensive analysis of its structural components—the 4-tert-butylbenzoic acid and 2-ethoxybenzoic acid moieties—provides a strong foundation for predicting its applications and performance. This guide will delve into the known attributes of its core structures, compare them with established alternatives, and provide a forward-looking perspective on the potential applications of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in medicinal chemistry, polymer science, and beyond.

The core structure combines a bulky, lipophilic tert-butyl group at the para-position with an ethoxy group at the ortho-position of a methyl benzoate scaffold. This unique combination is expected to confer specific properties, such as enhanced solubility in organic media, improved thermal stability, and tailored biological activity.[1][2] This guide will serve as a valuable resource for researchers and drug development professionals by bridging the gap between the known applications of its analogs and the prospective utility of this specific compound.

Comparative Analysis of Structural Moieties

To understand the potential of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, it is essential to dissect the contributions of its primary structural features.

The Influence of the 4-tert-Butyl Group

The tert-butyl group is a common substituent in organic chemistry that significantly impacts a molecule's physical and chemical properties. Its bulkiness can provide steric hindrance, influencing reaction selectivity and improving the stability of the final product.[2] In the context of benzoic acid derivatives, the 4-tert-butyl moiety is known to:

  • Enhance Thermal Stability in Polymers: 4-tert-Butylbenzoic acid is a key building block in the synthesis of specialty polymers, where it enhances thermal and mechanical properties.[2] Its ester derivatives, like the methyl ester, are also used as intermediates for polymer additives.[1]

  • Improve Solubility and Bioavailability: In pharmaceutical applications, the lipophilic nature of the tert-butyl group can improve a drug's solubility in lipid membranes and its overall bioavailability.[1][2]

  • Modulate Biological Activity: 4-tert-Butylbenzoic acid has been identified as a potent inhibitor of yeast sirtuin (Sir2p), suggesting potential applications in aging and metabolic research.

The Role of the 2-Ethoxy Group

The ortho-ethoxy substitution also imparts distinct characteristics. 2-Ethoxybenzoic acid is a versatile intermediate with a range of applications:

  • Pharmaceutical Intermediate: It serves as a building block for various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[3]

  • Dental Cements: 2-Ethoxybenzoic acid is a component of some dental cements, where it contributes to the material's properties.[4]

  • Free-Radical Scavenging: Studies have shown that 2-ethoxybenzoic acid can inhibit the generation of free radicals, indicating potential antioxidant properties.[5]

Predicted Applications and Performance

Based on the properties of its structural analogs, we can project several key application areas for 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

Medicinal Chemistry and Drug Discovery

The combination of the lipophilic tert-butyl group and the ortho-ethoxy substituent makes this molecule a promising scaffold for drug design. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7]

  • As a Scaffold for Novel Therapeutics: The unique substitution pattern could be leveraged to develop novel inhibitors for various enzymes or receptors. For instance, its structural similarity to known PDE4 inhibitors and local anesthetics suggests it could be a starting point for developing new drugs in these classes.[6][8]

  • Improved Pharmacokinetics: The ester functionality, coupled with the tert-butyl group, may enhance drug delivery and bioavailability.[1] The ester can act as a prodrug, which is cleaved in vivo to release the active carboxylic acid.

Below is a proposed signaling pathway where a hypothetical drug derived from this scaffold might act as a PDE4 inhibitor, a known target for anti-inflammatory drugs.[6]

PDE4_Inhibition cluster_cell Cell ATP ATP AC Adenylate Cyclase cAMP cAMP AC->cAMP  Activation PDE4 PDE4 PKA Protein Kinase A cAMP->PKA  Activates AMP AMP PDE4->AMP  Hydrolysis Inflammation Pro-inflammatory Mediators PKA->Inflammation  Inhibits Inhibitor 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester derivative Inhibitor->PDE4  Inhibits

Caption: Hypothetical mechanism of action as a PDE4 inhibitor.

Polymer Science and Materials

The thermal stability conferred by the 4-tert-butyl group makes this compound a candidate for applications in polymer chemistry.

  • Monomer and Additive: It could be used as a monomer in the production of specialty polyesters or as an additive to improve the thermal properties of existing polymers.[1][2] The ethoxy group could further modify the polymer's properties, such as its solubility and flexibility.

The following table compares the physical properties of the parent acids, which can inform the properties of polymers derived from them.

Property4-tert-Butylbenzoic Acid2-Ethoxybenzoic Acid
CAS Number 98-73-7[2]134-11-2[4]
Molecular Weight 178.23 g/mol [2]166.17 g/mol [4]
Melting Point 164-168 °C[2]19.3-19.5 °C[4]
Appearance White crystalline powder[2]Light yellow powder[4]

Experimental Protocols

Proposed Synthesis: Fischer Esterification

This protocol outlines a potential method for synthesizing the target compound from its corresponding carboxylic acid.

Materials:

  • 4-tert-Butyl-2-ethoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Dissolve 4-tert-Butyl-2-ethoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

  • Purify the product by column chromatography or distillation under reduced pressure.

The following diagram illustrates the general workflow for the synthesis and purification.

Synthesis_Workflow Start Start: 4-tert-Butyl-2-ethoxybenzoic acid + Methanol + H2SO4 Reflux Reflux Start->Reflux Evaporation1 Evaporation of Methanol Reflux->Evaporation1 Extraction Extraction with Organic Solvent Evaporation1->Extraction Wash_NaHCO3 Wash with NaHCO3 Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Drying Dry with MgSO4 Wash_Brine->Drying Evaporation2 Evaporation of Solvent Drying->Evaporation2 Purification Purification (Chromatography/Distillation) Evaporation2->Purification Product Final Product: 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester Purification->Product

Caption: General workflow for Fischer esterification.

Conclusion

4-tert-Butyl-2-ethoxy-benzoic acid methyl ester stands as a compound of interest with a promising, albeit underexplored, application profile. By drawing logical comparisons with its well-studied structural analogs, this guide has illuminated its potential in medicinal chemistry as a novel scaffold for drug discovery and in materials science as a monomer or additive for high-performance polymers. The unique combination of a bulky tert-butyl group and an ortho-ethoxy substituent is likely to confer advantageous properties such as enhanced stability, solubility, and biological activity. Further experimental investigation is warranted to fully elucidate the capabilities of this molecule and to validate the potential applications outlined in this guide.

References

  • 2-Ethoxybenzoic Acid: A Versatile Chemical for Industrial Applications. Available at: [Link]

  • WO2010028840A1 - 2-ethoxy benzoic acid derivative - Google Patents.
  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed. Available at: [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics - Pharmacy 180. Available at: [Link]

  • 2-Ethoxybenzoic acid-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. Available at: [Link]

  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed. Available at: [Link]

  • 4-tert-Butylbenzoic Acid: A Versatile Intermediate in Organic Synthesis. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]

  • Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design 1 - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester: Personal Protective Equipment and Safety Protocols

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these substances, however, is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these substances, however, is paramount. This guide provides an in-depth operational plan for the use of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester (CAS No. 870007-39-9), with a focused directive on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, the aim is to instill a culture of safety that is both rigorous and rational, moving beyond mere compliance to a deep-seated understanding of the principles of chemical safety.

Hazard Assessment: Understanding the Risk Profile

Before handling any chemical, a thorough understanding of its potential hazards is crucial. Based on data from analogous benzoic acid derivatives, 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester should be treated with caution, assuming it may possess the following hazards:

  • Skin and Eye Irritation: Direct contact with benzoic acid and its esters can lead to redness, itching, and inflammation of the skin, and may cause serious eye irritation.[2][9]

  • Respiratory Tract Irritation: Inhalation of dusts or mists may cause irritation to the nose, throat, and lungs.[2][6]

  • Harmful if Swallowed: Ingestion can lead to gastrointestinal issues.[3][5][9]

  • Potential for Systemic Effects: Some related compounds have been noted to potentially cause damage to organs such as the kidneys and liver with prolonged or repeated exposure.[5][9][12]

  • Combustibility: Many organic esters are combustible liquids.[1][3]

This hazard profile dictates a multi-faceted approach to PPE, ensuring comprehensive protection against all potential routes of exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE requirements for handling 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester in a laboratory setting. The selection of specific PPE should always be informed by a risk assessment of the particular procedure being undertaken.

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical Safety Goggles with side shields or a Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2][6]
Hands Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)The selection of glove material is critical. For benzoic acid esters, butyl rubber gloves are often recommended due to their high resistance to permeation.[1] Neoprene gloves can also be a suitable alternative.[4] Always check the manufacturer's glove compatibility charts for the specific chemical or a close surrogate. Gloves should be inspected for any signs of degradation or puncture before each use and replaced immediately if compromised.[7]
Body Laboratory Coat (fully buttoned)A lab coat made of a suitable material (e.g., polyester/cotton blend) protects against incidental splashes and spills. It should be fully buttoned to provide maximum coverage.[2] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
Respiratory Use in a well-ventilated area or chemical fume hood. Respirator if needed.All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][6] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[4]

Procedural Discipline: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is as much about its correct use as its selection. The following step-by-step protocols are designed to be a self-validating system for minimizing exposure during the handling of 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.

PPE Donning Sequence

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Steps Inspect_PPE Inspect all PPE for damage Lab_Coat 1. Don Lab Coat (fully buttoned) Inspect_PPE->Lab_Coat Goggles 2. Don Chemical Safety Goggles Lab_Coat->Goggles Gloves 3. Don Gloves (pull over lab coat cuffs) Goggles->Gloves caption Figure 1: PPE Donning Workflow

Caption: Figure 1: A stepwise visual guide to the correct procedure for putting on personal protective equipment.

PPE Doffing Sequence

The doffing sequence is critical to prevent cross-contamination from the "dirty" exterior of the PPE to the user's skin and clothing.

PPE_Doffing_Sequence cluster_doffing Doffing Steps (Contaminated Area) cluster_final Final Step (Clean Area) Gloves 1. Remove Gloves (avoid touching outside with bare hands) Goggles 2. Remove Goggles (handle by the straps) Gloves->Goggles Lab_Coat 3. Remove Lab Coat (fold contaminated side inward) Goggles->Lab_Coat Wash_Hands 4. Wash Hands Thoroughly Lab_Coat->Wash_Hands caption Figure 2: PPE Doffing Workflow

Caption: Figure 2: A stepwise visual guide to the correct procedure for removing personal protective equipment to prevent contamination.

Waste Disposal

All disposable PPE, including gloves and any contaminated wipes or materials, must be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled, and sealed hazardous waste container.[15]

  • Liquid Waste: Any solutions containing 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[1][14]

  • Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[4][15]

Emergency Procedures: Responding to PPE Failure or Exposure

In the event of PPE failure or accidental exposure, immediate and correct action is crucial.

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[3] Seek immediate medical attention.

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations, before beginning any work with this chemical.[4][6]

By adhering to these rigorous yet logical safety protocols, researchers can confidently handle 4-tert-Butyl-2-ethoxy-benzoic acid methyl ester, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to a culture of safety is the bedrock upon which groundbreaking discoveries are built.

References

  • Carl ROTH. (2024-03-04). Safety Data Sheet: Benzoic acid ethyl ester.
  • BenchChem. (2023-11-15). SDS of Benzoic Acid: Important Data and Information Collected.
  • Sigma-Aldrich. (2024-08-14). SAFETY DATA SHEET - Methyl benzoate.
  • American International Chemical, Inc. Benzoic Acid Safety Data Sheet.
  • TCI Chemicals. (2025-01-22). SAFETY DATA SHEET - 4-tert-Butylbenzoic Acid.
  • Harper College. Benzoic acid MSDS.
  • Santa Cruz Biotechnology. Benzoic acid Safety Data Sheet.
  • Sigma-Aldrich. (2025-11-04). SAFETY DATA SHEET.
  • Chemicalbook. (2022-08-26). 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER | 870007-39-9.
  • Cole-Parmer. Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%.
  • Chem-Impex. 4-tert-Butylbenzoic acid methyl ester.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet - Methyl Benzoate.
  • Thermo Fisher Scientific. (2024-03-29). SAFETY DATA SHEET - 4-tert-Butylbenzoic acid.
  • BLD Pharm. 870007-39-9|4-tert-Butyl-2-ethoxy-benzoic acid methyl ester.
  • The Good Scents Company. methyl 4-tert-butyl benzoate, 26537-19-9.
  • Echemi. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID.
  • CORTEX BIOCHEM. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER.
  • Carl ROTH. Safety Data Sheet: Benzoic acid methyl ester.
  • Michigan Technological University. Hazardous Waste Disposal Procedures.
  • ChemicalBook. 4-TERT-BUTYL-2-ETHOXY-BENZOIC ACID METHYL ESTER | 870007-39-9.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-tert-Butyl-2-ethoxy-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-tert-Butyl-2-ethoxy-benzoic acid methyl ester
© Copyright 2026 BenchChem. All Rights Reserved.